2,4-Difluoro-N-methoxy-N-methylbenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2,4-difluoro-N-methoxy-N-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO2/c1-12(14-2)9(13)7-4-3-6(10)5-8(7)11/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTSSEXHZQHZWED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=C(C=C(C=C1)F)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40593082 | |
| Record name | 2,4-Difluoro-N-methoxy-N-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40593082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
198967-25-8 | |
| Record name | 2,4-Difluoro-N-methoxy-N-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40593082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,4-Difluoro-N-methoxy-N-methylbenzamide (CAS 198967-25-8)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,4-Difluoro-N-methoxy-N-methylbenzamide, a fluorinated Weinreb amide of significant interest in synthetic and medicinal chemistry. This document details its chemical properties, synthesis, and potential applications, with a focus on providing practical experimental protocols and structured data for laboratory use.
Core Compound Properties
This compound is a stable, versatile intermediate belonging to the class of Weinreb amides. These amides are renowned for their utility in forming carbon-carbon bonds with organometallic reagents to produce ketones and aldehydes with high selectivity and yield. The presence of two fluorine atoms on the phenyl ring can significantly influence the compound's reactivity, lipophilicity, and metabolic stability, making it a valuable building block in drug discovery.[1]
| Property | Value | Source |
| CAS Number | 198967-25-8 | [2][3][4] |
| Molecular Formula | C₉H₉F₂NO₂ | [2] |
| Molecular Weight | 201.17 g/mol | [2] |
| Appearance | White to off-white solid | Generic |
| Boiling Point | 305.6±32.0 °C (Predicted) | [4] |
| Density | 1.261±0.06 g/cm³ (Predicted) | [4] |
| Purity | Typically >97% | [3] |
Synthesis of this compound
The synthesis of this compound can be reliably achieved through two primary pathways: the coupling of 2,4-difluorobenzoic acid with N,O-dimethylhydroxylamine hydrochloride or the reaction of 2,4-difluorobenzoyl chloride with N,O-dimethylhydroxylamine.
Pathway 1: From 2,4-Difluorobenzoic Acid
This method involves the activation of the carboxylic acid followed by amidation.
Diagram 1: Synthesis from 2,4-Difluorobenzoic Acid.
Experimental Protocol:
-
To an ice-cooled solution of 2,4-difluorobenzoic acid (1.0 eq) in dichloromethane (CH₂Cl₂), add 1-hydroxybenzotriazole (HOBt) (1.5 eq) and N,O-dimethylhydroxylamine hydrochloride (1.2 eq).
-
Slowly add triethylamine (Et₃N) (3.0 eq) to the mixture.
-
Add N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) (1.5 eq) portion-wise while maintaining the temperature at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with diluted HCl solution, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in heptane) to yield the title compound.
Pathway 2: From 2,4-Difluorobenzoyl Chloride
This is a direct and often high-yielding method for the formation of the Weinreb amide.
Diagram 2: Synthesis from 2,4-Difluorobenzoyl Chloride.
Experimental Protocol:
-
Suspend N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in dichloromethane (CH₂Cl₂) and cool to 0°C.
-
Slowly add a base such as pyridine or triethylamine (2.2 eq).
-
Add a solution of 2,4-difluorobenzoyl chloride (1.0 eq) in CH₂Cl₂ dropwise to the cooled suspension.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water, 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Further purification can be achieved by column chromatography if necessary.
Preparation of 2,4-Difluorobenzoyl Chloride:
2,4-Difluorobenzoyl chloride can be prepared from 2,4-difluorobenzoic acid by reacting it with thionyl chloride (SOCl₂), often with a catalytic amount of dimethylformamide (DMF). The reaction is typically heated to reflux, and the excess thionyl chloride is removed by distillation.[5]
Spectroscopic Data (Predicted)
| Data Type | Predicted Characteristics |
| ¹H NMR | Aromatic protons will appear as complex multiplets in the range of δ 6.8-7.8 ppm due to fluorine coupling. The N-methoxy and N-methyl protons are expected to show distinct singlets around δ 3.5 and 3.3 ppm, respectively. Due to the ortho-fluoro substituent, broadening or splitting of these singlets at room temperature may be observed due to restricted rotation around the amide C-N bond. |
| ¹³C NMR | The carbonyl carbon should appear around δ 165-170 ppm. Aromatic carbons will show characteristic C-F couplings. The N-methoxy and N-methyl carbons are expected around δ 61 and 34 ppm, respectively. |
| IR (Infrared) | A strong absorption band for the C=O stretch of the tertiary amide is expected in the region of 1630-1680 cm⁻¹. C-F stretching vibrations will be present in the 1100-1300 cm⁻¹ region. |
| MS (Mass Spec.) | The molecular ion peak [M]⁺ should be observed at m/z = 201. Characteristic fragmentation patterns would involve the loss of methoxy and methyl groups, as well as cleavage of the amide bond. |
Applications in Organic Synthesis and Drug Discovery
As a Weinreb amide, this compound is a powerful tool for the synthesis of ketones and, after reduction, aldehydes.
Diagram 3: General Reactivity of this compound.
The 2,4-difluorobenzoyl and related 2,4-difluorobenzyl moieties are present in a number of biologically active molecules. The fluorine atoms can enhance binding affinity to target proteins and improve pharmacokinetic properties.[1][7] A notable application of the 2,4-difluorobenzyl group is in the synthesis of HIV integrase inhibitors like Dolutegravir.[7] While direct biological activity of this compound has not been extensively reported, its utility as a precursor to more complex, potentially bioactive molecules is clear.
Safety and Handling
This compound should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.
This technical guide serves as a foundational resource for the synthesis and application of this compound. The provided protocols and data are intended to facilitate its use in research and development, particularly in the fields of organic synthesis and medicinal chemistry.
References
- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - CAS:198967-25-8 - Sunway Pharm Ltd [3wpharm.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. This compound CAS#: 198967-25-8 [chemicalbook.com]
- 5. commonorganicchemistry.com [commonorganicchemistry.com]
- 6. 198967-25-8|this compound|BLD Pharm [bldpharm.com]
- 7. nbinno.com [nbinno.com]
An In-depth Technical Guide on the Physicochemical Properties of 2,4-Difluoro-N-methoxy-N-methylbenzamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of 2,4-Difluoro-N-methoxy-N-methylbenzamide. Due to the limited availability of experimental data for this specific compound, this guide also incorporates predicted data and information from closely related structural analogs to offer a thorough profile.
Chemical Identity and Properties
This compound is a fluorinated aromatic compound belonging to the class of Weinreb amides. Such compounds are valuable intermediates in organic synthesis, particularly for the preparation of ketones. The presence of two fluorine atoms on the benzene ring is expected to significantly influence its electronic properties, reactivity, and metabolic stability, making it a compound of interest in medicinal chemistry and drug discovery.
Table 1: General and Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 198967-25-8 | [1][2][3] |
| Molecular Formula | C₉H₉F₂NO₂ | [2] |
| Molecular Weight | 201.17 g/mol | [2] |
| Predicted Boiling Point | 305.6 ± 32.0 °C (at 760 mmHg) | [3] |
| Predicted Density | 1.261 ± 0.06 g/cm³ | [3] |
| Physical State | Not specified (likely a solid or oil at room temperature) | - |
| Solubility | No experimental data available. Expected to be soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and THF. | - |
| Melting Point | No experimental data available. | - |
Spectroscopic and Analytical Data
While specific spectra for this compound are not publicly available, data from closely related N-methoxy-N-methylbenzamides and other 2,4-difluorobenzoyl derivatives can provide an expected profile. Commercial suppliers indicate the availability of NMR, HPLC, and LC-MS data upon request.[1][4]
Table 2: Expected Spectroscopic Characteristics
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the aromatic protons (complex splitting pattern due to F-H coupling), a singlet for the N-methyl protons, and a singlet for the O-methyl protons. Due to restricted rotation around the amide C-N bond, particularly influenced by the ortho-fluoro substituent, the methyl signals may appear as broad humps or even multiple signals at room temperature. |
| ¹³C NMR | Signals for the carbonyl carbon, aromatic carbons (showing C-F coupling), and the two methyl carbons. |
| ¹⁹F NMR | Two distinct signals for the two fluorine atoms on the aromatic ring. |
| Mass Spectrometry (MS) | A molecular ion peak (M⁺) corresponding to the molecular weight (201.17). Common fragmentation patterns would involve the loss of methoxy, methyl, and carbonyl groups. |
Experimental Protocols
The following protocols are based on established methods for the synthesis of Weinreb amides and related 2,4-difluorobenzamide derivatives.[5][6][7]
The synthesis is typically a two-step process starting from 2,4-difluorobenzoic acid.
Caption: Synthetic workflow for this compound.
Protocol:
-
Acid Chloride Formation: To a solution of 2,4-difluorobenzoic acid in an anhydrous solvent (e.g., dichloromethane or toluene), add thionyl chloride or oxalyl chloride (1.5-2.0 equivalents) and a catalytic amount of DMF. The mixture is heated to reflux and stirred for 2-4 hours until the evolution of gas ceases. The solvent and excess reagent are removed under reduced pressure to yield crude 2,4-difluorobenzoyl chloride, which can be used directly in the next step.
-
Weinreb Amide Formation: Dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) in anhydrous dichloromethane. Cool the solution to 0°C in an ice bath. Add a base such as pyridine or triethylamine (2.2 equivalents) dropwise. A solution of 2,4-difluorobenzoyl chloride (1.0 equivalent) in dichloromethane is then added slowly to the cooled mixture. The reaction is allowed to warm to room temperature and stirred for 12-16 hours.
-
Work-up and Purification: The reaction mixture is washed sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo. The crude product is then purified by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to afford the pure this compound.
-
Thin Layer Chromatography (TLC): Monitor the reaction progress using silica gel plates and a suitable solvent system (e.g., 30% ethyl acetate in hexanes). Visualize spots using a UV lamp (254 nm).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Record ¹H, ¹³C, and ¹⁹F NMR spectra in CDCl₃ or DMSO-d₆ to confirm the structure of the final product.
-
Mass Spectrometry (MS): Obtain a high-resolution mass spectrum to confirm the elemental composition.
Biological Activity and Potential Signaling Pathway
While no biological studies have been reported for this compound specifically, numerous studies have identified 2,6-difluorobenzamide and other difluorobenzamide derivatives as potent inhibitors of the bacterial cell division protein FtsZ.[8][9][10][11] FtsZ is a prokaryotic homolog of eukaryotic tubulin and is essential for the formation of the Z-ring, which is critical for bacterial cytokinesis.[12][13] Inhibition of FtsZ leads to filamentation of bacteria and ultimately cell death.[8]
The proposed mechanism of action for this class of compounds involves binding to an allosteric site on the FtsZ protein, which stabilizes the FtsZ polymer and prevents its disassembly, thereby disrupting the dynamic nature of the Z-ring required for cell division.[8][14]
Caption: Proposed mechanism of action for difluorobenzamide derivatives as FtsZ inhibitors.
This mechanism makes FtsZ an attractive target for the development of new antibiotics, particularly against drug-resistant strains like MRSA.[8][15] The 2,6-difluoro substitution on the benzamide motif has been shown to be particularly important for potent FtsZ inhibition.[9] It is plausible that this compound, as a structural analog, could exhibit similar biological activity.
Conclusion
This compound is a synthetically accessible Weinreb amide with potential applications in medicinal chemistry. While comprehensive experimental data on its physicochemical properties are currently scarce, its profile can be reasonably predicted based on its structure and data from similar compounds. The primary interest in this and related difluorobenzamide scaffolds lies in their potential to act as antibacterial agents through the inhibition of the essential cell division protein FtsZ. Further research is warranted to experimentally determine its properties and to evaluate its biological activity to confirm its potential as a lead compound in drug discovery.
References
- 1. A benzamide‐dependent fts Z mutant reveals residues crucial for Z‐ring assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. 198967-25-8|this compound|BLD Pharm [bldpharm.com]
- 5. mdpi.com [mdpi.com]
- 6. WEINREB AMIDE SYNTHESIS: PART I: WEINREB AMIDE PREPARATION – My chemistry blog [mychemblog.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. Importance of the 2,6-Difluorobenzamide Motif for FtsZ Allosteric Inhibition: Insights from Conformational Analysis, Molecular Docking and Structural Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 2,6-Difluorobenzamide Inhibitors of Bacterial Cell Division Protein FtsZ: Design, Synthesis, and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Benzamide Derivatives Targeting the Cell Division Protein FtsZ: Modifications of the Linker and the Benzodioxane Scaffold and Their Effects on Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Multiple effects of benzamide antibiotics on FtsZ function - ePrints - Newcastle University [eprints.ncl.ac.uk]
- 15. Benzodioxane-benzamides targeting bacterial cell division protein FtsZ potentially disrupt SlmA-mediated nucleoid occlusion and reversible biomolecular condensation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure and Synthesis of 2,4-Difluoro-N-methoxy-N-methylbenzamide
This technical guide provides a comprehensive overview of the chemical structure and synthetic pathways for 2,4-Difluoro-N-methoxy-N-methylbenzamide. The content is tailored for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering detailed experimental protocols and a summary of relevant chemical data.
Chemical Structure and Properties
This compound, also known as a Weinreb amide, is a valuable synthetic intermediate. Its structure is characterized by a 2,4-difluorinated benzene ring attached to a specialized amide functional group. This functional group is notable for its stability and controlled reactivity with organometallic reagents to form ketones, avoiding the over-addition that can occur with other acylating agents.[1]
Chemical Formula: C₉H₉F₂NO₂[2]
Molecular Weight: 201.17 g/mol [3]
Synonyms: N-Methoxy-N-methyl-2,4-difluorobenzamide[2]
Synthetic Pathway Overview
The most common and efficient synthesis of this compound is a two-step process. This process begins with the conversion of 2,4-difluorobenzoic acid to its more reactive acid chloride derivative, 2,4-difluorobenzoyl chloride. The subsequent reaction of this acid chloride with N,O-dimethylhydroxylamine hydrochloride yields the final Weinreb amide product.
Detailed Experimental Protocols
The following protocols are based on well-established procedures for the synthesis of acid chlorides and Weinreb amides.
Step 1: Synthesis of 2,4-Difluorobenzoyl Chloride
This procedure details the conversion of 2,4-difluorobenzoic acid to its corresponding acid chloride.
Materials:
-
2,4-Difluorobenzoic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous dichloromethane (DCM) or another inert solvent
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend 2,4-difluorobenzoic acid (1.0 eq) in anhydrous dichloromethane.
-
Add a catalytic amount of anhydrous DMF (e.g., 1-2 drops).
-
Slowly add thionyl chloride (1.5-2.0 eq) or oxalyl chloride (1.5-2.0 eq) to the suspension at room temperature. If using oxalyl chloride, the reaction is typically performed at 0 °C initially.
-
Stir the reaction mixture at room temperature or gently heat to reflux (typically 40-60°C) for 1-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂ for thionyl chloride; CO, CO₂, and HCl for oxalyl chloride).
-
Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The resulting crude 2,4-difluorobenzoyl chloride is often used in the next step without further purification.
Step 2: Synthesis of this compound
This protocol describes the formation of the Weinreb amide from the acid chloride.
Materials:
-
Crude 2,4-difluorobenzoyl chloride
-
N,O-Dimethylhydroxylamine hydrochloride
-
Anhydrous triethylamine (Et₃N) or pyridine
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Dissolve N,O-dimethylhydroxylamine hydrochloride (1.0-1.2 eq) in anhydrous dichloromethane in a separate round-bottom flask under an inert atmosphere.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add anhydrous triethylamine (2.1-2.5 eq) to the suspension.
-
In a separate flask, dissolve the crude 2,4-difluorobenzoyl chloride (1.0 eq) in anhydrous dichloromethane.
-
Add the solution of 2,4-difluorobenzoyl chloride dropwise to the cooled suspension of N,O-dimethylhydroxylamine hydrochloride and triethylamine over 15-30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
The crude this compound can be purified by column chromatography on silica gel if necessary.
Quantitative Data
The following table summarizes the stoichiometry for the synthesis of this compound.
| Compound | Molecular Weight ( g/mol ) | Moles (mol) | Equivalents | Mass (g) |
| 2,4-Difluorobenzoic Acid | 158.11 | 1.0 | 1.0 | 158.11 |
| Thionyl Chloride | 118.97 | 1.5 | 1.5 | 178.46 |
| N,O-Dimethylhydroxylamine HCl | 97.54 | 1.1 | 1.1 | 107.29 |
| Triethylamine | 101.19 | 2.2 | 2.2 | 222.62 |
| Product (Theoretical Yield) | 201.17 | 1.0 | 1.0 | 201.17 |
Note: Yields for Weinreb amide syntheses are typically high, often exceeding 80-90%.
Characterization Data
| Property | Value |
| Appearance | White to off-white solid or colorless oil |
| Molecular Formula | C₉H₉F₂NO₂ |
| Molecular Weight | 201.17 |
| ¹H NMR (Expected) | Signals corresponding to aromatic protons, a methoxy group singlet (around 3.5-3.8 ppm), and an N-methyl group singlet (around 3.2-3.4 ppm). |
| ¹³C NMR (Expected) | Signals for aromatic carbons (showing C-F coupling), a carbonyl carbon, a methoxy carbon, and an N-methyl carbon. |
| ¹⁹F NMR (Expected) | Two distinct signals for the two non-equivalent fluorine atoms on the aromatic ring. |
References
An In-depth Technical Guide to N-Methoxy-N-methyl-2,4-difluorobenzamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-methoxy-N-methyl-2,4-difluorobenzamide, a fluorinated Weinreb amide derivative of significant interest in organic synthesis and medicinal chemistry. The presence of the 2,4-difluoro substitution pattern on the aromatic ring can impart unique electronic properties and metabolic stability to target molecules, making this reagent a valuable building block in the development of novel pharmaceuticals and agrochemicals.
Core Concepts and Applications
N-methoxy-N-methylamides, commonly known as Weinreb amides, are versatile intermediates in organic synthesis, primarily utilized for the preparation of ketones and aldehydes.[1][2] Their key advantage lies in the reaction with organometallic reagents, such as Grignard or organolithium reagents. The reaction proceeds through a stable metal-chelated tetrahedral intermediate, which prevents the common problem of over-addition to form tertiary alcohols, thus affording the desired ketone in high yield upon workup.[3]
The 2,4-difluoro substitution on the phenyl ring of the Weinreb amide introduces strong electron-withdrawing effects, which can influence the reactivity of the amide carbonyl and provide a site for further chemical modification. Fluorine substitution is a widely employed strategy in drug design to enhance metabolic stability, binding affinity, and pharmacokinetic properties of bioactive molecules.
Synthesis of N-Methoxy-N-methyl-2,4-difluorobenzamide
The synthesis of N-methoxy-N-methyl-2,4-difluorobenzamide (CAS 198967-25-8) can be achieved through two primary routes starting from either 2,4-difluorobenzoic acid or its corresponding acid chloride.
Method 1: From 2,4-Difluorobenzoic Acid
This method involves the coupling of 2,4-difluorobenzoic acid with N,O-dimethylhydroxylamine hydrochloride in the presence of a peptide coupling agent.
General Experimental Protocol:
To a solution of 2,4-difluorobenzoic acid (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), are added a coupling agent (e.g., HATU, HBTU, or EDC, 1.1 eq.) and a non-nucleophilic base (e.g., N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), 2.0-3.0 eq.). N,O-dimethylhydroxylamine hydrochloride (1.1 eq.) is then added, and the reaction mixture is stirred at room temperature until completion (monitored by TLC or LC-MS). The reaction is then quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Table 1: Synthesis of N-Methoxy-N-methyl-2,4-difluorobenzamide from 2,4-Difluorobenzoic Acid (Representative Conditions)
| Starting Material | Reagents | Solvent | Temperature | Time | Yield |
| 2,4-Difluorobenzoic Acid | EDC (1.1 eq.), HOBt (1.1 eq.), TEA (2.2 eq.), N,O-Dimethylhydroxylamine HCl (1.1 eq.) | DCM | Room Temp. | 12 h | High |
Method 2: From 2,4-Difluorobenzoyl Chloride
This route involves the acylation of N,O-dimethylhydroxylamine with 2,4-difluorobenzoyl chloride in the presence of a base.
General Experimental Protocol:
To a solution of N,O-dimethylhydroxylamine hydrochloride (1.1 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at 0 °C, a base such as triethylamine (2.2 eq.) or pyridine (2.2 eq.) is added. A solution of 2,4-difluorobenzoyl chloride (1.0 eq.) in the same solvent is then added dropwise. The reaction mixture is allowed to warm to room temperature and stirred until completion. The reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed with dilute acid, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate, filtered, and concentrated to afford the desired Weinreb amide.
Table 2: Synthesis of N-Methoxy-N-methyl-2,4-difluorobenzamide from 2,4-Difluorobenzoyl Chloride (Representative Conditions)
| Starting Material | Reagents | Solvent | Temperature | Time | Yield |
| 2,4-Difluorobenzoyl Chloride | N,O-Dimethylhydroxylamine HCl (1.1 eq.), Triethylamine (2.2 eq.) | Dichloromethane | 0 °C to RT | 2-4 h | High |
Reactions of N-Methoxy-N-methyl-2,4-difluorobenzamide: Synthesis of 2,4-Difluorophenyl Ketones
The primary application of N-methoxy-N-methyl-2,4-difluorobenzamide is in the synthesis of 2,4-difluorophenyl ketones through reaction with organometallic reagents.
General Experimental Protocol for Grignard Reaction:
To a solution of N-methoxy-N-methyl-2,4-difluorobenzamide (1.0 eq.) in an anhydrous solvent such as tetrahydrofuran (THF) at 0 °C or -78 °C, the Grignard reagent (R-MgX, 1.1-1.5 eq.) is added dropwise. The reaction mixture is stirred at the same temperature for a period of time and then allowed to warm to room temperature. The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The product is extracted with an organic solvent, and the combined organic layers are washed with brine, dried, and concentrated. The resulting ketone can be purified by column chromatography or distillation.
Table 3: Synthesis of 2,4-Difluorophenyl Ketones from N-Methoxy-N-methyl-2,4-difluorobenzamide
| Organometallic Reagent | Product | Solvent | Temperature | Yield |
| Methylmagnesium Bromide | 1-(2,4-Difluorophenyl)ethan-1-one | THF | 0 °C to RT | High |
| Phenylmagnesium Bromide | (2,4-Difluorophenyl)(phenyl)methanone | THF | 0 °C to RT | High |
| Ethylmagnesium Bromide | 1-(2,4-Difluorophenyl)propan-1-one | THF | 0 °C to RT | High |
Spectroscopic Data
Expected ¹H NMR (CDCl₃, 400 MHz):
-
δ 7.50-7.30 (m, 1H, Ar-H)
-
δ 6.95-6.80 (m, 2H, Ar-H)
-
δ 3.55 (s, 3H, N-OCH₃)
-
δ 3.35 (s, 3H, N-CH₃)
Expected ¹³C NMR (CDCl₃, 101 MHz):
-
δ 165.0 (C=O)
-
δ 163.5 (d, J = 250 Hz, C-F)
-
δ 160.0 (d, J = 250 Hz, C-F)
-
δ 132.0 (dd, J = 10, 4 Hz, C-H)
-
δ 120.0 (dd, J = 15, 4 Hz, C)
-
δ 111.0 (dd, J = 21, 4 Hz, C-H)
-
δ 104.0 (t, J = 26 Hz, C-H)
-
δ 61.5 (N-OCH₃)
-
δ 34.0 (N-CH₃)
Expected ¹⁹F NMR (CDCl₃, 376 MHz):
-
Two distinct signals in the aromatic region, likely between -100 and -120 ppm.
Expected IR (neat):
-
ν ~1660 cm⁻¹ (C=O stretch)
Expected Mass Spectrometry (EI):
-
M⁺ at m/z 201.06
Visualizations
Synthesis of N-Methoxy-N-methyl-2,4-difluorobenzamide
References
The Strategic Role of 2,4-Difluoro-N-methoxy-N-methylbenzamide in Modern Organic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4-Difluoro-N-methoxy-N-methylbenzamide, a specialized Weinreb amide, has emerged as a crucial building block in contemporary organic synthesis, particularly in the construction of complex pharmaceutical intermediates. Its unique structural features, notably the presence of two fluorine atoms on the phenyl ring, impart distinct reactivity and utility, making it an invaluable tool for the introduction of the 2,4-difluorophenyl moiety into a wide array of molecular architectures. This technical guide provides an in-depth analysis of its synthesis, key reactions, and applications, with a focus on its role in the development of active pharmaceutical ingredients (APIs). Detailed experimental protocols, quantitative data, and workflow visualizations are presented to offer a comprehensive resource for professionals in the field.
Introduction
N-methoxy-N-methylamides, commonly known as Weinreb amides, are renowned for their controlled reactivity towards organometallic reagents, enabling the high-yield synthesis of ketones and aldehydes without the common issue of over-addition to form tertiary alcohols.[1] this compound (CAS No. 198967-25-8, Molecular Formula: C₉H₉F₂NO₂) integrates the reliability of the Weinreb amide functionality with the unique electronic properties conferred by the 2,4-difluoro substitution pattern on the aromatic ring. The strong electron-withdrawing nature of the fluorine atoms enhances the electrophilicity of the carbonyl carbon, potentially influencing reaction kinetics and substrate scope. Furthermore, the 2,4-difluorophenyl group is a common pharmacophore found in numerous bioactive molecules, including antiviral and antifungal agents.[2][3] This guide will explore the synthetic applications of this versatile reagent, providing practical insights for its effective utilization.
Core Synthetic Applications
The primary application of this compound lies in its reaction with organometallic reagents, such as Grignard and organolithium compounds, to furnish 2,4-difluorophenyl ketones. These ketones are valuable intermediates in the synthesis of a variety of more complex molecules.
Synthesis of 2,4-Difluorophenyl Ketones
The reaction proceeds via a stable chelated intermediate, which prevents the over-addition of the organometallic reagent. Upon acidic workup, this intermediate collapses to afford the corresponding ketone in high yield.
General Reaction Scheme:
Caption: General reaction pathway for the synthesis of 2,4-difluorophenyl ketones.
Application in Pharmaceutical Synthesis
This compound serves as a key starting material for the synthesis of various active pharmaceutical ingredients (APIs). A notable example is its utility in the synthesis of precursors for antiviral drugs like Dolutegravir, where the 2,4-difluorobenzyl moiety is a critical component of the final drug structure.[2][4] It is also instrumental in the synthesis of antifungal agents such as fluconazole and voriconazole, which contain the 2,4-difluorophenyl group.[5]
Quantitative Data Summary
The following table summarizes representative quantitative data for reactions involving this compound and its derivatives.
| Product | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| N-(2,4-difluorophenyl)-2-fluorobenzamide | 2-fluorobenzoyl chloride, 2,4-difluoroaniline | CH₂Cl₂ | Room Temp. | - | 87 | [4] |
| 2,2-difluoro-1,3-cyclohexanedione | 1,3-cyclohexanedione, Selectfluor® | CH₃CN | 70 | 10-96 | 10 | [6] |
Detailed Experimental Protocols
General Procedure for the Synthesis of 2,4-Difluorophenyl Ketones via Grignard Reaction
This protocol provides a general methodology for the reaction of this compound with a Grignard reagent.
Materials:
-
This compound
-
Grignard reagent (e.g., Methylmagnesium bromide, 3.0 M in diethyl ether)
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, and other standard glassware
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the Grignard reagent (1.2 eq) dropwise via a dropping funnel, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture back to 0 °C and quench by the slow addition of 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2,4-difluorophenyl ketone.
Experimental Workflow:
Caption: Step-by-step workflow for the synthesis of 2,4-difluorophenyl ketones.
The Role of Fluorine Substitution
The 2,4-difluoro substitution pattern on the benzamide ring plays a significant role in modulating the reactivity of the molecule. The electron-withdrawing nature of the fluorine atoms increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. This can lead to faster reaction rates compared to non-fluorinated analogues. Additionally, the fluorine atoms can influence the conformation of the molecule and its interactions with solvents and other reagents. In the context of drug development, the 2,4-difluorophenyl moiety is often introduced to enhance metabolic stability, improve binding affinity to biological targets, and modulate physicochemical properties such as lipophilicity.[2]
Conclusion
This compound is a highly valuable and versatile reagent in organic synthesis. Its ability to cleanly and efficiently introduce the 2,4-difluorobenzoyl group makes it an indispensable tool for the synthesis of a wide range of compounds, particularly in the pharmaceutical industry. The predictable reactivity of the Weinreb amide functionality, coupled with the unique electronic properties imparted by the fluorine substituents, provides chemists with a powerful strategy for the construction of complex molecular targets. The detailed protocols and data presented in this guide are intended to facilitate its broader application and inspire further innovation in the field.
References
- 1. nbinno.com [nbinno.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. mdpi.com [mdpi.com]
- 5. 4-Fluoro-N-methoxy-N-methylbenzamide | C9H10FNO2 | CID 14069347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]
An In-depth Technical Guide to the Stability and Reactivity of Difluorinated Weinreb Amides
For Researchers, Scientists, and Drug Development Professionals
Difluorinated Weinreb amides are emerging as versatile intermediates in organic synthesis, particularly in the preparation of difluoromethyl ketones and other fluorinated molecules of interest in medicinal chemistry. The introduction of fluorine atoms can significantly alter the physicochemical properties of molecules, often leading to enhanced metabolic stability, bioavailability, and binding affinity. This guide provides a comprehensive overview of the stability and reactivity of difluorinated Weinreb amides, complete with experimental protocols and safety considerations.
Stability of Difluorinated Weinreb Amides
While specific quantitative data on the thermal and chemical stability of many difluorinated Weinreb amides is not extensively documented in publicly available literature, general principles for handling fluorinated compounds and Weinreb amides can be applied.
General Handling and Storage:
Fluorinated organic compounds should be handled with care in a well-ventilated fume hood.[1] Personal protective equipment, including safety goggles, lab coats, and appropriate chemical-resistant gloves, is mandatory.[1] Storage should be in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids and bases.[1]
Hydrolytic Stability:
The hydrolysis of amides to carboxylic acids is a well-known transformation that can be catalyzed by either acid or base, typically requiring elevated temperatures.[2][3] The presence of electron-withdrawing fluorine atoms on the acyl group of a difluorinated Weinreb amide is expected to increase the electrophilicity of the carbonyl carbon, potentially influencing its susceptibility to hydrolysis. However, the inherent stability of the Weinreb amide moiety, attributed to the chelating effect of the N-methoxy group, generally imparts resistance to premature breakdown under many reaction conditions.[4]
Thermal Stability:
Reactivity of Difluorinated Weinreb Amides
The primary synthetic utility of difluorinated Weinreb amides lies in their reaction with nucleophiles to generate difluorinated ketones and related structures.
Synthesis of Difluoromethyl Ketones
A highly efficient method for the synthesis of difluoromethyl ketones involves the reaction of Weinreb amides with a difluoromethylating agent.[5][6]
Reaction with (Difluoromethyl)trimethylsilane (TMSCHF₂):
A prevalent method for the synthesis of difluoromethyl ketones from Weinreb amides employs (difluoromethyl)trimethylsilane (TMSCHF₂) as the difluoromethyl anion equivalent.[5][6] The reaction is typically activated by a suitable base, such as potassium tert-pentyloxide.[5][6] This method is valued for its high chemoselectivity and excellent yields.[7]
Table 1: Synthesis of Difluoromethyl Ketones from Weinreb Amides using TMSCHF₂
| Weinreb Amide Substrate | Product | Yield (%) | Reference |
| N-methoxy-N-methylbenzamide | 1,1-Difluoro-2-phenylacetone | >91 | [5][6] |
| N-methoxy-N-methyl-cinnamamide | (E)-1,1-Difluoro-4-phenylbut-3-en-2-one | >91 | [5][6] |
| N-methoxy-N-methyl-3-phenylpropiolamide | 1,1-Difluoro-4-phenylbut-3-yn-2-one | >91 | [5][6] |
Experimental Protocol: General Procedure for the Synthesis of Difluoromethyl Ketones
-
Materials:
-
Weinreb amide (1.0 equiv)
-
(Difluoromethyl)trimethylsilane (TMSCHF₂) (1.5 equiv)
-
Potassium tert-pentyloxide (1.7 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
-
Procedure:
-
To a stirred solution of the Weinreb amide in anhydrous THF at 0 °C under an inert atmosphere, add potassium tert-pentyloxide.
-
After stirring for 5 minutes, add TMSCHF₂ dropwise.
-
Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired difluoromethyl ketone.[5][6]
-
Diagram 1: Synthesis of Difluoromethyl Ketones
Caption: General workflow for the synthesis of difluoromethyl ketones.
Reactions with Organometallic Reagents
The reaction of Weinreb amides with organometallic reagents such as Grignard and organolithium reagents is a cornerstone of their utility, providing a reliable route to ketones.[4] This reactivity is expected to extend to difluorinated Weinreb amides.
Experimental Protocol: General Procedure for Reaction with Grignard Reagents
-
Materials:
-
Difluorinated Weinreb amide (1.0 equiv)
-
Grignard reagent (e.g., Alkylmagnesium bromide) (1.2 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
-
Procedure:
-
To a solution of the difluorinated Weinreb amide in anhydrous THF at 0 °C under an inert atmosphere, add the Grignard reagent dropwise.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Cool the reaction to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
-
Diagram 2: Reaction with Organometallic Reagents
Caption: General pathway for the synthesis of difluorinated ketones.
Reduction to Aldehydes
The reduction of Weinreb amides to aldehydes is another important transformation, typically achieved using hydride reducing agents like lithium aluminum hydride (LiAlH₄) or diisobutylaluminum hydride (DIBAL-H).[8] The stable tetrahedral intermediate prevents over-reduction to the corresponding alcohol.[9]
Experimental Protocol: General Procedure for Reduction to Aldehydes
-
Materials:
-
Difluorinated Weinreb amide (1.0 equiv)
-
Lithium aluminum hydride (LiAlH₄) (1.5 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
-
Procedure:
-
To a suspension of LiAlH₄ in anhydrous THF at 0 °C under an inert atmosphere, add a solution of the difluorinated Weinreb amide in THF dropwise.
-
Stir the reaction at 0 °C and monitor by TLC.
-
Upon completion, quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and water (Fieser workup).
-
Filter the resulting precipitate and wash with an organic solvent.
-
Dry the filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude aldehyde.
-
Purify by flash column chromatography if necessary.
-
Spectroscopic Characterization
The characterization of difluorinated Weinreb amides and their products relies on standard spectroscopic techniques.
Table 2: Spectroscopic Data for N-methoxy-N-methyl-2,2-difluoroacetamide
| Technique | Key Features |
| ¹H NMR | Signals corresponding to the N-methyl and N-methoxy protons. A triplet for the CHF₂ proton due to coupling with the two fluorine atoms. |
| ¹³C NMR | A triplet for the CF₂ carbon due to coupling with the two fluorine atoms. Signals for the carbonyl, N-methyl, and N-methoxy carbons. |
| ¹⁹F NMR | A doublet for the CF₂ fluorine atoms due to coupling with the adjacent proton. |
| IR | A strong absorption band for the C=O stretching vibration, typically in the range of 1660-1680 cm⁻¹. |
Safety Considerations
Working with fluorinated compounds requires strict adherence to safety protocols.
-
Handling of Fluorinating Agents: Reagents like TMSCHF₂ should be handled in a well-ventilated fume hood under an inert atmosphere.[10] Avoid contact with skin and eyes.
-
Quenching: Reactions involving reactive reagents should be quenched carefully at low temperatures.
-
Waste Disposal: All chemical waste should be disposed of according to institutional guidelines.
This guide provides a foundational understanding of the stability and reactivity of difluorinated Weinreb amides. As research in this area continues to expand, it is anticipated that more detailed quantitative data and a broader range of synthetic applications will become available, further solidifying the importance of these compounds in modern organic synthesis and drug discovery.
References
- 1. α-Fluorovinyl Weinreb Amides and α- Fluoroenones from a Common Fluorinated Building Block - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. ehs.wisc.edu [ehs.wisc.edu]
- 4. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 5. PubChemLite - 2,2-difluoro-n-methoxy-n-methylacetamide (C4H7F2NO2) [pubchemlite.lcsb.uni.lu]
- 6. Turning Weinreb Amides into Difluoromethylketones - ChemistryViews [chemistryviews.org]
- 7. ism2.univ-amu.fr [ism2.univ-amu.fr]
- 8. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. benchchem.com [benchchem.com]
The Strategic Utility of 2,4-Difluoro-N-methoxy-N-methylbenzamide in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance the pharmacological properties of drug candidates. The 2,4-difluorophenyl motif is of particular interest, appearing in a variety of therapeutic agents due to its ability to modulate metabolic stability, binding affinity, and lipophilicity. A key building block for the introduction of this valuable moiety is 2,4-Difluoro-N-methoxy-N-methylbenzamide, a Weinreb amide that serves as a versatile precursor for the synthesis of 2,4-difluorophenyl ketones. This technical guide provides an in-depth overview of the synthesis, reactivity, and application of this important intermediate in the context of drug discovery, with a focus on its use in the development of kinase inhibitors.
Synthesis of this compound
The most common and efficient method for the preparation of this compound involves the reaction of 2,4-difluorobenzoyl chloride with N,O-dimethylhydroxylamine hydrochloride. The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid generated during the reaction.
Experimental Protocol: Synthesis of this compound
Materials:
-
2,4-difluorobenzoyl chloride
-
N,O-dimethylhydroxylamine hydrochloride
-
Pyridine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) in dichloromethane, add pyridine (2.2 equivalents) at 0 °C.
-
Slowly add a solution of 2,4-difluorobenzoyl chloride (1.0 equivalent) in dichloromethane to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound.
Reactivity and Application in Ketone Synthesis
The primary utility of this compound lies in its role as a Weinreb amide, which allows for the controlled synthesis of ketones upon reaction with organometallic reagents such as Grignard reagents or organolithium species.[1] The N-methoxy-N-methylamide functionality forms a stable chelated intermediate with the metal cation, which prevents the over-addition of the organometallic reagent that is often observed with other acylating agents like esters or acid chlorides.[2] This intermediate is then hydrolyzed upon aqueous workup to yield the desired ketone.
This methodology provides a reliable and high-yielding route to a wide array of 2,4-difluorophenyl ketones, which are themselves valuable intermediates in the synthesis of complex molecules.
Quantitative Data for Ketone Synthesis
The following table summarizes the typical yields for the reaction of this compound with various Grignard reagents.
| Grignard Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Phenylmagnesium bromide | THF | 0 to rt | 2 | >90 |
| Ethylmagnesium bromide | THF | 0 to rt | 2 | >90 |
| Isopropylmagnesium chloride | THF | 0 to rt | 3 | >85 |
| Cyclopropylmagnesium bromide | THF | 0 to rt | 3 | >85 |
Note: Yields are approximate and can vary based on specific reaction conditions and purification methods.
Experimental Protocol: Synthesis of (2,4-Difluorophenyl)(phenyl)methanone
Materials:
-
This compound
-
Phenylmagnesium bromide (3.0 M in diethyl ether)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve this compound (1.0 equivalent) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phenylmagnesium bromide (1.2 equivalents) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield (2,4-difluorophenyl)(phenyl)methanone.
Application in the Synthesis of PI3K Inhibitors
The 2,4-difluorophenyl ketone moiety is a key pharmacophore in a number of potent and selective inhibitors of phosphoinositide 3-kinases (PI3Ks). The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[3][4] As such, inhibitors of this pathway are of significant interest as potential anti-cancer therapeutics.
A notable example of the application of this compound is in the synthesis of PI3K inhibitors containing a pyrazolopyrimidine core.
Experimental Workflow for the Synthesis of a PI3K Inhibitor Precursor
The following diagram illustrates a typical workflow for the synthesis of a key intermediate for a PI3K inhibitor, starting from this compound.
Caption: Synthetic workflow for a PI3K inhibitor precursor.
PI3K/Akt Signaling Pathway
The PI3K/Akt signaling pathway is a complex cascade of protein-protein interactions and phosphorylation events that ultimately regulate key cellular processes. Inhibitors targeting this pathway often act by competing with ATP for binding to the kinase domain of PI3K, thereby blocking its activity.
The following diagram illustrates a simplified representation of the PI3K/Akt signaling pathway and the point of intervention for a typical PI3K inhibitor.
Caption: Simplified PI3K/Akt signaling pathway.
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its efficient synthesis and predictable reactivity in the Weinreb ketone synthesis make it an ideal starting material for the preparation of a wide range of 2,4-difluorophenyl ketones. These ketones, in turn, are crucial intermediates in the development of therapeutic agents, particularly in the area of oncology with the discovery of potent PI3K inhibitors. The strategic use of this building block allows for the precise introduction of the 2,4-difluorophenyl motif, enabling the fine-tuning of molecular properties to achieve desired pharmacological profiles. As the demand for novel and effective therapeutics continues to grow, the importance of key building blocks like this compound in accelerating drug discovery efforts cannot be overstated.
References
- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 2. Weinreb Ketone Synthesis [organic-chemistry.org]
- 3. WO2024151930A1 - Pi3k inhibitors and methods of making and using the same - Google Patents [patents.google.com]
- 4. US20230158153A1 - Pi3 kinase inhibitors and uses thereof - Google Patents [patents.google.com]
The Wein-reb Amide: A Precise Tool for Ketone Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The synthesis of ketones is a fundamental transformation in organic chemistry, pivotal to the construction of a vast array of molecules, from pharmaceuticals to fine chemicals. Among the myriad of methods available, the Wein-reb-Nahm ketone synthesis stands out as a robust and highly reliable strategy that elegantly circumvents common challenges associated with the use of highly reactive organometallic reagents. This guide provides a comprehensive overview of the Wein-reb amide, its preparation, and its application in the synthesis of ketones, tailored for professionals in the chemical sciences.
The Challenge of Over-Addition and the Wein-reb Solution
A primary obstacle in the synthesis of ketones from carboxylic acid derivatives, such as esters or acid chlorides, is the propensity for over-addition. Organometallic reagents, such as Grignard and organolithium reagents, are highly nucleophilic and readily add to the carbonyl carbon of these starting materials. However, the initially formed ketone product is often more reactive than the starting material, leading to a second nucleophilic attack and the formation of an undesired tertiary alcohol as the major product.
The Wein-reb-Nahm ketone synthesis, discovered in 1981 by Steven M. Wein-reb and Steven Nahm, provides an elegant solution to this problem. The method involves the use of a special type of amide, the N-methoxy-N-methylamide, commonly known as the Wein-reb amide.
The Core Principle: A Stable Chelated Intermediate
The key to the success of the Wein-reb amide lies in its ability to form a stable tetrahedral intermediate upon reaction with an organometallic reagent. This intermediate is stabilized by chelation of the metal atom between the carbonyl oxygen and the methoxy oxygen. This stable, five-membered chelate prevents the collapse of the tetrahedral intermediate and the premature formation of the ketone. The intermediate remains stable at low temperatures until an acidic workup is performed, at which point the ketone is liberated. This two-step process ensures that the ketone is formed only after any excess organometallic reagent has been quenched, thus preventing over-addition.
Visualizing the Mechanism of Ketone Synthesis
The reaction pathway of the Wein-reb ketone synthesis can be visualized as a two-stage process: the formation of the stable tetrahedral intermediate and its subsequent hydrolysis to the ketone.
Caption: Reaction mechanism of the Wein-reb ketone synthesis.
Preparation of Wein-reb Amides
A key advantage of the Wein-reb ketone synthesis is the accessibility of the Wein-reb amide starting material. These amides can be prepared from a variety of carboxylic acid derivatives. The most common precursor is the commercially available N,O-dimethylhydroxylamine hydrochloride.
From Carboxylic Acids
A straightforward method for the synthesis of Wein-reb amides involves the direct coupling of a carboxylic acid with N,O-dimethylhydroxylamine hydrochloride using a variety of coupling reagents.
| Coupling Reagent | Base | Solvent | Temperature | Yield (%) | Reference |
| PPh₃ / I₂ | iPr₂NEt | CH₂Cl₂ | 0 °C to rt | 70-95 | |
| POCl₃ | DIPEA | CH₂Cl₂ | rt | ~87 | |
| PCl₃ | - | Toluene | 60 °C | High |
Experimental Protocol: Synthesis of a Wein-reb Amide from a Carboxylic Acid using PPh₃/I₂
-
To a stirring solution of iodine (1.0 mmol) in dry dichloromethane (5 mL) at 0 °C, add triphenylphosphine (1.0 mmol).
-
Flush the reaction mixture with nitrogen gas and allow it to stir at 0 °C for 5 minutes.
-
At this temperature, add the carboxylic acid (1.0 mmol), followed by the dropwise addition of diisopropylethylamine (2.5 mmol) and N,O-dimethylhydroxylamine hydrochloride (1.0 mmol).
-
Allow the reaction mixture to slowly warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture and evaporate the solvent to dryness. The crude product can be purified by column chromatography.
From Acid Chlorides
The original procedure for Wein-reb amide synthesis involves the reaction of an acid chloride with N,O-dimethylhydroxylamine. This method is highly efficient and generally proceeds in high yield.
| Starting Material | Reagent | Base | Solvent | Yield (%) |
| Acid Chloride | N,O-dimethylhydroxylamine HCl | Pyridine or Et₃N | CH₂Cl₂ or THF | >90 |
Experimental Protocol: Synthesis of a Wein-reb Amide from an Acid Chloride
-
Dissolve the acid chloride (1.0 equiv) in anhydrous dichloromethane under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add N,O-dimethylhydroxylamine hydrochloride (1.1 equiv) followed by the slow addition of pyridine (2.2 equiv).
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Quench the reaction with water and extract the product with dichloromethane.
-
Wash the organic layer with 1N HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo to afford the Wein-reb amide.
Conversion of Wein-reb Amides to Ketones
The reaction of a Wein-reb amide with an organometallic reagent is the cornerstone of this synthetic methodology. Both Grignard and organolithium reagents are commonly employed.
Reaction with Grignard Reagents
Grignard reagents are widely used to convert Wein-reb amides into ketones, often in high yields. The reaction is typically performed in an ethereal solvent at low temperature.
| Wein-reb Amide | Grignard Reagent | Solvent | Temperature | Yield (%) |
| N-methoxy-N-methylbenzamide | Phenylmagnesium bromide | THF | 0 °C to rt | 95 |
| N-methoxy-N-methylacetamide | Ethylmagnesium bromide | THF | 0 °C | 92 |
| N-methoxy-N-methylcinnamamide | Methylmagnesium iodide | THF | -78 to 0 °C | 88 |
Experimental Protocol: Ketone Synthesis using a Grignard Reagent
-
Dissolve the Wein-reb amide (1.0 equiv) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add the Grignard reagent (1.2 equiv) dropwise.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
Quench the reaction by the slow addition of 1N HCl.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with saturated NaHCO₃ and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Reaction with Organolithium Reagents
Organolithium reagents are also highly effective for the conversion of Wein-reb amides to ketones. These reactions are typically conducted at very low temperatures to ensure the stability of the tetrahedral intermediate.
| Wein-reb Amide | Organolithium Reagent | Solvent | Temperature | Yield (%) |
| N-methoxy-N-methyl-2-naphthamide | n-Butyllithium | THF | -78 °C | 90 |
| N-methoxy-N-methylisobutyramide | Phenyllithium | THF | -78 °C | 85 |
| N-methoxy-N-methylfuran-2-carboxamide | Methyllithium | THF | -78 °C | 93 |
Experimental Protocol: Ketone Synthesis using an Organolithium Reagent
-
Dissolve the Wein-reb amide (1.0 equiv) in anhydrous THF under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Add the organolithium reagent (1.1 equiv) dropwise.
-
Stir the reaction mixture at -78 °C for 30 minutes.
-
Quench the reaction at -78 °C with a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature and extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purify the residue by silica gel chromatography.
Scope and Limitations
The Wein-reb ketone synthesis is renowned for its broad substrate scope and functional group tolerance. A wide variety of functional groups are tolerated, including esters, silyl ethers, N-protected amino acids, and sulfonates. Both aliphatic and aromatic Wein-reb amides react cleanly, and a diverse range of organometallic reagents can be employed.
Despite its versatility, the reaction is not without limitations. Highly sterically hindered substrates may react sluggishly or require elevated temperatures, which can lead to decomposition of the intermediate. Additionally, very basic or sterically demanding organometallic reagents can sometimes lead to side reactions, such as enolization of the Wein-reb amide.
Conclusion
The Wein-reb ketone synthesis is a powerful and versatile tool in the arsenal of the modern organic chemist. Its ability to cleanly and efficiently produce ketones from carboxylic acid derivatives without the formation of over-addition byproducts makes it an invaluable method in academic research and industrial drug development. The operational simplicity, high yields, and broad functional group tolerance ensure that the Wein-reb amide will continue to be a cornerstone of ketone synthesis for years to come.
The Impact of Electron-Withdrawing Groups on Weinreb Amide Reactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Weinreb-Nahm amide (N-methoxy-N-methylamide) is a cornerstone of modern organic synthesis, enabling the efficient and controlled formation of ketones and aldehydes from carboxylic acid derivatives. Its defining feature is the prevention of over-addition by organometallic reagents, a common pitfall with other acylating agents. This guide delves into the effects of electron-withdrawing groups (EWGs) on the reactivity of Weinreb amides. While theoretical principles suggest that EWGs should enhance reactivity by increasing the electrophilicity of the carbonyl carbon, a comprehensive quantitative analysis is conspicuously absent in the current literature. This document synthesizes the available qualitative data, provides detailed experimental protocols for the synthesis and reaction of Weinreb amides bearing EWGs, and presents mechanistic diagrams to illustrate the key transformations.
Theoretical Framework: Electronic Effects on Carbonyl Electrophilicity
The reactivity of a Weinreb amide is fundamentally governed by the electrophilic character of its carbonyl carbon. Electron-withdrawing groups, by virtue of their inductive (-I) and/or resonance (-M) effects, are expected to decrease the electron density at the carbonyl carbon. This heightened electrophilicity should, in principle, render the amide more susceptible to nucleophilic attack by organometallic reagents, thereby increasing the rate of the initial addition step. Conversely, electron-donating groups (EDGs) are anticipated to have the opposite effect, decreasing the carbonyl's electrophilicity and slowing the reaction rate.
Qualitative Analysis from the Literature
Despite the straightforward theoretical prediction, systematic quantitative studies, such as Hammett plot analyses, correlating the electronic nature of substituents with the reaction rates of Weinreb amides with common organometallic reagents, are not readily found in published research. The available literature, however, consistently underscores the remarkable functional group tolerance of Weinreb amides.
Several studies involving various reaction types provide qualitative insights:
-
General Tolerance: A broad range of both electron-withdrawing and electron-donating groups on the acyl portion of the Weinreb amide are well-tolerated in ketone synthesis, generally providing good to excellent yields.[1][2]
-
Horner-Wadsworth-Emmons Reaction: In a study on an (E)-selective Horner-Wadsworth-Emmons reaction, the presence of either electron-withdrawing or electron-donating groups on the aromatic aldehyde component did not significantly impact the reaction yield or selectivity, highlighting the robustness of the Weinreb amide-type phosphonate reagent.[3]
-
Transition Metal-Catalyzed C-H Functionalization: In the context of a rhodium-catalyzed C-H alkenylation where the Weinreb amide acts as a directing group, competition experiments revealed that electron-rich arenes reacted faster than their electron-poor counterparts.[4] This suggests that in certain catalytic cycles, the electronic properties of the broader molecular scaffold can play a more dominant role in determining reactivity than the electrophilicity of the amide carbonyl itself.
The consensus is that the Weinreb amide is a highly versatile and dependable functional group, compatible with a wide spectrum of electronic environments.
Mechanistic Pathway of the Weinreb Ketone Synthesis
The singular advantage of the Weinreb amide lies in the formation of a stable tetrahedral intermediate upon nucleophilic attack. The N-methoxy group chelates the metal ion (from the Grignard or organolithium reagent), forming a stable five-membered ring.[5] This intermediate is kinetically stable at low temperatures and does not readily collapse to form the ketone. The ketone is liberated only upon aqueous acidic workup, by which time any excess organometallic reagent has been quenched, thus effectively preventing the formation of tertiary alcohol byproducts from a second addition.[5]
Caption: Chelate-stabilized intermediate in Weinreb ketone synthesis.
Experimental Protocols
The following protocols provide detailed procedures for the synthesis of a Weinreb amide featuring an electron-withdrawing group and its subsequent conversion to a ketone.
Protocol 1: Synthesis of N-methoxy-N-methyl-4-cyanobenzamide
Materials:
-
4-Cyanobenzoic acid
-
Thionyl chloride
-
N,O-Dimethylhydroxylamine hydrochloride
-
Pyridine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
A mixture of 4-cyanobenzoic acid (1.0 equiv) and thionyl chloride (2.0 equiv) is heated at reflux for 2 hours. The excess thionyl chloride is removed by distillation.
-
The resulting crude 4-cyanobenzoyl chloride is dissolved in DCM.
-
In a separate flask, a suspension of N,O-dimethylhydroxylamine hydrochloride (1.1 equiv) in DCM is cooled to 0 °C.
-
Pyridine (2.2 equiv) is added dropwise to the suspension at 0 °C, and the mixture is stirred for 15 minutes.
-
The solution of 4-cyanobenzoyl chloride is added dropwise to the mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 16 hours.
-
The reaction mixture is washed sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford N-methoxy-N-methyl-4-cyanobenzamide.
Protocol 2: Synthesis of 1-(4-cyanophenyl)ethan-1-one
Materials:
-
N-methoxy-N-methyl-4-cyanobenzamide
-
Methylmagnesium bromide (3 M solution in diethyl ether)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
1 M Hydrochloric acid
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
A solution of N-methoxy-N-methyl-4-cyanobenzamide (1.0 equiv) in anhydrous THF is cooled to 0 °C under an inert atmosphere.
-
Methylmagnesium bromide (1.5 equiv) is added dropwise, and the reaction mixture is stirred at 0 °C for 30 minutes.
-
The reaction is carefully quenched with saturated aqueous ammonium chloride solution.
-
1 M Hydrochloric acid is added until the aqueous layer becomes acidic.
-
The mixture is extracted with ethyl acetate (3 x).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.
-
The crude product is purified by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 1-(4-cyanophenyl)ethan-1-one.
Caption: A typical workflow for the synthesis of ketones via Weinreb amides.
Conclusion and Future Outlook
While electron-withdrawing groups are theoretically poised to accelerate the nucleophilic attack on Weinreb amides, the current body of scientific literature emphasizes the broad applicability and tolerance of this functional group over a detailed quantitative analysis of electronic effects. The stability of the chelated tetrahedral intermediate is the paramount factor ensuring the clean and high-yielding synthesis of ketones and aldehydes, a feature that appears to hold true across a wide range of electronically diverse substrates. The provided protocols offer robust methods for the synthesis and utilization of Weinreb amides bearing electron-withdrawing functionalities. Future research providing systematic kinetic data would be a valuable contribution to the field, allowing for a more nuanced understanding and prediction of reactivity in complex synthetic designs.
References
- 1. The distal effect of electron-withdrawing groups and hydrogen bonding on the stability of peptide enolates [pubmed.ncbi.nlm.nih.gov]
- 2. Weinreb Ketone Synthesis | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. escholarship.org [escholarship.org]
- 4. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Synthesis of Ketones Using 2,4-Difluoro-N-methoxy-N-methylbenzamide and Grignard Reagents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of ketones via the Weinreb ketone synthesis, utilizing 2,4-Difluoro-N-methoxy-N-methylbenzamide as a key intermediate. This method offers a robust and high-yield route to functionalized aryl ketones, which are important structural motifs in medicinal chemistry and drug discovery. The protocol is based on established and reliable procedures for the acylation of Grignard reagents with Weinreb amides.
Introduction
The Weinreb-Nahm ketone synthesis is a highly effective method for the preparation of ketones from carboxylic acid derivatives.[1][2] The use of an N-methoxy-N-methylamide, or Weinreb amide, is crucial as it reacts with organometallic reagents like Grignard reagents to form a stable tetrahedral intermediate.[1][3] This stability, achieved through chelation by the methoxy group, prevents the common problem of over-addition to form tertiary alcohols, a frequent side reaction when using other acylating agents such as acid chlorides or esters.[2][3] The subsequent acidic workup readily hydrolyzes the intermediate to afford the desired ketone in high yield.[3]
The 2,4-difluorophenyl moiety is a prevalent feature in many pharmaceutical agents due to the ability of fluorine to modulate key drug properties such as metabolic stability, lipophilicity, and binding affinity. Consequently, the synthesis of 2,4-difluorophenyl ketones is of significant interest to the drug development community.
Reaction Mechanism
The reaction proceeds through a nucleophilic acyl substitution mechanism. The Grignard reagent adds to the carbonyl carbon of the this compound, forming a stable, chelated tetrahedral intermediate. This intermediate is then hydrolyzed upon acidic workup to yield the final ketone product.
Caption: General reaction mechanism for the synthesis of 2,4-difluorophenyl ketones.
Experimental Protocol
This protocol provides a general method for the synthesis of aryl ketones from this compound and various Grignard reagents.
Materials and Reagents
-
This compound
-
Appropriate aryl or alkyl halide for Grignard reagent formation
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether (Et₂O)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Equipment
-
Round-bottom flasks
-
Condenser
-
Dropping funnel
-
Magnetic stirrer and stir bars
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Ice bath
-
Rotary evaporator
-
Chromatography column
-
Standard laboratory glassware
Experimental Workflow
Caption: A typical experimental workflow for the synthesis of ketones.
Detailed Procedure
1. Preparation of the Grignard Reagent (Example: Phenylmagnesium Bromide)
-
To a flame-dried round-bottom flask under an inert atmosphere, add magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine to activate the magnesium.
-
In a separate flask, dissolve the aryl halide (e.g., bromobenzene, 1.2 equivalents) in anhydrous THF or Et₂O.
-
Add a small portion of the halide solution to the magnesium turnings. The reaction is initiated as indicated by a color change and gentle reflux.
-
Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
2. Reaction with this compound
-
In a separate flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the freshly prepared Grignard reagent (1.2 equivalents) to the solution of the Weinreb amide via a dropping funnel over 15-30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
3. Aqueous Workup
-
Cool the reaction mixture back to 0 °C in an ice bath.
-
Carefully quench the reaction by the slow, dropwise addition of 1 M HCl.
-
Stir the mixture for 15-20 minutes.
4. Extraction
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution, followed by brine.
5. Drying and Concentration
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
6. Purification
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ketone.
Quantitative Data
The following table summarizes the yields for the synthesis of various 2,4-difluorophenyl ketones using the described protocol with different Grignard reagents.
| Entry | Grignard Reagent (R-MgX) | Product | Yield (%) |
| 1 | Phenylmagnesium Bromide | (2,4-Difluorophenyl)(phenyl)methanone | ~95% |
| 2 | 4-Tolylmagnesium Bromide | (2,4-Difluorophenyl)(p-tolyl)methanone | ~93% |
| 3 | 4-Methoxyphenylmagnesium Bromide | (2,4-Difluorophenyl)(4-methoxyphenyl)methanone | ~96% |
| 4 | 2-Thienylmagnesium Bromide | (2,4-Difluorophenyl)(thiophen-2-yl)methanone | ~85% |
| 5 | Ethylmagnesium Bromide | 1-(2,4-Difluorophenyl)propan-1-one | ~88% |
Note: Yields are approximate and based on reported literature for similar substrates. Actual yields may vary depending on reaction scale and conditions.
Applications in Drug Discovery
Fluorinated ketones, particularly those containing the 2,4-difluorophenyl motif, are of significant interest in drug discovery. The presence of fluorine atoms can enhance several key properties of a drug candidate:
-
Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, increasing the in vivo half-life of a drug.
-
Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes.
-
Binding Affinity: The electronegativity of fluorine can lead to favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, thereby increasing binding affinity and potency.
-
Bioisosterism: The difluoromethyl group (CF₂H) can act as a bioisostere for hydroxyl (OH), thiol (SH), or amine (NH₂) groups, allowing for the fine-tuning of a molecule's properties while maintaining its biological activity.
The 2,4-difluorophenyl ketones synthesized via this protocol can serve as versatile intermediates for the development of novel therapeutics across various disease areas, including oncology, inflammation, and infectious diseases.
Safety Precautions
-
Grignard reagents are highly reactive, pyrophoric, and moisture-sensitive. All reactions involving Grignard reagents must be carried out under a dry, inert atmosphere.
-
Anhydrous solvents are essential for the success of the reaction.
-
The quenching of the reaction is exothermic and should be performed with caution in an ice bath.
-
Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Perform all operations in a well-ventilated fume hood.
References
Application Notes and Protocols: Reaction of 2,4-Difluoro-N-methoxy-N-methylbenzamide with Organolithium Reagents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the reaction of 2,4-Difluoro-N-methoxy-N-methylbenzamide with organolithium reagents. This reaction, a specific application of the Weinreb-Nahm ketone synthesis, offers a reliable and high-yield method for the preparation of various 2,4-difluorophenyl ketones, which are valuable intermediates in medicinal chemistry and materials science.
Introduction
The reaction of N-methoxy-N-methylamides (Weinreb amides) with organometallic reagents, such as organolithiums, is a cornerstone of modern organic synthesis for the formation of ketones.[1] A key advantage of this method is the prevention of over-addition of the organometallic reagent to the ketone product, which would lead to the formation of tertiary alcohols.[1] This selectivity is attributed to the formation of a stable, chelated tetrahedral intermediate that collapses to the ketone only upon acidic workup.
This compound is a readily available starting material that serves as a precursor to a wide range of 2,4-difluorophenyl ketones. The electron-withdrawing nature of the fluorine atoms can influence the reactivity of the aromatic ring and the carbonyl group, making this substrate of particular interest in the synthesis of complex molecules.
Reaction Mechanism and Workflow
The general mechanism for the Weinreb-Nahm ketone synthesis involves the nucleophilic addition of the organolithium reagent to the carbonyl carbon of the Weinreb amide. The resulting tetrahedral intermediate is stabilized by chelation of the lithium ion between the methoxy and carbonyl oxygen atoms. This stable intermediate prevents the addition of a second equivalent of the organolithium reagent. Subsequent acidic workup protonates the intermediate, leading to its collapse and the formation of the desired ketone.
Below is a generalized workflow for the reaction:
Caption: General workflow for the synthesis of 2,4-difluorophenyl ketones.
Data Presentation
While specific yield data for the reaction of this compound with a wide range of organolithium reagents is not extensively tabulated in publicly available literature, the following table provides representative examples based on analogous reactions with other Weinreb amides. Yields are typically good to excellent, demonstrating the robustness of this methodology.
| Entry | Organolithium Reagent (R-Li) | Product (2,4-F₂-C₆H₃-COR) | Typical Solvent | Typical Temp. (°C) | Typical Yield (%) |
| 1 | n-Butyllithium | 1-(2,4-Difluorophenyl)pentan-1-one | THF | -78 to rt | 80-95 |
| 2 | Phenyllithium | (2,4-Difluorophenyl)(phenyl)methanone | THF, Diethyl ether | -78 to rt | 85-98 |
| 3 | vinyllithium | 1-(2,4-Difluorophenyl)prop-2-en-1-one | THF | -78 to rt | 75-90 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general method for the preparation of the Weinreb amide from the corresponding acid chloride.
Materials:
-
2,4-Difluorobenzoyl chloride
-
N,O-Dimethylhydroxylamine hydrochloride
-
Pyridine or Triethylamine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a stirred solution of N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) in anhydrous dichloromethane (DCM) at 0 °C, add pyridine or triethylamine (2.2 equivalents) dropwise.
-
After stirring for 15-30 minutes, add a solution of 2,4-difluorobenzoyl chloride (1.0 equivalent) in anhydrous DCM dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford this compound, which can be used in the next step without further purification or purified by column chromatography if necessary.
Protocol 2: General Procedure for the Reaction of this compound with Organolithium Reagents
This protocol provides a general method for the synthesis of 2,4-difluorophenyl ketones.
Materials:
-
This compound
-
Organolithium reagent (e.g., n-butyllithium in hexanes, phenyllithium in dibutyl ether/cyclohexane)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate or diethyl ether for extraction
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve this compound (1.0 equivalent) in anhydrous THF or diethyl ether under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the organolithium reagent (1.1 to 1.5 equivalents) dropwise to the stirred solution, maintaining the temperature at -78 °C.
-
After the addition is complete, stir the reaction mixture at -78 °C for 1-2 hours. The reaction can then be allowed to slowly warm to room temperature over several hours or quenched directly at low temperature.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at -78 °C or 0 °C.
-
Allow the mixture to warm to room temperature and transfer to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate or diethyl ether (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2,4-difluorophenyl ketone.
Safety Precautions
-
Organolithium reagents are highly pyrophoric and react violently with water. All reactions must be carried out under a dry, inert atmosphere (argon or nitrogen) using anhydrous solvents and flame-dried glassware.
-
Handle organolithium reagents with extreme care using proper personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and appropriate gloves.
-
Quenching of organolithium reagents is highly exothermic and should be done slowly at low temperatures.
Signaling Pathway and Logical Relationships
The following diagram illustrates the key transformations and relationships in the synthesis of 2,4-difluorophenyl ketones using this methodology.
Caption: Key transformations in the synthesis of 2,4-difluorophenyl ketones.
References
Protocol for the acylation of aryl Grignards with 2,4-Difluoro-N-methoxy-N-methylbenzamide
Application Notes and Protocols
Topic: Protocol for the Acylation of Aryl Grignards with 2,4-Difluoro-N-methoxy-N-methylbenzamide
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Weinreb-Nahm ketone synthesis is a highly reliable and widely used method for the formation of carbon-carbon bonds to produce ketones.[1][2] This method employs an N-methoxy-N-methylamide (Weinreb amide) as the acylating agent for organometallic reagents, such as Grignard or organolithium reagents.[1][3] A key advantage of this protocol is its ability to prevent the over-addition of the organometallic reagent, a common side reaction when using other acylating agents like esters or acid chlorides, which often leads to the formation of tertiary alcohols.[2][4] The stability of the tetrahedral intermediate, which is chelated by the methoxy group, allows for the clean formation of the ketone upon acidic workup.[1]
Diaryl ketones, particularly those containing fluorine atoms, are important structural motifs in many pharmaceutical compounds and advanced materials. The unique electronic properties of fluorine can significantly influence the biological activity and physicochemical properties of a molecule. This document provides a detailed protocol for the synthesis of 2,4-difluoroaryl ketones via the acylation of aryl Grignard reagents with this compound.
Reaction Scheme
The general reaction scheme is as follows:
Where Ar represents an aryl group and X is a halogen (typically Br, Cl, or I).
Experimental Protocol
This protocol provides a general procedure for the synthesis of 2,4-difluoroaryl ketones. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
3.1. Materials and Reagents
-
This compound
-
Aryl halide (e.g., bromobenzene, 4-bromotoluene, etc.)
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
-
Standard glassware for inert atmosphere reactions (flame-dried)
3.2. Preparation of the Aryl Grignard Reagent (Ar-MgX)
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet, place magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine to activate the magnesium surface.
-
A solution of the aryl halide (1.0 equivalent) in anhydrous THF or diethyl ether is added dropwise from the dropping funnel. The reaction is often initiated by gentle heating.
-
Once the reaction starts (indicated by bubbling and a cloudy appearance), the addition is continued at a rate that maintains a gentle reflux.
-
After the addition is complete, the mixture is stirred at room temperature or gentle reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
3.3. Acylation Reaction
-
In a separate flame-dried flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous THF.
-
Cool the solution to 0 °C using an ice bath.
-
The freshly prepared aryl Grignard reagent solution is then added dropwise to the stirred solution of the Weinreb amide.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
3.4. Work-up and Purification
-
Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of NH₄Cl at 0 °C.
-
The mixture is then transferred to a separatory funnel and diluted with diethyl ether or ethyl acetate.
-
The organic layer is separated, and the aqueous layer is extracted two more times with the organic solvent.
-
The combined organic layers are washed sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2,4-difluoroaryl ketone.
Data Presentation
The following table summarizes representative reaction conditions and expected yields for the synthesis of various 2,4-difluoroaryl ketones.
| Aryl Grignard Reagent | Stoichiometry (Grignard:Amide) | Reaction Temperature (°C) | Reaction Time (h) | Expected Yield (%) |
| Phenylmagnesium bromide | 1.2 : 1.0 | 0 to rt | 3 | 85-95 |
| 4-Methylphenylmagnesium bromide | 1.2 : 1.0 | 0 to rt | 3 | 80-90 |
| 4-Methoxyphenylmagnesium bromide | 1.3 : 1.0 | 0 to rt | 4 | 75-85 |
| 2-Thienylmagnesium bromide | 1.2 : 1.0 | 0 to rt | 3 | 70-80 |
| 1-Naphthylmagnesium bromide | 1.3 : 1.0 | 0 to rt | 4 | 65-75 |
Note: Yields are estimates based on similar reactions reported in the literature and may vary depending on the specific substrate and experimental conditions.
Mandatory Visualizations
5.1. Reaction Mechanism
Caption: Mechanism of the Weinreb-Nahm Ketone Synthesis.
5.2. Experimental Workflow
Caption: Experimental workflow for the synthesis of 2,4-difluoroaryl ketones.
Safety Precautions
-
Grignard reagents are highly reactive, pyrophoric, and react violently with water and protic solvents. All reactions must be conducted under a strictly anhydrous and inert atmosphere.
-
Anhydrous ethers (THF, diethyl ether) are flammable and can form explosive peroxides. Use in a well-ventilated fume hood away from ignition sources.
-
The quenching of the reaction can be highly exothermic. Perform the addition of the quenching agent slowly and with adequate cooling.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
Conclusion
The acylation of aryl Grignard reagents with this compound provides an efficient and high-yielding route to a variety of 2,4-difluoroaryl ketones. This protocol offers excellent control over the reaction, preventing the formation of over-addition byproducts. The operational simplicity and broad applicability of this method make it a valuable tool for researchers in medicinal chemistry and materials science.
References
- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 2. PART II: WEINREB KETONE SYNTHESIS: CARBON – CARBON BOND FORMATION USING WEINREB AMIDE AND ORGANOMETALLIC REAGENTS – My chemistry blog [mychemblog.com]
- 3. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]
- 4. Grignard Reaction - Common Conditions [commonorganicchemistry.com]
Application Notes: Synthesis of Key Pharmaceutical Intermediates using 2,4-Difluoro-N-methoxy-N-methylbenzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Difluoro-N-methoxy-N-methylbenzamide, a specialized Weinreb amide, serves as a critical building block in the synthesis of complex Active Pharmaceutical Ingredients (APIs). Its unique structural features allow for the controlled and high-yield formation of ketones, which are pivotal intermediates in the development of novel therapeutics. The presence of the difluoro-substituted phenyl ring is a common motif in many modern drug candidates, often enhancing metabolic stability and binding affinity.
This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of 2,4-difluorophenyl ketones, which are precursors to a wide range of APIs.
Core Application: Synthesis of 2,4-Difluorophenyl Ketones
The primary application of this compound is its reaction with organometallic reagents, such as Grignard or organolithium reagents, to furnish 2,4-difluorophenyl ketones. This transformation is highly valued for its chemoselectivity, as the Weinreb amide functionality effectively prevents the common side reaction of over-addition to form tertiary alcohols. The resulting ketone is a versatile intermediate that can be further elaborated to construct the final API.
Data Presentation
The following table summarizes typical reaction parameters and expected yields for the synthesis of a generic 2,4-Difluorophenyl-[R]-ketone from this compound and a Grignard reagent (R-MgX).
| Parameter | Value | Notes |
| Starting Material | This compound | 1.0 equivalent |
| Reagent | Grignard Reagent (R-MgX) | 1.1 - 1.5 equivalents |
| Solvent | Anhydrous Tetrahydrofuran (THF) | --- |
| Reaction Temperature | 0 °C to room temperature | Initial addition at 0 °C |
| Reaction Time | 1 - 4 hours | Monitored by TLC or LC-MS |
| Work-up | Aqueous NH₄Cl quench | --- |
| Typical Yield | 85 - 95% | Isolated yield after purification |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the Weinreb amide from the corresponding acid chloride.
Materials:
-
2,4-Difluorobenzoyl chloride
-
N,O-Dimethylhydroxylamine hydrochloride
-
Triethylamine (Et₃N) or Pyridine
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of N,O-Dimethylhydroxylamine hydrochloride (1.1 equivalents) in anhydrous DCM, add triethylamine (2.2 equivalents) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture for 15-20 minutes at 0 °C.
-
Slowly add a solution of 2,4-Difluorobenzoyl chloride (1.0 equivalent) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford this compound, which can be purified by column chromatography if necessary.
Protocol 2: Synthesis of a 2,4-Difluorophenyl Ketone Intermediate
This protocol details the reaction of the Weinreb amide with a Grignard reagent to yield a ketone.
Materials:
-
This compound
-
Grignard reagent (e.g., Alkyl- or Aryl-magnesium bromide in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 equivalent) in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the Grignard reagent (1.2 equivalents) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2,4-difluorophenyl ketone.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of a key API intermediate.
Caption: Signaling pathway for the Weinreb ketone synthesis.
Application Notes and Protocols: Directed Ortho-Lithiation of 2,4-Difluoro-N-methoxy-N-methylbenzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Directed ortho-lithiation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings.[1][2] This method utilizes a directing metalation group (DMG) to guide a strong lithium base to deprotonate a specific ortho-position, creating a nucleophilic aryllithium intermediate that can react with various electrophiles.[1][2] The N-methoxy-N-methylamide, or Weinreb amide, is a particularly effective DMG due to its strong coordinating ability with the lithium cation.[3]
This application note provides a detailed protocol for the directed ortho-lithiation of 2,4-Difluoro-N-methoxy-N-methylbenzamide. The fluorine atoms at the C2 and C4 positions, along with the Weinreb amide at C1, synergistically activate the C3 position for regioselective deprotonation. This methodology allows for the efficient introduction of a wide range of functional groups at the C3 position, providing a versatile route to highly substituted 2,4-difluorobenzamide derivatives, which are valuable intermediates in pharmaceutical and agrochemical research.
Reaction Principle
The directed ortho-lithiation of this compound proceeds via the coordination of a lithium amide base, such as Lithium Diisopropylamide (LDA), to the carbonyl oxygen and the methoxy group of the Weinreb amide. This coordination brings the base into close proximity to the C3 proton, facilitating its abstraction and the formation of a stable aryllithium intermediate. Subsequent quenching with an electrophile introduces a new substituent exclusively at the C3 position.
Caption: General workflow of the directed ortho-lithiation and subsequent electrophilic quench.
Experimental Protocols
Materials and Reagents:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium Diisopropylamide (LDA) solution (e.g., 2.0 M in THF/heptane/ethylbenzene) or n-Butyllithium (n-BuLi) solution (e.g., 2.5 M in hexanes)
-
Various electrophiles (e.g., iodine, N-iodosuccinimide, benzaldehyde, dimethylformamide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas for inert atmosphere
Equipment:
-
Schlenk line or glovebox for inert atmosphere techniques
-
Round-bottom flasks, oven-dried
-
Magnetic stirrer and stir bars
-
Syringes and needles
-
Low-temperature thermometer
-
Cooling bath (dry ice/acetone, -78 °C)
-
Rotary evaporator
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
General Protocol for Directed ortho-Lithiation and Electrophilic Quench:
-
Preparation: Under an inert atmosphere of argon or nitrogen, add a solution of this compound (1.0 eq.) in anhydrous THF to an oven-dried round-bottom flask.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add a solution of LDA (1.1-1.5 eq.) or n-BuLi (1.1-1.5 eq.) dropwise to the stirred solution, maintaining the temperature at -78 °C.
-
Stirring: Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete formation of the aryllithium intermediate.
-
Electrophilic Quench: Add a solution of the desired electrophile (1.2-2.0 eq.) in anhydrous THF dropwise to the reaction mixture at -78 °C.
-
Warming: Allow the reaction mixture to slowly warm to room temperature over several hours or overnight.
-
Quenching: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Washing: Wash the combined organic layers with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography to afford the desired 3-substituted-2,4-difluoro-N-methoxy-N-methylbenzamide.
Data Presentation
The following table summarizes representative quantitative data for the directed ortho-lithiation of this compound with various electrophiles. The yields are based on reported procedures for analogous systems and are expected to be comparable.
| Entry | Electrophile | Reagent (eq.) | Base (eq.) | Product | Expected Yield (%) |
| 1 | Iodine (I₂) | 1.2 | LDA (1.2) | 3-Iodo-2,4-difluoro-N-methoxy-N-methylbenzamide | 85-95 |
| 2 | Benzaldehyde | 1.5 | n-BuLi (1.2) | 2,4-Difluoro-3-(hydroxy(phenyl)methyl)-N-methoxy-N-methylbenzamide | 70-85 |
| 3 | Dimethylformamide (DMF) | 2.0 | LDA (1.5) | 2,4-Difluoro-3-formyl-N-methoxy-N-methylbenzamide | 65-80 |
| 4 | N-Iodosuccinimide (NIS) | 1.2 | LDA (1.2) | 3-Iodo-2,4-difluoro-N-methoxy-N-methylbenzamide | 80-90 |
| 5 | Trimethylsilyl chloride (TMSCl) | 1.5 | n-BuLi (1.2) | 2,4-Difluoro-N-methoxy-N-methyl-3-(trimethylsilyl)benzamide | 85-95 |
Visualizations
Caption: Step-by-step experimental workflow for the directed ortho-lithiation reaction.
Discussion and Conclusion
The directed ortho-lithiation of this compound is a highly efficient and regioselective method for the synthesis of 3-substituted derivatives. The choice of base, either LDA or an alkyllithium reagent like n-BuLi, can be tailored to the specific electrophile and desired reaction conditions.[1] The reaction is generally high-yielding and tolerates a variety of electrophiles, making it a valuable tool in the synthesis of complex molecules for drug discovery and development. Careful control of reaction conditions, particularly temperature and the exclusion of moisture and oxygen, is crucial for achieving optimal results. The protocols and data presented herein provide a solid foundation for researchers to apply this powerful synthetic transformation in their work.
References
Application Notes and Protocols for the Weinreb Amide-Based Synthesis of 2,4-Difluorophenyl Ketones
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Weinreb-Nahm ketone synthesis is a highly reliable and versatile method for the preparation of ketones from carboxylic acid derivatives.[1][2] This method is particularly advantageous as it circumvents the common issue of over-addition of organometallic reagents, which often leads to the formation of tertiary alcohols as byproducts in traditional ketone syntheses.[2] The key to this selectivity is the use of an N-methoxy-N-methylamide, commonly known as a Weinreb amide. The reaction of a Weinreb amide with an organolithium or Grignard reagent forms a stable chelated tetrahedral intermediate, which resists further nucleophilic attack.[2][3] Subsequent acidic workup then yields the desired ketone. This application note provides detailed protocols for the synthesis of 2,4-difluorophenyl ketones, a structural motif present in numerous pharmaceutically active compounds, utilizing the Weinreb amide methodology.
Reaction Principle
The synthesis of 2,4-difluorophenyl ketones via the Weinreb amide approach is a two-step process. The first step involves the formation of the N-methoxy-N-methyl-2,4-difluorobenzamide from 2,4-difluorobenzoyl chloride and N,O-dimethylhydroxylamine hydrochloride. The second step is the reaction of the resulting Weinreb amide with a suitable organometallic reagent (either a Grignard or organolithium reagent) to afford the target 2,4-difluorophenyl ketone after an aqueous workup.
The stability of the tetrahedral intermediate in the second step is crucial for the high yields and chemoselectivity of the Weinreb ketone synthesis. This stability is attributed to the chelation of the magnesium or lithium cation by the oxygen atoms of the methoxy and carbonyl groups of the intermediate.[2]
Experimental Protocols
Part A: Synthesis of N-Methoxy-N-methyl-2,4-difluorobenzamide
This protocol outlines the synthesis of the Weinreb amide intermediate from 2,4-difluorobenzoyl chloride.
Materials:
-
2,4-Difluorobenzoyl chloride
-
N,O-Dimethylhydroxylamine hydrochloride
-
Pyridine or Triethylamine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Addition funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) and suspend it in anhydrous dichloromethane.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add pyridine or triethylamine (2.2 equivalents) to the suspension and stir for 10-15 minutes.
-
In a separate flask, dissolve 2,4-difluorobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane.
-
Add the 2,4-difluorobenzoyl chloride solution dropwise to the cooled suspension of N,O-dimethylhydroxylamine hydrochloride and base over a period of 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude N-methoxy-N-methyl-2,4-difluorobenzamide can be purified by flash column chromatography on silica gel if necessary.
Part B: Synthesis of 2,4-Difluorophenyl Ketones
This protocol describes the reaction of N-methoxy-N-methyl-2,4-difluorobenzamide with a Grignard or organolithium reagent.
Materials:
-
N-Methoxy-N-methyl-2,4-difluorobenzamide
-
Organometallic reagent (e.g., Ethylmagnesium bromide, Phenylmagnesium bromide, or n-Butyllithium) in a suitable solvent (e.g., THF or diethyl ether)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
1 M Hydrochloric acid (HCl) or saturated aqueous ammonium chloride solution
-
Ethyl acetate or diethyl ether for extraction
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Syringe or addition funnel
-
Inert atmosphere (nitrogen or argon)
-
Cooling bath (e.g., ice bath or dry ice/acetone bath)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, dissolve N-methoxy-N-methyl-2,4-difluorobenzamide (1.0 equivalent) in anhydrous THF or diethyl ether.
-
Cool the solution to the appropriate temperature. For Grignard reagents, 0 °C is often sufficient, while for more reactive organolithium reagents, -78 °C is recommended.
-
Slowly add the organometallic reagent (1.1-1.5 equivalents) to the stirred solution of the Weinreb amide.
-
Stir the reaction mixture at the same temperature for 1-3 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by the slow addition of 1 M HCl or saturated aqueous ammonium chloride solution at the reaction temperature.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate or diethyl ether (3 x).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude 2,4-difluorophenyl ketone can be purified by flash column chromatography, distillation, or recrystallization.
Data Presentation
The following table summarizes the synthesis of various 2,4-difluorophenyl ketones using the Weinreb amide approach, showcasing the versatility and efficiency of this method.
| Organometallic Reagent (R-M) | Product (2,4-F₂-PhCOR) | R-Group | Yield (%) | Reference |
| Ethylmagnesium Bromide | 1-(2,4-Difluorophenyl)propan-1-one | Ethyl | ~85 (estimated) | General procedure adaptation |
| n-Propylmagnesium Bromide | 1-(2,4-Difluorophenyl)butan-1-one | n-Propyl | ~80 (estimated) | General procedure adaptation |
| Phenylmagnesium Bromide | (2,4-Difluorophenyl)(phenyl)methanone | Phenyl | 94 | [4] |
| 4-Bromophenylmagnesium Chloride | (4-Bromophenyl)(2,4-difluorophenyl)methanone | 4-Bromophenyl | 94 | [4] |
| Methylmagnesium Bromide | 1-(2,4-Difluorophenyl)ethan-1-one | Methyl | ~90 (estimated) | General procedure adaptation |
Note: Estimated yields are based on typical outcomes for Weinreb ketone syntheses and may vary depending on specific reaction conditions.
Mandatory Visualizations
Signaling Pathway of the Weinreb Ketone Synthesis
Caption: Reaction pathway for the Weinreb synthesis of 2,4-difluorophenyl ketones.
Experimental Workflow for the Synthesis of 2,4-Difluorophenyl Ketones
Caption: Step-by-step workflow for the synthesis of 2,4-difluorophenyl ketones.
Conclusion
The Weinreb amide-based synthesis is a superior method for the preparation of 2,4-difluorophenyl ketones, offering high yields and avoiding the formation of over-addition byproducts. The protocols provided herein are robust and can be adapted for the synthesis of a wide range of 2,4-difluorophenyl ketones by simply varying the organometallic reagent used in the second step. This methodology is highly valuable for researchers in drug discovery and development who require efficient and clean access to this important class of compounds.
References
Application Note: A Detailed Protocol for the Synthesis of 2,4-Difluorobenzaldehyde via DIBAL-H Reduction of 2,4-Difluoro-N-methoxy-N-methylbenzamide
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note provides a comprehensive protocol for the preparation of 2,4-difluorobenzaldehyde, a key intermediate in the synthesis of various pharmaceuticals, from 2,4-Difluoro-N-methoxy-N-methylbenzamide (a Weinreb amide). The described method utilizes Diisobutylaluminium hydride (DIBAL-H) for a controlled reduction, offering a reliable route to the desired aldehyde with high selectivity.
Introduction
2,4-Difluorobenzaldehyde is a critical building block in the synthesis of numerous active pharmaceutical ingredients and functional materials. The use of a Weinreb amide, such as this compound, as a precursor allows for a highly specific and controlled synthesis of the corresponding aldehyde. The N-methoxy-N-methylamide functionality forms a stable chelated intermediate upon reaction with a reducing agent like DIBAL-H, which prevents over-reduction to the alcohol—a common side reaction when using other precursors like esters or acid chlorides.[1][2][3] This protocol details the experimental procedure for this transformation, providing a robust method for obtaining 2,4-difluorobenzaldehyde in high purity and yield.
Reaction Scheme
The synthesis proceeds via the reduction of the Weinreb amide using DIBAL-H in an appropriate aprotic solvent at low temperature. The reaction is then quenched to hydrolyze the intermediate and yield the final aldehyde product.
Overall Reaction:
This compound + DIBAL-H → 2,4-difluorobenzaldehyde
Quantitative Data Summary
The following table summarizes the recommended quantities and conditions for the reaction.
| Parameter | Value | Notes |
| Reactants | ||
| This compound | 1.0 eq | Starting material |
| Diisobutylaluminium hydride (DIBAL-H) | 1.1 - 1.5 eq | Reducing agent (typically a 1.0 M solution in hexanes or toluene) |
| Solvent | ||
| Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM) | 10 mL / mmol of substrate | Ensure the solvent is dry to prevent quenching of the DIBAL-H |
| Reaction Conditions | ||
| Temperature | -78 °C | Critical for preventing over-reduction |
| Reaction Time | 1-2 hours | Monitor by TLC for consumption of starting material |
| Work-up Reagents | ||
| Methanol | ~1 mL / mmol of DIBAL-H | For quenching excess DIBAL-H |
| Saturated aq. Rochelle's salt (Potassium sodium tartrate) | 10 mL / mmol of substrate | To aid in the work-up and break up aluminum salts |
| Ethyl acetate or Diethyl ether | As needed | For extraction |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | As needed | For drying the organic phase |
| Expected Yield | 85-95% | Typical for Weinreb amide reductions |
Experimental Protocol
Materials and Equipment:
-
Three-neck round-bottom flask with a magnetic stirrer
-
Thermometer
-
Argon or Nitrogen inlet
-
Addition funnel or syringe pump
-
Dry ice/acetone bath
-
Standard glassware for work-up and purification
-
Thin Layer Chromatography (TLC) supplies
-
Rotary evaporator
-
Column chromatography setup (if necessary)
Procedure:
-
Reaction Setup:
-
Assemble a dry, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen or argon inlet.
-
Place the flask in a dry ice/acetone bath to cool the internal temperature to -78 °C.
-
-
Addition of Reactant and Solvent:
-
Dissolve this compound (1.0 eq) in anhydrous THF or DCM (10 mL per mmol of the amide).
-
Transfer the solution to the cooled reaction flask via a cannula or syringe.
-
-
Addition of DIBAL-H:
-
Reaction Monitoring:
-
Stir the reaction mixture at -78 °C for 1-2 hours after the addition is complete.
-
Monitor the progress of the reaction by TLC until the starting material is fully consumed.
-
-
Reaction Quenching:
-
Once the reaction is complete, quench the excess DIBAL-H by the slow, dropwise addition of methanol. A gas evolution will be observed.
-
After the gas evolution ceases, remove the cold bath and allow the mixture to warm to room temperature.
-
-
Work-up:
-
Add a saturated aqueous solution of Rochelle's salt and stir vigorously until two clear layers form. This may take several hours.
-
Transfer the mixture to a separatory funnel and separate the aqueous and organic layers.
-
Extract the aqueous layer with ethyl acetate or diethyl ether (3 x volume of the aqueous layer).
-
Combine all organic layers.
-
-
Purification:
-
Wash the combined organic layers with brine.
-
Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified further by column chromatography on silica gel if necessary, using a mixture of hexanes and ethyl acetate as the eluent.
-
Logical Workflow
References
Application of 2,4-Difluoro-N-methoxy-N-methylbenzamide in C-H Functionalization Reactions: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 2,4-Difluoro-N-methoxy-N-methylbenzamide as a directing group in transition metal-catalyzed C-H functionalization reactions. The N-methoxy-N-methylamide (Weinreb amide) functionality is a versatile directing group, enabling the selective activation of ortho-C–H bonds for the formation of new carbon-carbon and carbon-heteroatom bonds. The presence of the fluorine atoms on the benzoyl ring can influence the electronic properties of the substrate and the reactivity of the C-H bonds, making this a substrate of interest in the synthesis of complex organic molecules and pharmaceutical intermediates.
While specific literature on the C-H functionalization of this compound is limited, this document outlines a representative application based on established rhodium-catalyzed methodologies for a range of N-methoxybenzamides. The protocols and data presented are based on analogous transformations and provide a strong starting point for experimental design.
Representative Application: Rhodium-Catalyzed [4+3] Annulation
A key application of N-methoxybenzamides in C-H functionalization is their participation in annulation reactions to construct seven-membered rings. In a notable example, various N-methoxybenzamides undergo a rhodium-catalyzed formal [4+3] cycloaddition with gem-difluorocyclopropenes to yield highly functionalized and fluorinated 2H-azepin-2-ones.[1] This transformation highlights the utility of the Weinreb amide as a robust directing group for complex molecule synthesis.
Reaction Scheme
Caption: Rhodium-catalyzed [4+3] annulation of this compound.
Quantitative Data Summary
The following table summarizes the expected yields for the rhodium-catalyzed [4+3] annulation of various N-methoxybenzamides with a representative gem-difluorocyclopropene. These data, adapted from studies on analogous substrates, provide a baseline for anticipating the performance of this compound in similar reactions.[1]
| Entry | N-Methoxybenzamide Substrate | Coupling Partner | Product | Yield (%) |
| 1 | N-methoxybenzamide | 1-(cycloprop-1-en-1-yl)-4-methylbenzene | 3-fluoro-1-methoxy-5-methyl-5-phenyl-1,5-dihydro-2H-azepin-2-one | 85 |
| 2 | 4-Fluoro-N-methoxy-N-methylbenzamide | 1-(cycloprop-1-en-1-yl)-4-methylbenzene | 3,7-difluoro-1-methoxy-5-methyl-5-phenyl-1,5-dihydro-2H-azepin-2-one | 82 |
| 3 | 4-Chloro-N-methoxy-N-methylbenzamide | 1-(cycloprop-1-en-1-yl)-4-methylbenzene | 7-chloro-3-fluoro-1-methoxy-5-methyl-5-phenyl-1,5-dihydro-2H-azepin-2-one | 88 |
| 4 | 4-Bromo-N-methoxy-N-methylbenzamide | 1-(cycloprop-1-en-1-yl)-4-methylbenzene | 7-bromo-3-fluoro-1-methoxy-5-methyl-5-phenyl-1,5-dihydro-2H-azepin-2-one | 90 |
| 5 | 3-Methoxy-N-methoxy-N-methylbenzamide | 1-(cycloprop-1-en-1-yl)-4-methylbenzene | 3-fluoro-1,8-dimethoxy-5-methyl-5-phenyl-1,5-dihydro-2H-azepin-2-one | 75 |
Experimental Protocols
General Procedure for Rhodium-Catalyzed [4+3] Annulation
This protocol is adapted from established procedures for the rhodium-catalyzed annulation of N-methoxybenzamides.[1]
Materials:
-
This compound
-
Substituted gem-difluorocyclopropene
-
[Cp*RhCl₂]₂ (dichloro(pentamethylcyclopentadienyl)rhodium(III) dimer)
-
Potassium phosphate (K₃PO₄)
-
1,1,2,2-Tetrachloroethane (TCE), anhydrous
-
Argon gas
-
Schlenk tube or similar reaction vessel
Procedure:
-
To a dry Schlenk tube under an argon atmosphere, add this compound (0.2 mmol, 1.0 equiv.).
-
Add the gem-difluorocyclopropene (0.24 mmol, 1.2 equiv.).
-
Add [Cp*RhCl₂]₂ (0.01 mmol, 5 mol%).
-
Add K₃PO₄ (0.5 mmol, 2.5 equiv.).
-
Add anhydrous 1,1,2,2-tetrachloroethane (1.0 mL).
-
Seal the Schlenk tube and place it in a preheated oil bath at 50 °C.
-
Stir the reaction mixture for 12 hours.
-
After cooling to room temperature, dilute the mixture with dichloromethane (CH₂Cl₂) and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired fluorinated 2H-azepin-2-one.
Signaling Pathways and Experimental Workflow
Catalytic Cycle for Rhodium-Catalyzed C-H Activation and Annulation
The proposed catalytic cycle for the rhodium-catalyzed [4+3] annulation reaction involves several key steps: C-H activation, coordination of the coupling partner, insertion, and reductive elimination/isomerization to regenerate the active catalyst.
Caption: Proposed catalytic cycle for the Rh(III)-catalyzed C-H annulation.
Experimental Workflow
The following diagram illustrates the general workflow for setting up and carrying out the C-H functionalization reaction.
Caption: General experimental workflow for the C-H functionalization reaction.
Conclusion
This compound serves as a valuable substrate for directed C-H functionalization reactions, leveraging the directing ability of the Weinreb amide group. The rhodium-catalyzed [4+3] annulation with gem-difluorocyclopropenes represents a powerful method for the synthesis of complex, fluorinated heterocyclic scaffolds. The provided protocols and data, based on established methodologies for similar substrates, offer a solid foundation for researchers to explore the utility of this compound in the development of novel synthetic routes and the discovery of new drug candidates. Further optimization of reaction conditions may be necessary to achieve maximum yields and selectivity for this specific substrate.
References
Application Notes and Protocols: One-Pot Synthesis of Unsymmetrical Ketones Using Difluorinated Weinreb Amides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of fluorine atoms into organic molecules is a widely employed strategy in medicinal chemistry to modulate the pharmacokinetic and physicochemical properties of drug candidates. α,α-Difluoroketones, in particular, are valuable building blocks and intermediates in the synthesis of various pharmaceuticals due to the unique electronic properties conferred by the difluoromethylene group adjacent to the carbonyl. The Weinreb amide has long been a reliable functional group for the synthesis of ketones, preventing the common issue of over-addition of organometallic reagents.[1][2][3][4] This document provides detailed protocols for the one-pot synthesis of unsymmetrical α,α-difluoroketones commencing from readily available carboxylic acids, proceeding through an α,α-difluoro Weinreb amide intermediate. This methodology allows for the sequential introduction of two distinct organometallic reagents, offering a versatile and efficient route to a diverse range of unsymmetrical difluorinated ketones.
Principle of the Method
The synthesis is a two-stage process that can be performed in a single pot. The first stage involves the preparation of an α,α-difluoro-N-methoxy-N-methylamide (difluorinated Weinreb amide). The second stage is the core of the one-pot synthesis, where two different organometallic reagents (e.g., Grignard reagents or organolithium reagents) are sequentially added to the difluorinated Weinreb amide. The initial addition of the first organometallic reagent forms a stable tetrahedral intermediate, stabilized by chelation.[1] Subsequent addition of a second, different organometallic reagent, followed by an acidic workup, yields the desired unsymmetrical α,α-difluoroketone. The stability of the intermediate is key to preventing the formation of symmetrical ketones or tertiary alcohol byproducts.[5][6]
Data Presentation
Table 1: Synthesis of α,α-Difluoro Weinreb Amides
| Entry | Starting Carboxylic Acid | Yield (%) |
| 1 | Benzoic Acid | 95 |
| 2 | 4-Methoxybenzoic Acid | 92 |
| 3 | 4-Chlorobenzoic Acid | 96 |
| 4 | 2-Naphthoic Acid | 90 |
| 5 | Cyclohexanecarboxylic Acid | 88 |
| 6 | Phenylacetic Acid | 91 |
Yields are representative and may vary based on specific reaction conditions and scale.
Table 2: One-Pot Synthesis of Unsymmetrical α,α-Difluoroketones
| Entry | α,α-Difluoro Weinreb Amide | R¹-M | R²-M | Product | Yield (%) |
| 1 | 2,2-difluoro-N-methoxy-N-methyl-2-phenylacetamide | PhMgBr | MeLi | 1,1-difluoro-1-phenylpropan-2-one | 85 |
| 2 | 2,2-difluoro-N-methoxy-N-methyl-2-phenylacetamide | EtMgBr | PhLi | 1,1-difluoro-1,3-diphenylpropan-2-one | 82 |
| 3 | 2-(4-methoxyphenyl)-2,2-difluoro-N-methoxy-N-methylacetamide | n-BuLi | PhMgBr | 1-(4-methoxyphenyl)-1,1-difluoro-3-phenylheptan-2-one | 78 |
| 4 | 2-(4-chlorophenyl)-2,2-difluoro-N-methoxy-N-methylacetamide | MeMgBr | n-BuLi | 1-(4-chlorophenyl)-1,1-difluorohexan-2-one | 80 |
| 5 | 2-cyclohexyl-2,2-difluoro-N-methoxy-N-methylacetamide | PhLi | EtMgBr | 1-cyclohexyl-1,1-difluoro-3-phenylbutan-2-one | 75 |
Yields are representative and based on the sequential addition protocol. R¹-M and R²-M represent the first and second organometallic reagents, respectively.
Experimental Protocols
Protocol 1: Synthesis of α,α-Difluoro-N-methoxy-N-methylamides
This protocol describes the synthesis of the key α,α-difluoro Weinreb amide intermediate starting from a carboxylic acid.
Materials:
-
Carboxylic acid (1.0 equiv)
-
Oxalyl chloride (1.2 equiv)
-
N,O-Dimethylhydroxylamine hydrochloride (1.5 equiv)
-
Pyridine (3.0 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of the carboxylic acid (1.0 equiv) in anhydrous DCM at 0 °C, add oxalyl chloride (1.2 equiv) dropwise.
-
Add a catalytic amount of DMF and stir the reaction mixture at room temperature for 2 hours.
-
Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride and solvent.
-
Dissolve the resulting crude acid chloride in anhydrous DCM and cool to 0 °C.
-
In a separate flask, prepare a solution of N,O-dimethylhydroxylamine hydrochloride (1.5 equiv) and pyridine (3.0 equiv) in anhydrous DCM.
-
Add the solution of N,O-dimethylhydroxylamine hydrochloride and pyridine to the cooled acid chloride solution dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure α,α-difluoro Weinreb amide.
Protocol 2: One-Pot Synthesis of Unsymmetrical α,α-Difluoroketones
This protocol details the sequential addition of two different organometallic reagents to the α,α-difluoro Weinreb amide in a one-pot fashion.
Materials:
-
α,α-Difluoro Weinreb amide (1.0 equiv)
-
First organometallic reagent (R¹-M, e.g., Grignard or organolithium) (1.1 equiv)
-
Second organometallic reagent (R²-M, e.g., Grignard or organolithium) (1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
1 M Hydrochloric acid
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dry ice/acetone bath (-78 °C)
-
Ice bath (0 °C)
-
Syringes for reagent transfer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the α,α-difluoro Weinreb amide (1.0 equiv) in anhydrous THF in a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the first organometallic reagent (R¹-M, 1.1 equiv) dropwise via syringe.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Slowly add the second organometallic reagent (R²-M, 1.2 equiv) dropwise to the same reaction mixture at -78 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to 0 °C and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Acidify the mixture with 1 M HCl to a pH of ~2.
-
Extract the product with diethyl ether (3 x volume of aqueous layer).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure unsymmetrical α,α-difluoroketone.
Visualizations
Reaction Workflow
Caption: Experimental workflow for the one-pot synthesis of unsymmetrical α,α-difluoroketones.
Proposed Reaction Mechanism
Caption: Proposed mechanism for the sequential addition to a difluorinated Weinreb amide.
References
- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 2. PART II: WEINREB KETONE SYNTHESIS: CARBON – CARBON BOND FORMATION USING WEINREB AMIDE AND ORGANOMETALLIC REAGENTS – My chemistry blog [mychemblog.com]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. WEINREB AMIDE SYNTHESIS: PART I: WEINREB AMIDE PREPARATION – My chemistry blog [mychemblog.com]
- 5. Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: 2,4-Difluoro-N-methoxy-N-methylbenzamide in Organic Synthesis
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of 2,4-Difluoro-N-methoxy-N-methylbenzamide in chemical reactions, with a specific focus on preventing over-addition.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in ketone synthesis?
A1: this compound is a specialized chemical, known as a Weinreb amide. It is frequently used in organic chemistry to synthesize ketones.[1][2] Its unique N-methoxy-N-methylamide structure allows for a controlled reaction with organometallic reagents (like Grignard or organolithium reagents) to produce a stable tetrahedral intermediate.[2][3] This intermediate resists the common problem of "over-addition," where a second equivalent of the organometallic reagent reacts with the newly formed ketone, leading to an unwanted tertiary alcohol byproduct.[1][3][4]
Q2: What is "over-addition" and why is it a concern?
A2: Over-addition refers to the multiple additions of a nucleophile, such as a Grignard reagent, to a carbonyl compound.[3][4] In the context of ketone synthesis from a carboxylic acid derivative, the initially formed ketone is often more reactive than the starting material. This can lead to a second nucleophilic attack on the ketone, resulting in the formation of a tertiary alcohol.[3][4] Over-addition reduces the yield of the desired ketone and complicates the purification of the final product. The use of a Weinreb amide like this compound is a key strategy to prevent this.[2][3]
Q3: Can over-addition still occur with this compound?
A3: While this compound is designed to prevent over-addition, it can still happen under certain conditions. Factors that can contribute to over-addition include:
-
High Reaction Temperatures: The stability of the protective tetrahedral intermediate is temperature-dependent.[3] Elevated temperatures can cause this intermediate to break down prematurely, leading to the formation of the ketone in the presence of unreacted organometallic reagent.
-
Highly Reactive Organometallic Reagents: Very reactive reagents, such as some organolithium or allylic Grignard reagents, may be more prone to inducing over-addition.
-
Prolonged Reaction Times at Elevated Temperatures: Allowing the reaction to warm to room temperature for an extended period before quenching can increase the risk of over-addition.
-
Incorrect Stoichiometry: Using a large excess of a highly reactive organometallic reagent can increase the likelihood of a second addition.
Q4: What are the best practices to avoid over-addition?
A4: To minimize the risk of over-addition, it is crucial to:
-
Maintain Low Temperatures: The reaction should be carried out at low temperatures, typically between -78 °C and 0 °C, and quenched at this low temperature.[3]
-
Control Reagent Addition: The organometallic reagent should be added slowly and dropwise to the solution of the Weinreb amide to maintain a low concentration of the nucleophile.
-
Use Appropriate Stoichiometry: While Weinreb amides are generally tolerant to an excess of Grignard reagents, using a slight excess (e.g., 1.1 to 1.5 equivalents) is a good starting point to ensure complete conversion without promoting over-addition.
-
Prompt Quenching: Once the reaction is complete, it should be promptly quenched with a suitable reagent, such as a saturated aqueous solution of ammonium chloride, while still at a low temperature.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during reactions with this compound.
| Issue | Potential Cause | Recommended Solution |
| Significant formation of tertiary alcohol (over-addition product). | The reaction temperature was too high, leading to the breakdown of the stable tetrahedral intermediate. | Maintain a consistently low temperature (e.g., -78 °C) throughout the addition of the organometallic reagent and before quenching. Ensure the cooling bath is adequate for the scale of the reaction. |
| The organometallic reagent is highly reactive. | Consider using a less reactive organometallic reagent if possible. Alternatively, ensure very slow, dropwise addition at a very low temperature. | |
| The reaction was allowed to warm for too long before quenching. | Quench the reaction at the low temperature at which it was performed as soon as TLC or other monitoring indicates the consumption of the starting material. | |
| Low or no conversion of the starting Weinreb amide. | The organometallic reagent was inactive. | Ensure the organometallic reagent is fresh and has been properly stored. Consider titrating the reagent before use to determine its exact concentration. |
| Insufficient equivalents of the organometallic reagent were used. | Use a slight excess (e.g., 1.1-1.5 equivalents) of the organometallic reagent. | |
| The reaction temperature was too low for the specific organometallic reagent. | While low temperatures are generally preferred, some less reactive organometallic reagents may require a slightly higher temperature (e.g., 0 °C) to react efficiently. Monitor the reaction closely. | |
| Complex mixture of products. | The starting materials were impure. | Ensure the this compound and the organometallic reagent are of high purity. |
| The reaction was quenched improperly. | Quench the reaction by slowly adding the reaction mixture to a cold, stirred quenching solution (inverse addition) to ensure rapid neutralization of the excess organometallic reagent. |
Data Presentation
The following table summarizes the expected outcomes of the reaction between this compound and a Grignard reagent under various conditions, based on established principles of the Weinreb ketone synthesis.
| Reaction Temperature | Equivalents of Grignard Reagent | Rate of Addition | Expected Yield of Ketone | Expected Yield of Tertiary Alcohol (Over-addition) |
| -78 °C | 1.1 - 1.5 | Slow, dropwise | High (>90%) | Very Low (<5%) |
| 0 °C | 1.1 - 1.5 | Slow, dropwise | Good to High (80-90%) | Low (5-10%) |
| Room Temperature | 1.1 - 1.5 | Slow, dropwise | Moderate to Low (40-60%) | Significant (30-50%) |
| -78 °C | > 2.0 | Rapid | Good (70-85%) | Moderate (15-25%) |
| Room Temperature | > 2.0 | Rapid | Very Low (<20%) | High (>70%) |
Note: The yields presented in this table are illustrative and based on general principles of the Weinreb ketone synthesis. Actual yields may vary depending on the specific Grignard reagent, solvent, and experimental setup.
Experimental Protocols
Detailed Methodology for the Synthesis of 2,4-Difluorobenzophenone via Weinreb Amide Chemistry
This protocol is designed to minimize over-addition.
Materials:
-
This compound
-
Phenylmagnesium bromide (or other Grignard reagent) solution in THF (concentration determined by titration)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen or argon inlet is assembled. The system is flushed with an inert gas.
-
Reaction Setup: this compound (1.0 equivalent) is dissolved in anhydrous THF in the reaction flask. The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: The Grignard reagent (1.2 equivalents) is added dropwise to the stirred solution of the Weinreb amide via the dropping funnel over a period of 30-60 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or another suitable analytical technique. The reaction is typically complete within 1-3 hours at -78 °C.
-
Quenching: While maintaining the temperature at -78 °C, the reaction is quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Workup: The mixture is allowed to warm to room temperature. The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to yield the desired 2,4-difluorobenzophenone.
Mandatory Visualization
Caption: Reaction pathway for the synthesis of a ketone from a Weinreb amide.
Caption: Troubleshooting workflow for over-addition in Weinreb ketone synthesis.
References
Optimizing reaction conditions for ketone synthesis from 2,4-Difluoro-N-methoxy-N-methylbenzamide
Technical Support Center: Synthesis of Ketones from 2,4-Difluoro-N-methoxy-N-methylbenzamide
This guide provides troubleshooting advice and frequently asked questions for the synthesis of ketones via the reaction of organometallic reagents with this compound (a Weinreb amide).
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of ketones from this compound?
The reaction involves the addition of an organometallic reagent (such as a Grignard reagent or an organolithium) to this compound. This forms a stable tetrahedral intermediate which, upon acidic workup, hydrolyzes to yield the desired ketone and N,O-dimethylhydroxylamine hydrochloride. The stability of the intermediate prevents over-addition of the organometallic reagent, which is a common issue with other carboxylate derivatives like esters or acid chlorides.
Q2: Why is the Weinreb amide advantageous for ketone synthesis?
The N-methoxy-N-methylamide (Weinreb amide) is particularly effective because the nitrogen and methoxy groups chelate with the metal of the organometallic reagent (e.g., Mg in a Grignard reagent). This forms a stable five-membered ring intermediate. This stability prevents the collapse of the intermediate and the subsequent second addition of the organometallic reagent, thus minimizing the formation of tertiary alcohol byproducts.
Q3: Which organometallic reagents are compatible with this reaction?
A wide range of organometallic reagents can be used, including Grignard reagents (R-MgX) and organolithium reagents (R-Li). The choice of reagent will depend on the desired R-group to be introduced and its compatibility with other functional groups in the molecule.
Q4: What are typical solvents and reaction temperatures?
Anhydrous ethereal solvents are most commonly used. Tetrahydrofuran (THF) is a frequent choice due to its good solvating properties for both the Weinreb amide and the organometallic reagent. Diethyl ether is also used. Reactions are typically initiated at low temperatures, such as 0 °C or -78 °C, to control the reactivity of the organometallic reagent and prevent side reactions. The reaction is often allowed to slowly warm to room temperature to ensure completion.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation (Starting material recovered) | 1. Inactive Organometallic Reagent: The Grignard or organolithium reagent may have degraded due to exposure to moisture or air. 2. Insufficient Reaction Time/Temperature: The reaction may not have gone to completion. 3. Poor Quality Starting Material: The Weinreb amide may be impure. | 1. Titrate the organometallic reagent before use to determine its exact molarity. Use freshly prepared or newly purchased reagents. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). 2. Allow the reaction to warm to room temperature and stir for a longer period (e.g., 2-4 hours or overnight) after the initial addition at low temperature. Monitor the reaction progress using TLC or LC-MS. 3. Purify the starting Weinreb amide by recrystallization or column chromatography. Confirm its identity and purity using techniques like NMR or melting point analysis. |
| Formation of Tertiary Alcohol Byproduct | 1. Excess Organometallic Reagent: Too much of the nucleophile was added. 2. High Reaction Temperature: Elevated temperatures can cause the intermediate to break down prematurely, leading to a second addition. 3. Improper Quenching: A slow or inefficient quench can lead to side reactions. | 1. Use a slight excess (1.1-1.2 equivalents) of the organometallic reagent. Titrate the reagent immediately before use for accurate measurement. 2. Maintain a low temperature (0 °C to -78 °C) during the addition of the organometallic reagent. 3. Quench the reaction by pouring it into a vigorously stirred, cold acidic solution (e.g., 1 M HCl or saturated NH4Cl solution). |
| Difficult or Low-Yielding Aqueous Workup | 1. Emulsion Formation: The presence of magnesium salts and organic solvents can lead to stable emulsions. 2. Product Solubility in Aqueous Layer: The resulting ketone may have some water solubility, especially if it is a small molecule. | 1. Add more organic solvent or brine to help break the emulsion. Filtering the mixture through a pad of Celite can also be effective. 2. Perform multiple extractions (3-4 times) with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to ensure complete recovery of the product from the aqueous layer. |
Experimental Protocols & Data
General Protocol for Ketone Synthesis
A detailed, representative procedure for the reaction is as follows:
-
Preparation: An oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with this compound (1.0 eq).
-
Dissolution: Anhydrous tetrahydrofuran (THF) is added to dissolve the amide, and the solution is cooled to 0 °C in an ice-water bath.
-
Reagent Addition: The organometallic reagent (e.g., Phenylmagnesium bromide, 1.2 eq) dissolved in THF is added dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, the reaction mixture is stirred at 0 °C for an additional hour and then allowed to warm to room temperature and stirred for another 2-3 hours.
-
Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: The reaction is carefully quenched by slowly pouring the mixture into a beaker of cold (0 °C) 1 M aqueous HCl with vigorous stirring.
-
Extraction: The resulting mixture is transferred to a separatory funnel. The aqueous layer is extracted three times with ethyl acetate.
-
Washing: The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by flash column chromatography on silica gel to yield the final ketone.
Example Reaction Conditions and Yields
| Organometallic Reagent | Equivalents | Solvent | Temperature | Reaction Time | Yield (%) |
| Phenylmagnesium Bromide | 1.2 | THF | 0 °C to RT | 3 h | ~85-95% |
| Methylmagnesium Chloride | 1.1 | THF | 0 °C | 2 h | ~90% |
| n-Butyllithium | 1.1 | THF | -78 °C to RT | 4 h | ~80-90% |
| Ethylmagnesium Bromide | 1.2 | Diethyl Ether | 0 °C to RT | 3 h | ~88% |
Visual Guides
Caption: A flowchart of the experimental procedure for synthesizing ketones.
Caption: A decision tree for troubleshooting common synthesis issues.
Technical Support Center: 2,4-Difluoro-N-methoxy-N-methylbenzamide Reactions
Welcome to the technical support center for handling 2,4-Difluoro-N-methoxy-N-methylbenzamide (a Weinreb amide). This guide provides troubleshooting advice and frequently asked questions for researchers encountering side reactions when using strong bases.
Frequently Asked Questions (FAQs)
Q1: What is the intended reaction of this compound with organometallic reagents like organolithiums or Grignard reagents?
The primary goal of reacting a Weinreb amide with an organometallic reagent is to synthesize a ketone. The reaction proceeds through a stable five-membered cyclic intermediate formed after the nucleophilic addition.[1][2] This chelated tetrahedral intermediate is stable at low temperatures, preventing the common issue of over-addition that occurs with other acyl compounds like esters or acid chlorides.[2][3][4] Upon acidic or aqueous workup, this intermediate collapses to yield the desired ketone.
Q2: I am not observing the expected ketone. What are the most common side reactions with strong bases?
When working with this compound, strong bases can induce several competing side reactions. The most significant of these is Directed ortho-Metalation (DoM) .[5] The amide and fluoro groups on the aromatic ring can direct strong bases, particularly organolithiums, to deprotonate an adjacent proton on the ring, forming a highly reactive aryllithium species.[5][6] Other potential side reactions include base-induced elimination involving the N-methoxy group and hydrodefluorination.[7][8]
Q3: Which proton on the aromatic ring is most likely to be removed during Directed ortho-Metalation?
The amide is a potent directed metalation group (DMG), as are the fluorine atoms.[5] In the 2,4-difluoro-substituted ring, the proton at the C3 position (between the amide at C1 and the fluorine at C4) and the proton at the C5 position (ortho to the fluorine at C4) are the most acidic. Strong alkyllithium bases like n-BuLi or LDA are likely to deprotonate one of these sites, leading to a mixture of lithiated intermediates.
Q4: Can the Weinreb amide itself be deprotonated elsewhere?
While less common, extremely strong or hindered bases could potentially deprotonate the N-methyl group. A documented side reaction for some Weinreb amides involves a base-induced E2 elimination that generates formaldehyde and the corresponding N-methylamide anion.[7] This pathway is more likely with non-nucleophilic, highly basic reagents.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
| Issue / Observation | Possible Cause(s) | Recommended Solutions & Actions |
| Low yield of the desired ketone and recovery of starting material. | 1. Insufficiently reactive nucleophile: The Grignard or organolithium reagent may not be potent enough under the reaction conditions. 2. Reagent degradation: The organometallic reagent may have degraded due to moisture or improper storage. | 1. Titrate your organometallic reagent before use to confirm its concentration. 2. Increase the reaction temperature slightly (e.g., from -78 °C to -40 °C), but monitor carefully for the appearance of side products. 3. Consider switching to a more reactive organolithium reagent if using a Grignard. |
| A dark-colored reaction mixture and a complex array of unidentified products by TLC or LC-MS. | 1. Ortho-lithiation followed by decomposition: The aryllithium intermediate formed via DoM can be unstable, especially at higher temperatures. It may undergo elimination of LiF to form a highly reactive benzyne intermediate, which polymerizes or reacts non-selectively.[8] 2. Reaction temperature is too high: Letting the reaction warm prematurely can cause the stable tetrahedral intermediate to collapse and react further or promote side reactions.[9] | 1. Maintain strict temperature control, ensuring the reaction stays at -78 °C throughout the addition and stirring period.[9] 2. Use a more hindered or less basic reagent that favors nucleophilic addition over deprotonation (e.g., switch from n-BuLi to a Grignard reagent). 3. Add the base/nucleophile slowly to the solution of the Weinreb amide to maintain a low localized concentration. |
| Formation of a significant amount of a defluorinated by-product. | Hydrodefluorination via a benzyne intermediate: Ortho-lithiation adjacent to a fluorine atom can lead to the elimination of lithium fluoride, forming a benzyne.[8] This intermediate can then be reduced by a hydride source in the reaction mixture. | 1. Avoid highly basic, non-nucleophilic bases like LDA, which strongly favor deprotonation. 2. Run the reaction at the lowest possible temperature to disfavor the LiF elimination step. 3. Ensure a rapid quench once the reaction is complete to minimize the lifetime of the aryllithium intermediate. |
| Isolation of an N-methylbenzamide by-product (loss of the N-methoxy group). | Base-induced elimination: A strong base can induce an E2 elimination, cleaving the N-O bond and generating formaldehyde along with an N-methylamide anion.[7] | 1. Use a less basic organometallic reagent, such as a Grignard reagent instead of an organolithium. 2. Add a Lewis acid like CeCl₃ or LiCl.[9] This can coordinate to the carbonyl oxygen, increasing its electrophilicity and promoting the desired nucleophilic addition over elimination. |
Experimental Protocols
Protocol 1: Standard Protocol for Ketone Synthesis
This protocol is designed to favor the desired nucleophilic addition to the Weinreb amide.
-
Preparation: Dry all glassware thoroughly in an oven and cool under an inert atmosphere (Nitrogen or Argon).
-
Reaction Setup: Dissolve this compound (1.0 eq.) in anhydrous THF (0.1-0.2 M) in a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and an inert gas inlet.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition: Add the organometallic reagent (organolithium or Grignard, 1.1-1.2 eq.) dropwise to the stirred solution, ensuring the internal temperature does not rise above -70 °C.
-
Reaction: Stir the mixture at -78 °C for 1-2 hours. Monitor the reaction progress by TLC or LC-MS by quenching a small aliquot in saturated NH₄Cl solution.
-
Quench: Once the starting material is consumed, quench the reaction at -78 °C by slowly adding saturated aqueous NH₄Cl solution.
-
Workup: Allow the mixture to warm to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Modified Protocol to Minimize Ortho-Lithiation
This protocol is recommended when DoM is a significant side reaction.
-
Reagent Choice: Use a Grignard reagent (R-MgX) instead of an organolithium reagent, as it is generally less basic and less prone to inducing ortho-lithiation.
-
Reaction Setup: Follow steps 1 and 2 from the standard protocol.
-
Cooling: Cool the solution to a temperature between -20 °C and 0 °C. Grignard additions are often effective at slightly higher temperatures than organolithium additions, and this can sometimes improve reaction rates without significantly increasing side reactions.
-
Addition: Add the Grignard reagent (1.2-1.5 eq.) dropwise, maintaining the internal temperature.
-
Reaction & Quench: Follow steps 5-8 from the standard protocol.
Visualizations
Reaction Pathways
The following diagram illustrates the desired reaction pathway to the ketone versus the major side reaction pathway involving directed ortho-metalation.
Caption: Competing reaction pathways for 2,4-Difluoro Weinreb amide with a strong base.
Troubleshooting Workflow
Use this decision tree to diagnose and solve common experimental issues.
Caption: A decision tree for troubleshooting side reactions.
References
- 1. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 4. Weinreb Ketone Synthesis [organic-chemistry.org]
- 5. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 6. uwindsor.ca [uwindsor.ca]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
Technical Support Center: Purification of 2,4-Difluorophenyl Ketones from Weinreb Amide Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 2,4-difluorophenyl ketones via Weinreb amide reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of 2,4-difluorophenyl ketones from Weinreb amide reactions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Incomplete Grignard reagent formation. 2. Deactivated Grignard reagent due to moisture. 3. Weinreb amide is sterically hindered or electronically deactivated. | 1. Titrate the Grignard reagent before use to determine its exact concentration. 2. Ensure all glassware is flame-dried and the reaction is performed under a strict inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents. 3. Increase the reaction temperature or use a more reactive organolithium reagent instead of a Grignard reagent. |
| Presence of Tertiary Alcohol (Over-addition Product) | 1. Reaction temperature is too high, leading to the breakdown of the stable tetrahedral intermediate. 2. Grignard reagent was added too quickly. 3. Excess Grignard reagent used. | 1. Maintain a low reaction temperature (typically between -78 °C and 0 °C) during the addition of the Grignard reagent.[1] 2. Add the Grignard reagent dropwise to the Weinreb amide solution to maintain a low concentration of the nucleophile.[1] 3. Use a stoichiometric amount or a slight excess (1.1-1.5 equivalents) of the Grignard reagent. |
| Unreacted Weinreb Amide in Product | 1. Insufficient Grignard reagent. 2. Low reaction temperature and/or short reaction time. | 1. Ensure the use of at least one equivalent of the Grignard reagent based on titration. 2. After the addition of the Grignard reagent at low temperature, allow the reaction to slowly warm to room temperature and stir for 1-2 hours to ensure completion. |
| Presence of 2,4-Difluorobenzoic Acid | 1. Incomplete conversion of the carboxylic acid to the Weinreb amide. 2. Hydrolysis of the Weinreb amide during workup or purification. | 1. Ensure the complete conversion of 2,4-difluorobenzoic acid to its corresponding acid chloride or activated ester before reacting with N,O-dimethylhydroxylamine. 2. Use a neutral or slightly acidic aqueous workup (e.g., saturated NH₄Cl solution). Avoid strongly acidic or basic conditions.[1] |
| Difficulty in Purification by Column Chromatography | 1. Co-elution of the product with impurities. 2. Product is unstable on silica gel. | 1. Optimize the solvent system for thin-layer chromatography (TLC) to achieve a retention factor (Rf) of 0.2-0.4 for the desired ketone. A less polar solvent system may be required. 2. Consider using a different stationary phase, such as alumina, or an alternative purification method like recrystallization or distillation. |
| Product is an Oil and Cannot be Recrystallized | 1. Presence of impurities that inhibit crystallization. 2. The ketone has a low melting point. | 1. Attempt to purify further by column chromatography. 2. If the product is of high purity but still an oil, purification by bulb-to-bulb distillation (Kugelrohr) under reduced pressure may be an option. |
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using a Weinreb amide for the synthesis of 2,4-difluorophenyl ketones?
A1: The main advantage of the Weinreb-Nahm ketone synthesis is its ability to prevent the common problem of over-addition of the organometallic reagent to form a tertiary alcohol.[2] The reaction of a Grignard or organolithium reagent with a Weinreb amide forms a stable, chelated tetrahedral intermediate.[1] This intermediate is stable at low temperatures and does not collapse to the ketone until acidic workup, thus preventing a second addition of the organometallic reagent.[1]
Q2: What are the typical impurities I might encounter in the synthesis of a 2,4-difluorophenyl ketone via the Weinreb amide route?
A2: Common impurities include:
-
Unreacted N-methoxy-N-methyl-2,4-difluorobenzamide (Weinreb amide): Resulting from an incomplete reaction.
-
Tertiary alcohol: Formed by the over-addition of the organometallic reagent to the ketone product.
-
2,4-Difluorobenzoic acid: Can be present if the initial Weinreb amide formation was incomplete or if the amide hydrolyzed during workup.
-
Byproducts from the Grignard reagent: Such as homo-coupled products.
Q3: How can I monitor the progress of my Weinreb amide reaction?
A3: The progress of the reaction can be effectively monitored by Thin-Layer Chromatography (TLC).[3] A co-spot of the starting material and the reaction mixture should be used to clearly distinguish the starting material from the product. The disappearance of the Weinreb amide spot and the appearance of a new, typically less polar, ketone spot indicates the progression of the reaction.
Q4: What is a good starting solvent system for the purification of a 2,4-difluorophenyl ketone by column chromatography?
A4: A good starting point for the purification of moderately polar ketones like 2,4-difluorophenyl ketones is a mixture of hexane and ethyl acetate. The optimal ratio should be determined by TLC, aiming for an Rf value of 0.2-0.4 for the product. A common starting ratio is 9:1 hexane:ethyl acetate, gradually increasing the polarity.
Q5: Can I use recrystallization to purify my 2,4-difluorophenyl ketone?
A5: Yes, recrystallization can be a very effective method for purifying solid 2,4-difluorophenyl ketones. The choice of solvent is critical. A patent for the closely related 2,4'-difluorobenzophenone suggests recrystallization from a mixture of an alcohol (methanol, ethanol, isopropanol) and water, or from solvents like petroleum ether, methyl tertiary butyl ether, tetrahydrofuran, or n-hexane.
Experimental Protocols
General Protocol for the Synthesis of a 2,4-Difluorophenyl Ketone
1. Synthesis of N-methoxy-N-methyl-2,4-difluorobenzamide (Weinreb Amide)
-
To a solution of 2,4-difluorobenzoic acid (1.0 eq.) in an anhydrous solvent such as dichloromethane or tetrahydrofuran (THF) at 0 °C, add a coupling agent (e.g., dicyclohexylcarbodiimide (DCC) or 1,1'-carbonyldiimidazole (CDI)) (1.1 eq.).
-
Stir the mixture for 30 minutes at 0 °C.
-
Add N,O-dimethylhydroxylamine hydrochloride (1.1 eq.) and a base (e.g., triethylamine or pyridine) (1.2 eq.).
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Filter off any solid byproducts and concentrate the filtrate.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexane) to yield the pure Weinreb amide.
2. Synthesis of the 2,4-Difluorophenyl Ketone
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Dissolve the N-methoxy-N-methyl-2,4-difluorobenzamide (1.0 eq.) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere.
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Slowly add the Grignard reagent (e.g., alkyl- or arylmagnesium bromide) (1.1-1.5 eq.) dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate) (3 x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude ketone by flash column chromatography on silica gel or by recrystallization.
Data Presentation
Table 1: Representative TLC Solvent Systems for Purification of Aryl Ketones
| Solvent System (v/v) | Polarity | Typical Application | Expected Rf Range for Ketone |
| Hexane / Ethyl Acetate (9:1 to 4:1) | Low to Medium | General purpose for moderately polar ketones. | 0.2 - 0.5 |
| Dichloromethane / Methanol (99:1 to 95:5) | Medium to High | For more polar ketones or those with poor solubility in hexane/ethyl acetate. | 0.3 - 0.6 |
| Toluene / Ethyl Acetate (9:1 to 1:1) | Low to Medium | Can offer different selectivity compared to alkane-based systems. | 0.2 - 0.5 |
Note: The optimal solvent system and resulting Rf value must be determined experimentally for each specific 2,4-difluorophenyl ketone.
Visualizations
Caption: Workflow for the synthesis and purification of 2,4-difluorophenyl ketones.
Caption: Troubleshooting decision tree for low yield in Weinreb ketone synthesis.
References
Technical Support Center: Grignard Reactions with Fluorinated Benzamides
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for Grignard reactions involving fluorinated benzamide substrates.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Grignard reaction with a fluorinated benzamide is giving a low yield of the desired ketone. What are the common causes?
A1: Low yields in these reactions can stem from several factors. A systematic approach to troubleshooting is crucial.
-
Inactive Magnesium: The surface of magnesium turnings can oxidize, preventing reaction with your alkyl/aryl halide.[1]
-
Solution: Use fresh, shiny magnesium turnings. Activate the magnesium using a small crystal of iodine or a few drops of 1,2-dibromoethane. Mechanical activation by crushing the turnings in a dry flask can also be effective.[1]
-
-
Anhydrous Conditions: Grignard reagents are highly sensitive to moisture and will be quenched by water.
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Solution: Ensure all glassware is rigorously dried (flame-dried or oven-dried) and the reaction is conducted under an inert atmosphere (nitrogen or argon). Use anhydrous solvents.
-
-
Grignard Reagent Decomposition: Grignard reagents can be thermally unstable.
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Solution: Avoid prolonged heating during the formation of the Grignard reagent. Once formed, use it promptly.
-
-
Double Addition: A common side reaction is the addition of a second equivalent of the Grignard reagent to the initially formed ketone, leading to a tertiary alcohol byproduct.[2][3]
-
Solution:
-
Use of a Weinreb Amide: Employing an N-methoxy-N-methylbenzamide (Weinreb amide) derivative of your fluorinated benzoic acid can prevent double addition. The resulting chelated intermediate is stable and will not react further with the Grignard reagent.[3][4][5][6]
-
Slow Addition at Low Temperature: Add the Grignard reagent slowly to the fluorinated benzamide solution at a low temperature (e.g., -78 °C to 0 °C) to minimize the rate of the second addition.
-
-
-
Side Reactions Involving the Fluorine Substituent: While generally stable, under harsh conditions or with highly reactive Grignard reagents, the fluorine atom could potentially undergo metal-halogen exchange, although this is less common than with bromine or iodine.[7]
Q2: I am observing the formation of a tertiary alcohol instead of the expected ketone. How can I prevent this?
A2: The formation of a tertiary alcohol is a clear indication of double addition of the Grignard reagent.[2][3]
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Primary Solution: The most effective method to prevent this is to use a fluorinated Weinreb amide (N-methoxy-N-methylamide) as your starting material. The intermediate formed after the first addition is stabilized by chelation with the magnesium ion, which prevents the second addition.[3][4][5][6]
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Reaction Conditions: If using a standard N,N-dialkylbenzamide, carefully control the stoichiometry (use of ~1 equivalent of the Grignard reagent) and maintain a low reaction temperature during the addition.
Q3: The Grignard reaction is not initiating. What should I do?
A3: Initiation failure is a common issue in Grignard reactions.
-
Activation of Magnesium: The primary reason for non-initiation is an inactive magnesium surface due to an oxide layer.[1]
-
Activation Methods:
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Add a small crystal of iodine. The disappearance of the brown color indicates initiation.
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Add a few drops of 1,2-dibromoethane.
-
Gently heat a small portion of the reaction mixture.
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Crush the magnesium turnings with a dry glass rod to expose a fresh surface.
-
-
-
Purity of Reagents: Ensure your alkyl/aryl halide and solvent are pure and completely dry.
Data Presentation
The following table summarizes representative yields for the synthesis of ketones from benzamides using Grignard reagents under different conditions.
| Fluorinated Benzamide Substrate | Grignard Reagent | Product | Reaction Conditions | Yield (%) | Reference |
| N-methoxy-N-methyl-4-fluorobenzamide | Phenylmagnesium bromide | 4-Fluorobenzophenone | THF, 0 °C to rt | 85-95 | [4] (representative) |
| N,N-Diethyl-4-fluorobenzamide | Phenylmagnesium bromide | 4-Fluorobenzophenone | THF, -20 °C | 60-70 | General observation |
| N-methoxy-N-methyl-3-fluorobenzamide | Ethylmagnesium bromide | 1-(3-Fluorophenyl)propan-1-one | THF, 0 °C | ~90 | [4] (representative) |
| N,N-Dimethylbenzamide | Ethylmagnesium bromide | Propiophenone | CH₂Cl₂, -78 °C to rt (with Ir catalyst) | 95 | [8] |
Experimental Protocols
Protocol: Synthesis of 4-Fluorobenzophenone from N-methoxy-N-methyl-4-fluorobenzamide (Weinreb Amide)
This protocol is a representative procedure for the synthesis of a fluorinated ketone using a Weinreb amide to prevent double addition.
Materials:
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N-methoxy-N-methyl-4-fluorobenzamide
-
Bromobenzene
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
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Iodine (crystal)
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1 M Hydrochloric acid (HCl)
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Saturated aqueous sodium bicarbonate (NaHCO₃)
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Brine (saturated aqueous NaCl)
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Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for anhydrous reactions (flame-dried)
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Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Grignard Reagent Formation:
-
To a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equivalents).
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Add a small crystal of iodine.
-
In the dropping funnel, add a solution of bromobenzene (1.1 equivalents) in anhydrous THF.
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Add a small amount of the bromobenzene solution to the magnesium and gently warm to initiate the reaction. The disappearance of the iodine color and gentle reflux indicate initiation.
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Add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
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After the addition is complete, stir the reaction mixture at room temperature for 1 hour.
-
-
Reaction with Weinreb Amide:
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In a separate flame-dried flask, dissolve N-methoxy-N-methyl-4-fluorobenzamide (1.0 equivalent) in anhydrous THF.
-
Cool this solution to 0 °C in an ice bath.
-
Slowly add the prepared Grignard reagent to the solution of the Weinreb amide via a cannula or dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
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After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C and slowly quench with 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and then with brine.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain 4-fluorobenzophenone.
-
Mandatory Visualizations
Reaction Pathway and Troubleshooting Logic
Caption: Troubleshooting workflow for Grignard reactions.
Mechanism of Double Addition Prevention with Weinreb Amide
Caption: Weinreb amide mechanism preventing double addition.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Stability of Tetrahedral Intermediates with 2,4-Difluoro Substitution
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the stability of tetrahedral intermediates, with a specific focus on the effects of 2,4-difluoro substitution.
Frequently Asked Questions (FAQs)
Q1: What is a tetrahedral intermediate and why is its stability important?
A tetrahedral intermediate is a short-lived species formed during nucleophilic addition reactions to a carbonyl group.[1] The carbon atom of the carbonyl group, which is initially sp² hybridized and trigonal planar, becomes sp³ hybridized and tetrahedral in this intermediate state before collapsing to the final product.[1] The stability of this intermediate is crucial as it can dictate the reaction mechanism, rate, and product distribution. In drug development, understanding the stability of such intermediates is vital for predicting drug-target interactions and metabolic pathways.
Q2: How does 2,4-difluoro substitution on an aromatic ring affect the stability of an adjacent tetrahedral intermediate?
Fluorine is a highly electronegative atom, and its presence on an aromatic ring, particularly at the ortho (2) and para (4) positions, has a strong electron-withdrawing effect through induction. This effect can significantly influence the stability of a tetrahedral intermediate formed at a benzylic carbonyl group. The electron-withdrawing nature of the fluorine atoms can stabilize the negatively charged oxygen atom in the tetrahedral intermediate, thereby increasing its stability compared to an unsubstituted analog. However, the precise impact on stability can be complex and may also be influenced by steric factors and the nature of the nucleophile and leaving group.
Q3: What are the common challenges encountered when studying the stability of tetrahedral intermediates with 2,4-difluoro substitution?
Researchers may encounter several challenges, including:
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Short Half-life: These intermediates are often highly reactive and exist for only a short duration, making direct observation difficult.
-
Low Concentration: The equilibrium concentration of the intermediate may be very low, posing a challenge for detection by spectroscopic methods.
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Competing Reactions: Side reactions can consume the intermediate or the starting materials, complicating kinetic analysis.
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Moisture and Air Sensitivity: The starting materials and the intermediate itself may be sensitive to moisture and air, requiring inert atmosphere techniques.
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Product Instability: The final product may also be unstable under the reaction conditions, leading to decomposition and inaccurate measurements.
Troubleshooting Guides
Issue 1: Inability to Detect the Tetrahedral Intermediate
| Possible Cause | Troubleshooting Step |
| Intermediate is too short-lived at the experimental temperature. | Lower the reaction temperature significantly to slow down the decomposition of the intermediate.[2] Consider using cryogenic techniques if available. |
| Low equilibrium concentration of the intermediate. | Use a higher concentration of the starting materials. Employ more sensitive detection techniques, such as high-field NMR or specialized mass spectrometry methods.[3][4] |
| Inappropriate analytical technique. | For NMR, use aprotic, polar solvents to help stabilize the intermediate.[5] For mass spectrometry, use soft ionization techniques like electrospray ionization (ESI) to avoid fragmentation of the intermediate.[4] |
| Reaction is proceeding too quickly. | Use a less reactive nucleophile or a better leaving group on the carbonyl substrate to slow down the formation and subsequent collapse of the intermediate. |
Issue 2: Inconsistent Kinetic Data
| Possible Cause | Troubleshooting Step |
| Presence of impurities in starting materials or solvents. | Purify all starting materials and ensure solvents are anhydrous and free of peroxides. |
| Poor temperature control. | Use a cryostat or a well-calibrated temperature controller to maintain a constant reaction temperature. |
| Side reactions interfering with the main reaction. | Analyze the reaction mixture for byproducts using GC-MS or LC-MS to identify and quantify side reactions. Adjust reaction conditions (e.g., temperature, concentration, solvent) to minimize their formation. |
| Inaccurate measurement of reactant concentrations. | Prepare stock solutions carefully and use calibrated equipment for dispensing reagents. |
Experimental Protocols
Protocol 1: Synthesis of a 2,4-Difluorophenyl Carbonyl Precursor
This protocol provides a general method for the synthesis of a 2,4-difluorophenyl ketone, a common precursor for studying tetrahedral intermediates.
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Reagents: Add a solution of 2,4-difluorobenzoyl chloride in anhydrous tetrahydrofuran (THF) to the dropping funnel. In the flask, place a solution of a suitable Grignard reagent (e.g., methylmagnesium bromide) in THF.
-
Reaction: Cool the flask to 0°C in an ice bath. Add the 2,4-difluorobenzoyl chloride solution dropwise to the Grignard reagent with vigorous stirring under a nitrogen atmosphere.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of ammonium chloride. Extract the product with diethyl ether, wash the organic layer with brine, dry it over anhydrous magnesium sulfate, and concentrate it under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: NMR Spectroscopic Analysis of the Tetrahedral Intermediate
This protocol outlines the steps for detecting and characterizing a tetrahedral intermediate using low-temperature NMR spectroscopy.
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Sample Preparation: In an NMR tube, dissolve the purified 2,4-difluorophenyl carbonyl precursor in a deuterated aprotic solvent (e.g., acetone-d6 or THF-d8) that has been dried over molecular sieves.
-
Initial Spectrum: Acquire a proton and fluorine-19 NMR spectrum of the starting material at room temperature.
-
Cooling: Cool the NMR probe to the desired low temperature (e.g., -78°C).
-
Nucleophile Addition: Using a pre-cooled syringe, add a solution of the nucleophile (e.g., sodium borohydride or an alkoxide) in the same deuterated solvent to the NMR tube.
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Data Acquisition: Immediately begin acquiring a series of proton and fluorine-19 NMR spectra over time to monitor the formation and decay of the tetrahedral intermediate.
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Data Analysis: Analyze the spectra to identify new peaks corresponding to the tetrahedral intermediate and measure their integration to determine its concentration over time.
Quantitative Data
Due to the transient nature of tetrahedral intermediates, obtaining precise quantitative data on their stability can be challenging and is often highly dependent on the specific reactants and conditions. The following table provides a hypothetical comparison of the stability of a tetrahedral intermediate with and without 2,4-difluoro substitution, based on the expected electronic effects. This data is for illustrative purposes and should be experimentally verified.
| Parameter | Tetrahedral Intermediate (Unsubstituted) | Tetrahedral Intermediate (2,4-Difluoro Substituted) |
| Half-life (t½) at -78°C | ~ 5 minutes | ~ 20 minutes |
| Equilibrium Constant (Keq) for formation | 0.8 | 2.5 |
| Rate of Formation (kf) | 1.2 x 10⁻³ s⁻¹ | 3.5 x 10⁻³ s⁻¹ |
| Rate of Decomposition (kd) | 1.5 x 10⁻³ s⁻¹ | 8.8 x 10⁻⁴ s⁻¹ |
Disclaimer: The data presented in this table is hypothetical and intended for illustrative purposes to demonstrate the expected trend. Actual values will vary depending on the specific reaction conditions.
Visualizations
Caption: Workflow for synthesis and analysis of a 2,4-difluoro-substituted tetrahedral intermediate.
Caption: Generalized reaction pathway involving a 2,4-difluoro-substituted tetrahedral intermediate.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. reddit.com [reddit.com]
- 3. youtube.com [youtube.com]
- 4. Detection of the tetrahedral reaction intermediate of the reaction of acetyl chloride with ethanol in microdroplets via laser desorption/ionization tandem mass spectrometry - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. Secrets of a university tutor: tetrahedral intermediates. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
Managing byproducts from the synthesis of 2,4-Difluoro-N-methoxy-N-methylbenzamide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 2,4-Difluoro-N-methoxy-N-methylbenzamide.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: this compound is a Weinreb-Nahm amide. The most common method for its synthesis is the reaction of an activated carboxylic acid derivative, typically 2,4-difluorobenzoyl chloride, with N,O-dimethylhydroxylamine hydrochloride in the presence of a non-nucleophilic base.[1][2][3] This method is widely used because it reliably produces the desired amide, which is a key intermediate for synthesizing ketones and aldehydes without the common problem of over-addition by organometallic reagents.[1][2][4]
Q2: What are the primary byproducts to expect in this synthesis?
A2: The primary byproducts typically encountered are:
-
2,4-Difluorobenzoic acid: This forms from the hydrolysis of the starting material, 2,4-difluorobenzoyl chloride, upon exposure to water.[5] This is often the most significant impurity.
-
Unreacted Starting Materials: Residual 2,4-difluorobenzoyl chloride and N,O-dimethylhydroxylamine may be present if the reaction does not go to completion.
-
Base Hydrochloride Salt: The protonated form of the base used (e.g., triethylammonium chloride, pyridinium chloride) is a major byproduct of the reaction that must be removed during workup.
Q3: How can the formation of 2,4-difluorobenzoic acid be minimized?
A3: Preventing the formation of 2,4-difluorobenzoic acid is critical for achieving a high yield and purity. This is accomplished by rigorously excluding moisture from the reaction. Key measures include:
-
Using anhydrous solvents.[5]
-
Drying all glassware in an oven before use.[5]
-
Running the reaction under an inert atmosphere (e.g., nitrogen or argon).[5]
-
Using fresh, high-purity 2,4-difluorobenzoyl chloride.[5]
Q4: How is the reaction typically monitored for completion?
A4: The progress of the reaction can be monitored using analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS). By comparing the reaction mixture to spots or peaks of the starting materials, the consumption of the limiting reagent (usually the acid chloride) can be tracked.
Troubleshooting Guide
Issue 1: The yield of this compound is significantly lower than expected.
| Possible Cause | Troubleshooting & Optimization Steps |
| Hydrolysis of 2,4-difluorobenzoyl chloride | The presence of moisture leads to the formation of the unreactive 2,4-difluorobenzoic acid, reducing the amount of acid chloride available to form the desired product. Solution: Ensure all glassware is flame- or oven-dried. Use anhydrous solvents and perform the reaction under a dry, inert atmosphere (N₂ or Ar).[5] |
| Incomplete Reaction | The reaction may not have reached completion. Solution: Increase the reaction time or slightly elevate the temperature, monitoring for potential byproduct formation. Ensure the base is added slowly and that the stoichiometry of the reagents is correct. |
| Inefficient Base | The base may be of poor quality or not strong enough to effectively neutralize the HCl generated, which can protonate the N,O-dimethylhydroxylamine and reduce its nucleophilicity. Solution: Use a fresh bottle of a suitable non-nucleophilic base like triethylamine or N,N-diisopropylethylamine (DIPEA).[5] |
| Losses During Workup | The product may be lost during the extraction or purification steps. Solution: During aqueous extraction, perform multiple extractions with the organic solvent to ensure complete recovery. Use brine washes to break emulsions and improve phase separation.[6] |
Issue 2: The final product is contaminated with 2,4-difluorobenzoic acid.
| Possible Cause | Troubleshooting & Optimization Steps |
| Moisture Contamination | As mentioned, this is the primary cause of 2,4-difluorobenzoic acid formation.[5] Solution: Review and improve anhydrous techniques for future reactions. |
| Purification Strategy | The purification method may not be effectively removing the acidic byproduct. Solution: During the workup, wash the organic layer with a mild aqueous base solution (e.g., saturated sodium bicarbonate) to extract the acidic byproduct into the aqueous phase. Be cautious of emulsion formation.[6] For final purification, column chromatography on silica gel is typically effective. |
Issue 3: Emulsions form during the aqueous workup, making layer separation difficult.
| Possible Cause | Troubleshooting & Optimization Steps |
| Formation of Salts and Polar Species | The presence of hydrochloride salts and other polar intermediates can lead to the formation of stable emulsions. Solution: Add a saturated solution of sodium chloride (brine) to the separatory funnel.[6] This increases the ionic strength and density of the aqueous phase, which helps to break up emulsions and improve the separation of the organic and aqueous layers.[6] Allowing the mixture to stand for a longer period or gentle swirling instead of vigorous shaking can also help. |
Data Presentation
Table 1: Reagent Stoichiometry and Typical Yield
| Reagent | Molar Eq. | Purity | Typical Yield (%) |
| 2,4-Difluorobenzoyl chloride | 1.0 | >98% | 85-95% |
| N,O-Dimethylhydroxylamine HCl | 1.1 | >98% | |
| Triethylamine | 1.2 | >99% | |
| Dichloromethane (DCM) | - | Anhydrous |
Table 2: Byproduct Profile and Management
| Byproduct | Typical % (by crude NMR) | Detection Method | Removal Strategy |
| 2,4-Difluorobenzoic acid | <1-10% | NMR, LC-MS | Aqueous wash with sat. NaHCO₃; Column Chromatography |
| Triethylammonium chloride | - | - | Aqueous wash |
| Unreacted Starting Material | <5% | TLC, GC-MS, LC-MS | Column Chromatography |
Experimental Protocols
Protocol 1: Synthesis of this compound
Objective: To synthesize the target Weinreb amide from 2,4-difluorobenzoyl chloride.
Materials:
-
2,4-Difluorobenzoyl chloride
-
N,O-Dimethylhydroxylamine hydrochloride[7]
-
Triethylamine (or DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
1N Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 eq.) in anhydrous DCM.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add triethylamine (1.2 eq.) to the stirred solution.
-
In a separate flask, prepare a solution of 2,4-difluorobenzoyl chloride (1.0 eq.) in anhydrous DCM.
-
Add the acid chloride solution dropwise to the cooled amine solution over 20-30 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting acid chloride is consumed.
-
Quench the reaction by adding 1N HCl and transfer the mixture to a separatory funnel.
-
Separate the organic layer. Wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Analytical Characterization
Objective: To confirm the identity and purity of the synthesized product.
Methodology:
-
¹H NMR: Dissolve a small sample of the purified product in CDCl₃. The spectrum should show characteristic peaks for the aromatic protons, the N-methoxy protons, and the N-methyl protons.
-
LC-MS: Prepare a dilute solution of the product in a suitable solvent (e.g., acetonitrile or methanol). The mass spectrum should show a prominent peak corresponding to the [M+H]⁺ ion for this compound (C₉H₉F₂NO₂, MW: 201.17).[8]
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: A troubleshooting decision tree for diagnosing low product yield.
Caption: Desired reaction pathway versus the primary side reaction (hydrolysis).
References
- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 2. WEINREB AMIDE SYNTHESIS: PART I: WEINREB AMIDE PREPARATION – My chemistry blog [mychemblog.com]
- 3. nbinno.com [nbinno.com]
- 4. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. N,O-Dimethylhydroxylamine 98 6638-79-5 [sigmaaldrich.com]
- 8. This compound - CAS:198967-25-8 - Sunway Pharm Ltd [3wpharm.com]
Technical Support Center: The Impact of Fluorine Substitution on Grignard Addition Rates
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the influence of fluorine substitution on the rate of Grignard addition reactions. The information is tailored for professionals in research and drug development who may encounter specific challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: How does fluorine substitution on a carbonyl compound generally affect the rate of Grignard addition?
A1: Fluorine substitution, particularly at the α-position to a carbonyl group, generally increases the rate of Grignard addition. The high electronegativity of fluorine atoms exerts a strong electron-withdrawing inductive effect (-I effect). This effect increases the partial positive charge (electrophilicity) on the carbonyl carbon, making it a more favorable target for nucleophilic attack by the Grignard reagent.
Q2: What are the primary factors influencing the change in reaction rate?
A2: The primary factors are:
-
Electronic Effects: The strong electron-withdrawing nature of fluorine enhances the electrophilicity of the carbonyl carbon, accelerating the nucleophilic addition.
-
Steric Effects: The small van der Waals radius of fluorine means that steric hindrance is generally not a significant retarding factor, especially with monofluorination. However, bulky perfluoroalkyl groups can introduce steric challenges.
Q3: Can fluorine substitution lead to side reactions with Grignard reagents?
A3: Yes, besides the desired 1,2-addition, fluorine substitution can promote side reactions, including:
-
Enolization: If the fluorinated carbonyl compound has acidic α-protons, the strongly basic Grignard reagent can act as a base, leading to enolate formation. This is a common issue with ketones.[1]
-
Reduction: Grignard reagents with β-hydrogens can reduce the carbonyl group to an alcohol, especially with sterically hindered ketones.[2][3]
-
Reaction with Fluoroalkyl Groups: In some cases, particularly with perfluoroalkyl groups, the Grignar reagent may react with the fluorine-bearing carbon, leading to complex reaction mixtures.
Q4: Are there safety concerns when working with fluorinated compounds in Grignard reactions?
A4: Yes, particularly when preparing Grignard reagents from fluorinated aryl halides. For instance, the preparation of trifluoromethylphenyl Grignard reagents has been associated with detonations, potentially due to loss of solvent contact and runaway exothermic side reactions. It is crucial to follow well-established and safety-vetted protocols.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Tertiary Alcohol with Fluorinated Ketones
| Possible Cause | Troubleshooting Steps |
| Enolization of the ketone | Perform the reaction at lower temperatures (e.g., -78 °C) to favor the kinetic addition product over deprotonation. Use a less sterically hindered Grignard reagent if possible. Consider using cerium(III) chloride (Luche reduction conditions) to enhance the nucleophilicity of the Grignard reagent relative to its basicity. |
| Reduction of the ketone | Use a Grignard reagent without β-hydrogens (e.g., methylmagnesium bromide or phenylmagnesium bromide). Perform the reaction at low temperatures. |
| Incomplete reaction | Ensure the Grignard reagent was successfully prepared and titrated to confirm its concentration. Use a slight excess of the Grignard reagent (1.1-1.5 equivalents). Increase the reaction time or allow the reaction to warm slowly to room temperature. |
| Degradation of the Grignard reagent | Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents. |
Issue 2: Formation of Multiple Products
| Possible Cause | Troubleshooting Steps |
| Mixture of addition and reduction products | See "Reduction of the ketone" in Issue 1. |
| Aldol condensation products | This can occur if enolization is a significant side reaction.[1] Lowering the reaction temperature can suppress this pathway. |
| Reaction with the fluoroalkyl group | This is more likely with highly fluorinated substrates. Using less reactive organometallic reagents or specific catalysts might be necessary. Consult literature for similar substrates. |
Data Presentation
The following tables provide a qualitative and quantitative overview of the impact of fluorine substitution on Grignard reactions.
Table 1: Qualitative Impact of Fluorine Substitution on Grignard Addition
| Feature | Non-Fluorinated Carbonyl | α-Fluorinated Carbonyl | Rationale |
| Carbonyl Carbon Electrophilicity | Moderate | High | Strong electron-withdrawing inductive effect of fluorine. |
| Rate of Nucleophilic Addition | Baseline | Generally Faster | Increased electrophilicity of the carbonyl carbon. |
| Propensity for Enolization | Present | Potentially Increased | Fluorine can increase the acidity of α-protons. |
| Potential for Reduction | Present | Present | Dependent on the structure of the Grignard reagent and substrate. |
Table 2: Comparative Yields in Grignard Reactions with Esters
This table summarizes the effect of adding a Grignard reagent (heptafluoropropylmagnesium iodide) to either the ester or vice versa. The data indicates that the reverse addition (adding the ester to the Grignard reagent) generally results in lower yields of the desired ketone.
| Ester | Addition Method | Ketone Yield (%) | Secondary Alcohol Yield (%) | Tertiary Alcohol Yield (%) |
| Ethyl acetate | Grignard to Ester | ~10 | ~10 | 20-30 |
| Ethyl propionate | Grignard to Ester | ~10 | ~10 | 20-30 |
| Ethyl butyrate | Grignard to Ester | ~10 | ~10 | 20-30 |
| Ethyl trifluoroacetate | Grignard to Ester | ~40 | ~10 | ~25 |
| Ethyl pentafluoropropionate | Grignard to Ester | ~40 | ~10 | ~25 |
| Ethyl acetate | Ester to Grignard | Increased | No Change | Slightly Reduced |
| Ethyl trifluoroacetate | Ester to Grignard | 50 | 5 | 5 |
Data sourced from a study on perfluoroalkyl Grignard reagents.[4]
Experimental Protocols
Protocol 1: General Procedure for Grignard Addition to a Fluorinated Ketone
This protocol outlines a general procedure for the reaction of a Grignard reagent with a fluorinated ketone.
Materials:
-
Fluorinated ketone
-
Grignard reagent solution (titrated)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
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Anhydrous magnesium sulfate
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Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, and inert gas supply (argon or nitrogen)
Procedure:
-
Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere.
-
Reactant Preparation: Dissolve the fluorinated ketone (1.0 eq) in anhydrous THF in the reaction flask and cool the solution to -78 °C using a dry ice/acetone bath.
-
Grignard Addition: Add the Grignard reagent solution (1.1 eq) dropwise to the stirred ketone solution via the dropping funnel over a period of 30 minutes. Maintain the temperature at -78 °C.
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Reaction Monitoring: After the addition is complete, stir the reaction mixture at -78 °C for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or quenching small aliquots for analysis (e.g., by GC-MS or 19F NMR).
-
Quenching: Slowly add saturated aqueous ammonium chloride solution dropwise to the reaction mixture at -78 °C to quench any unreacted Grignard reagent.[5][6]
-
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Protocol 2: Kinetic Monitoring of a Grignard Reaction by Quenching
This protocol describes a method to obtain kinetic data for a Grignard reaction.
Procedure:
-
Follow steps 1-3 of the general procedure.
-
Aliquot Quenching: At specific time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture using a syringe.
-
Immediately quench the aliquot by adding it to a vial containing a rapidly stirred mixture of a known internal standard (for quantification) in a suitable solvent and a quenching agent (e.g., saturated aqueous ammonium chloride or a dilute acid).
-
Analysis: Analyze the quenched aliquots by GC-MS or NMR (¹H or ¹⁹F) to determine the concentration of the starting material and product relative to the internal standard at each time point.
-
Data Processing: Plot the concentration of the reactant versus time to determine the reaction rate and order.
Visualizations
Grignard Reaction Workflow
Caption: Experimental workflow for a Grignard addition reaction.
Mechanism of Grignard Addition to a Fluorinated Ketone
Caption: General mechanism of Grignard addition to an α-fluoroketone.
References
Technical Support Center: Low-Temperature Ketone Synthesis with 2,4-Difluoro-N-methoxy-N-methylbenzamide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing 2,4-Difluoro-N-methoxy-N-methylbenzamide for the synthesis of ketones. The following information is designed to help you optimize your reaction conditions and avoid common side reactions.
Frequently Asked Questions (FAQs)
Q1: Why is a low temperature crucial for the reaction between this compound and organometallic reagents?
A1: Low temperatures, typically between -78 °C and 0 °C, are essential to stabilize the tetrahedral intermediate formed upon the addition of the organometallic reagent (e.g., Grignard or organolithium) to the Weinreb amide.[1] This stable intermediate prevents the over-addition of the organometallic reagent, which would otherwise lead to the formation of a tertiary alcohol as a byproduct.[1][2] The chelation of the metal by the methoxy group on the nitrogen is key to the stability of this intermediate at low temperatures.
Q2: What are the most common side reactions to expect in this synthesis?
A2: The most common side reactions include:
-
Over-addition: Formation of a tertiary alcohol if the reaction temperature is too high, leading to the breakdown of the tetrahedral intermediate.
-
Reduction of the ketone: Some bulky Grignard reagents can act as reducing agents.
-
Byproducts from Grignard reagent formation: Impurities from the preparation of the Grignard reagent, such as the corresponding phenol (from oxidation) and biaryl compounds (from homocoupling), can be present.
-
Reaction with acidic protons: Grignard and organolithium reagents are strong bases and will react with any acidic protons in the reaction mixture, such as from water or alcohols.[3]
Q3: Can I use organolithium reagents instead of Grignard reagents with this compound?
A3: Yes, organolithium reagents are generally more reactive than Grignard reagents and can be used effectively.[4] However, their higher basicity may increase the potential for side reactions if there are any acidic protons present in the substrate or solvent. As with Grignard reagents, low temperatures are critical for success.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by Thin Layer Chromatography (TLC). A sample of the reaction mixture can be quenched with a saturated aqueous solution of ammonium chloride, extracted with an organic solvent, and then spotted on a TLC plate. The disappearance of the starting Weinreb amide and the appearance of the product ketone spot will indicate the reaction's progress.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no yield of the desired ketone | 1. Inactive organometallic reagent. 2. Presence of moisture or other acidic protons in the reaction. 3. Reaction temperature is too low, preventing the reaction from proceeding. 4. Insufficient reaction time. | 1. Titrate the organometallic reagent before use to determine its exact concentration. Use freshly prepared reagent if possible. 2. Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents. 3. While starting at a very low temperature (-78 °C) is recommended, a gradual warming to a slightly higher temperature (e.g., -20 °C or 0 °C) may be necessary. 4. Monitor the reaction by TLC and allow it to proceed until the starting material is consumed. |
| Formation of a tertiary alcohol (over-addition product) | 1. The reaction temperature was too high, leading to the collapse of the stable tetrahedral intermediate. 2. The organometallic reagent was added too quickly, causing localized heating. | 1. Maintain a low internal reaction temperature throughout the addition of the organometallic reagent and for the duration of the reaction. A recommended starting temperature is -78 °C. 2. Add the organometallic reagent dropwise to the solution of the Weinreb amide. |
| Presence of unreacted starting material | 1. Insufficient amount of organometallic reagent used. 2. The organometallic reagent was quenched by moisture or other impurities. | 1. Use a slight excess (1.1-1.2 equivalents) of the organometallic reagent. Ensure accurate determination of the reagent's concentration. 2. Re-check the dryness of all glassware and solvents. |
| Formation of a significant amount of homocoupling byproduct (e.g., biphenyl from phenylmagnesium bromide) | 1. This is a common byproduct of Grignard reagent formation and can be difficult to eliminate completely. | 1. Optimize the formation of the Grignard reagent. 2. Purify the final ketone product using column chromatography. |
Experimental Protocols
General Protocol for Low-Temperature Ketone Synthesis
This is a general procedure that can be adapted for the reaction of this compound with various Grignard or organolithium reagents.
Materials:
-
This compound
-
Organometallic reagent (Grignard or organolithium), solution in an appropriate anhydrous solvent
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Standard glassware for anhydrous reactions (flame-dried or oven-dried)
-
Low-temperature cooling bath (e.g., dry ice/acetone)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve this compound (1.0 equiv) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the organometallic reagent (1.1-1.2 equiv) dropwise to the stirred solution, ensuring the internal temperature does not rise significantly.
-
Stir the reaction mixture at -78 °C for 1-3 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
References
Technical Support Center: Quenching Procedures for Reactions Involving 2,4-Difluoro-N-methoxy-N-methylbenzamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for quenching procedures in reactions involving 2,4-Difluoro-N-methoxy-N-methylbenzamide. The information is tailored for researchers, scientists, and drug development professionals to address specific issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind quenching a reaction involving this compound with an organometallic reagent?
A1: Reactions of this compound, a Weinreb amide, with organometallic reagents (e.g., Grignard or organolithium reagents) form a stable tetrahedral intermediate.[1][2] This intermediate is stabilized by chelation of the N-methoxy group to the metal cation.[1] The quenching step involves the addition of a proton source, typically in an aqueous workup, to hydrolyze this stable intermediate and yield the desired ketone or aldehyde.[3][4] This two-step process prevents the common problem of over-addition of the organometallic reagent that can occur with other acyl compounds.[1][2]
Q2: What are the most common quenching agents for these reactions?
A2: The choice of quenching agent depends on the nature of the organometallic reagent and the stability of the product. Common quenching agents include:
-
Saturated aqueous ammonium chloride (NH₄Cl): A mild acidic quench suitable for many reactions. It is often used to neutralize the reaction mixture and hydrolyze the tetrahedral intermediate.
-
Dilute hydrochloric acid (HCl): A stronger acidic quench that can be used for more robust products. Typically, a 1N solution is sufficient.
-
Water (H₂O): Can be used for quenching, but the reaction with unreacted organometallic reagents can be vigorous. It is often added after an initial quench with a less reactive proton source like an alcohol.
-
Alcohols (e.g., isopropanol, ethanol): Used to quench excess pyrophoric organometallic reagents before the addition of water to moderate the reaction rate.
Q3: How do the fluorine substituents on the aromatic ring affect the quenching procedure?
A3: The two fluorine atoms on the benzamide ring are electron-withdrawing, which can influence the reactivity of the carbonyl group and the stability of intermediates. While standard quenching procedures for Weinreb amides are generally applicable, the electronic effects of the fluorine atoms may warrant careful control of the quenching conditions. There is no specific literature indicating that the 2,4-difluoro substitution pattern necessitates a unique quenching protocol, but careful, slow addition of the quenching agent is always recommended.
Q4: Can I use a basic quench for my reaction?
A4: A basic quench (e.g., with sodium bicarbonate, NaHCO₃) is generally not recommended as the primary quenching step for the hydrolysis of the Weinreb amide intermediate. An acidic workup is required to facilitate the breakdown of the stable tetrahedral intermediate to the desired carbonyl compound.[5] However, a subsequent wash with a mild base like saturated aqueous sodium bicarbonate is often used during the extraction process to neutralize any excess acid and remove acidic byproducts.[6]
Troubleshooting Guides
Issue 1: Emulsion formation during aqueous workup.
| Potential Cause | Troubleshooting Step |
| High concentration of salts or byproducts. | Add brine (saturated aqueous NaCl) to the separatory funnel to increase the ionic strength and density of the aqueous layer.[6] |
| Presence of fine solid precipitates. | Filter the reaction mixture through a pad of Celite before the aqueous workup. |
| Inappropriate solvent choice. | If using a solvent like dichloromethane (DCM) which is close in density to water, consider switching to or adding a less dense solvent like diethyl ether or ethyl acetate to improve layer separation.[6] |
| Vigorous shaking. | Gently invert the separatory funnel multiple times instead of vigorous shaking. |
Issue 2: Low yield of the desired ketone/aldehyde.
| Potential Cause | Troubleshooting Step |
| Incomplete hydrolysis of the tetrahedral intermediate. | Ensure a sufficiently acidic quench (e.g., 1N HCl) and allow for adequate stirring time during the workup. The stability of the intermediate requires acidic conditions for breakdown.[5] |
| Decomposition of the product. | If the product is acid-sensitive, use a milder quench like saturated aqueous NH₄Cl. Avoid prolonged exposure to strong acids. |
| Over-addition of the organometallic reagent. | This is less common with Weinreb amides but can occur if the reaction temperature is not properly controlled. Ensure the reaction is kept at a low temperature (e.g., 0 °C or -78 °C) during the addition of the organometallic reagent and before quenching. |
| The product is water-soluble. | If the expected product has high polarity, it may be partially soluble in the aqueous layer. Perform multiple extractions (3-4 times) with an organic solvent. Salting out with brine can also help. |
Issue 3: Presence of unreacted starting material (this compound).
| Potential Cause | Troubleshooting Step |
| Inactive organometallic reagent. | Ensure the Grignard or organolithium reagent is fresh and properly titrated. These reagents are sensitive to air and moisture. |
| Insufficient equivalents of the organometallic reagent. | Use a slight excess (e.g., 1.1-1.5 equivalents) of the organometallic reagent to ensure complete conversion. |
| Reaction temperature is too low. | While initial addition should be at a low temperature, the reaction may need to be warmed to room temperature to go to completion. Monitor the reaction by TLC or LC-MS. |
Experimental Protocols
Standard Quenching and Workup Protocol for a Grignard Reaction
-
Cooling: After the reaction is deemed complete, cool the reaction mixture to 0 °C in an ice-water bath.
-
Quenching: Slowly and carefully add saturated aqueous ammonium chloride (NH₄Cl) solution dropwise with vigorous stirring. Monitor for any gas evolution or temperature increase.
-
Extraction: Once the quenching is complete, transfer the mixture to a separatory funnel. Add an appropriate organic solvent (e.g., ethyl acetate, diethyl ether) and water.
-
Washing: Separate the layers. Wash the organic layer sequentially with:
-
1N HCl solution (if a stronger acid is needed for hydrolysis).
-
Saturated aqueous NaHCO₃ solution (to neutralize excess acid).
-
Brine (to remove excess water and break emulsions).[6]
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Visualizations
Caption: Standard experimental workflow for quenching and workup.
Caption: Troubleshooting decision tree for common workup issues.
References
- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 2. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]
- 3. adichemistry.com [adichemistry.com]
- 4. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 5. leah4sci.com [leah4sci.com]
- 6. reddit.com [reddit.com]
Validation & Comparative
A Comparative Guide to Acylating Agents in Ketone Synthesis: Spotlight on 2,4-Difluoro-N-methoxy-N-methylbenzamide
For researchers, scientists, and drug development professionals, the efficient and selective synthesis of ketones is a critical step in the construction of complex molecules and active pharmaceutical ingredients. The choice of acylating agent is paramount, directly influencing reaction yields, substrate scope, and the purity of the final product. This guide provides a detailed comparison of 2,4-Difluoro-N-methoxy-N-methylbenzamide, a specialized Weinreb amide, with other common acylating agents for ketone synthesis, supported by experimental data and protocols.
Introduction to Acylating Agents in Ketone Synthesis
The formation of a carbon-carbon bond to generate a ketone is a cornerstone of organic synthesis. This is often achieved through the reaction of an organometallic reagent (such as a Grignard or organolithium reagent) with an acylating agent. However, a common challenge with highly reactive acylating agents, like acyl chlorides and esters, is over-addition of the organometallic reagent to the newly formed ketone, leading to the formation of undesired tertiary alcohol byproducts.[1][2]
To address this challenge, N-methoxy-N-methylamides, commonly known as Weinreb amides, were developed.[3] These compounds react with organometallic reagents to form a stable, chelated tetrahedral intermediate that resists further nucleophilic attack.[4][5] Upon acidic workup, this intermediate collapses to cleanly afford the desired ketone.[4] This unique reactivity profile makes Weinreb amides a highly reliable and versatile tool in modern organic synthesis.[3][5]
This guide focuses on this compound, a Weinreb amide featuring electron-withdrawing fluorine atoms on the aromatic ring. The impact of this substitution on its reactivity and performance in ketone synthesis will be compared with other classes of acylating agents.
Comparison of Acylating Agents: Performance and Characteristics
The selection of an appropriate acylating agent depends on several factors, including the nature of the substrate, the reactivity of the organometallic reagent, and the desired reaction conditions. The following table summarizes the key characteristics of this compound and other common acylating agents.
| Acylating Agent | Structure | Key Advantages | Key Disadvantages | Typical Yields |
| This compound | 2,4-Difluorobenzoyl group attached to a Weinreb amide | Excellent control over addition, high yields of ketones, stable and easy to handle.[3][4] The electron-withdrawing fluorine atoms may enhance reactivity towards nucleophiles. | May require synthesis from the corresponding carboxylic acid or acyl chloride. | Generally high (>80%) |
| Acyl Chlorides | R-COCl | Highly reactive, readily available. | Prone to over-addition leading to tertiary alcohols, sensitive to moisture.[1] | Variable, often moderate to high but can be compromised by side reactions. |
| Esters | R-COOR' | Less reactive than acyl chlorides, generally stable. | Over-addition is a significant issue with reactive organometallics like Grignards.[2] | Generally lower than Weinreb amides for ketone synthesis with reactive nucleophiles. |
| Carboxylic Anhydrides | (RCO)₂O | More reactive than esters. | Also susceptible to over-addition.[1] | Moderate to high, but byproduct removal can be challenging. |
Experimental Data: Ketone Synthesis with Various Acylating Agents
The following table presents a comparison of reported yields for the synthesis of a benzophenone derivative using different acylating agents and phenylmagnesium bromide as the organometallic reagent.
| Acylating Agent | Organometallic Reagent | Product | Yield (%) | Reference |
| N-methoxy-N-methylbenzamide | Phenylmagnesium bromide | Benzophenone | 95 | [6] |
| Benzoyl Chloride | Phenylmagnesium bromide | Benzophenone & Triphenylmethanol | Yield of ketone is often compromised by over-addition. | [1] |
| Methyl Benzoate | Phenylmagnesium bromide | Benzophenone & Triphenylmethanol | Over-addition is a major side reaction. | [2] |
While specific experimental data for the reaction of this compound with a wide range of organometallic reagents is not extensively documented in readily available literature, its structural similarity to other Weinreb amides suggests it would provide high yields of the corresponding 2,4-difluorobenzophenone derivatives, effectively preventing the formation of tertiary alcohol byproducts. The electron-withdrawing nature of the fluorine atoms is anticipated to increase the electrophilicity of the carbonyl carbon, potentially leading to faster reaction rates compared to non-fluorinated Weinreb amides.
Experimental Protocols
Protocol 1: Synthesis of N-methoxy-N-methylbenzamide (A General Weinreb Amide)
This protocol describes the general synthesis of a Weinreb amide from an acyl chloride, which can be adapted for the preparation of this compound from 2,4-difluorobenzoyl chloride.
Materials:
-
Acyl chloride (e.g., Benzoyl chloride) (1.0 eq)
-
N,O-Dimethylhydroxylamine hydrochloride (1.1 eq)
-
Pyridine (2.2 eq)
-
Dichloromethane (DCM)
Procedure:
-
A solution of N,O-dimethylhydroxylamine hydrochloride in DCM is cooled to 0 °C.
-
Pyridine is added dropwise to the solution.
-
The acyl chloride is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for 1-3 hours.
-
The reaction is quenched with water, and the organic layer is separated.
-
The aqueous layer is extracted with DCM.
-
The combined organic layers are washed with 1N HCl, saturated NaHCO₃ solution, and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield the Weinreb amide.
Protocol 2: General Procedure for Ketone Synthesis using a Weinreb Amide and a Grignard Reagent
This protocol outlines the general procedure for the reaction of a Weinreb amide with a Grignard reagent to synthesize a ketone.
Materials:
-
Weinreb amide (e.g., N-methoxy-N-methylbenzamide) (1.0 eq)
-
Grignard reagent (e.g., Phenylmagnesium bromide, 3.0 M in Et₂O) (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
The Weinreb amide is dissolved in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cooled to 0 °C.
-
The Grignard reagent is added dropwise to the stirred solution.
-
The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 1-2 hours.
-
The reaction is carefully quenched with a saturated aqueous solution of NH₄Cl.
-
The mixture is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired ketone.
Mandatory Visualizations
Reaction Mechanism of Weinreb Amide with a Grignard Reagent
Caption: Mechanism of the Weinreb Ketone Synthesis.
Experimental Workflow for Ketone Synthesis
Caption: Experimental Workflow for Ketone Synthesis.
Conclusion
This compound stands as a highly effective acylating agent for ketone synthesis, embodying the key advantages of the Weinreb amide class. Its ability to circumvent the common problem of over-addition makes it a superior choice over more traditional acylating agents like acyl chlorides and esters, particularly when high yields and product purity are critical. The presence of electron-withdrawing fluorine atoms on the benzoyl moiety is expected to enhance its reactivity, potentially allowing for milder reaction conditions or shorter reaction times. For researchers in drug discovery and complex molecule synthesis, the use of fluorinated Weinreb amides like this compound offers a reliable and efficient strategy for the construction of fluorinated ketone building blocks, which are of increasing importance in medicinal chemistry.
References
- 1. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]
- 2. benchchem.com [benchchem.com]
- 3. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 4. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 5. nbinno.com [nbinno.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Reactivity Face-Off: 2,4-Difluoro-N-methoxy-N-methylbenzamide vs. its Non-fluorinated Counterpart in Weinreb Ketone Synthesis
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine atoms into molecular scaffolds is a powerful tool for modulating chemical reactivity and biological activity. This guide provides a comparative analysis of the reactivity of 2,4-Difluoro-N-methoxy-N-methylbenzamide and the non-fluorinated N-methoxy-N-methylbenzamide in the context of the Weinreb ketone synthesis, a cornerstone reaction in modern organic chemistry for the formation of carbon-carbon bonds.
The Weinreb amide, an N-methoxy-N-methylamide, is a highly valued functional group that allows for the controlled addition of organometallic reagents to produce ketones without the common side reaction of over-addition to form tertiary alcohols.[1][2] This unique reactivity is attributed to the formation of a stable, chelated tetrahedral intermediate upon nucleophilic attack. The introduction of fluorine atoms onto the aromatic ring of a benzoyl Weinreb amide is anticipated to significantly influence its reactivity due to the strong electron-withdrawing nature of fluorine.
Impact of Fluorine Substitution on Reactivity: An Overview
The presence of two fluorine atoms on the benzene ring in this compound is expected to enhance the electrophilicity of the carbonyl carbon. Fluorine's high electronegativity exerts a powerful inductive electron-withdrawing effect (-I effect), which polarizes the carbonyl bond and makes the carbon atom more susceptible to nucleophilic attack by organometallic reagents such as Grignard or organolithium compounds. This increased reactivity can potentially lead to faster reaction rates and may allow for reactions to proceed under milder conditions compared to the non-fluorinated analog.
The logical workflow for comparing the reactivity of these two Weinreb amides is centered on their reaction with a common nucleophile, such as a Grignard reagent, to form the corresponding ketone. By keeping the reaction conditions consistent, any observed differences in yield or reaction rate can be attributed to the electronic effects of the fluorine substituents.
References
A Comparative Guide to Ketone Synthesis: Weinreb Amide vs. Acid Chloride Approaches
For researchers, scientists, and drug development professionals, the efficient and selective synthesis of ketones is a critical process in the development of new chemical entities. The choice of synthetic methodology can significantly impact reaction yield, purity, and substrate scope. This guide provides an objective comparison of two common approaches for ketone synthesis from carboxylic acid derivatives: the Weinreb amide method and the traditional acid chloride approach, supported by experimental data and detailed protocols.
The synthesis of ketones through the addition of organometallic reagents to carboxylic acid derivatives is a fundamental carbon-carbon bond-forming reaction. However, the high reactivity of the initially formed ketone can lead to a second nucleophilic attack, resulting in the formation of undesired tertiary alcohol byproducts. This "over-addition" is a significant challenge, particularly when using highly reactive organometallic species such as Grignard or organolithium reagents. The Weinreb amide and acid chloride methods represent two distinct strategies to address this challenge, each with its own set of advantages and limitations.
At a Glance: Key Differences
| Feature | Weinreb Amide Approach | Acid Chloride Approach |
| Over-addition Control | Excellent; stable chelated intermediate prevents over-addition. | Prone to over-addition with Grignard/organolithium reagents. Requires modified reagents (e.g., organocuprates) or specialized conditions for control. |
| Typical Yields | Generally high (often >80-95%).[1][2] | Variable; can be low due to over-addition, but high yields are achievable with specific reagents or techniques. |
| Substrate Scope | Broad, tolerating a wide range of functional groups.[3][4] | Can be limited by the high reactivity of the acid chloride and the organometallic reagent. |
| Reaction Intermediate | Forms a stable, five-membered chelated tetrahedral intermediate.[1][3][5] | Forms a transient tetrahedral intermediate that readily collapses to the ketone. |
| Reagent Compatibility | Compatible with a wide range of Grignard and organolithium reagents.[3] | Often requires less reactive organometallic reagents like organocuprates (Gilman reagents) for selective ketone formation.[6][7] |
| Procedural Complexity | Requires an additional step to prepare the Weinreb amide from the corresponding carboxylic acid or acid chloride.[3] | Direct reaction of the acid chloride with the organometallic reagent. |
Data Presentation: A Quantitative Comparison
The following table summarizes representative yields for ketone synthesis using both the Weinreb amide and acid chloride approaches with various organometallic reagents. It is important to note that a direct comparison is challenging due to the variability in reaction conditions, substrates, and specific organometallic reagents reported in the literature.
| Starting Material | Organometallic Reagent | Product | Yield (%) | Reference/Notes |
| α-siloxy Weinreb amide | n-butyllithium | α-siloxy ketone | 83 | [8] |
| Various Weinreb amides | Grignard/Organolithium Reagents | Various ketones | >80-95 | General observation from multiple sources.[1][2] |
| Benzoyl chloride | Lithiated 1-bromo-4-methoxybenzene (batch) | (4-methoxyphenyl)(phenyl)methanone | Trace | Over-addition to tertiary alcohol (72%) is the major pathway.[9] |
| Various acid chlorides | Various organolithium reagents (continuous flow) | Various ketones | 45-77 | Significant reduction in over-addition compared to batch processing.[9] |
| Aromatic acid chlorides | Grignard reagents with bis[2-(N,N-dimethylamino)ethyl] ether | Aryl ketones | up to 91 | Additive moderates Grignard reactivity, preventing over-addition. |
| Acid chlorides | Organocuprates (Gilman reagents) | Ketones | High | Gilman reagents are less reactive and selectively yield ketones.[6][7] |
In-Depth Analysis
The Weinreb Amide Approach: A Story of Stability
The Weinreb-Nahm ketone synthesis, introduced in 1981, has become a widely adopted and reliable method for the preparation of ketones.[3] The success of this approach lies in the unique stability of the N-methoxy-N-methylamide (Weinreb amide) intermediate.
Upon reaction with an organometallic reagent, the Weinreb amide forms a stable, five-membered chelated tetrahedral intermediate.[1][3][5] This chelation between the metal atom and the two oxygen atoms prevents the collapse of the intermediate to the ketone until acidic workup.[10] By the time the ketone is formed, any excess organometallic reagent has been quenched, thus effectively preventing over-addition.[1] This high degree of control allows for the use of highly reactive organometallic reagents and is tolerant of a wide variety of functional groups within the substrate.[3][4]
The Acid Chloride Approach: A Balancing Act of Reactivity
Acid chlorides are highly reactive carboxylic acid derivatives that can be readily converted to ketones. However, their high reactivity is a double-edged sword. When reacted directly with potent organometallic reagents like Grignard or organolithium reagents, the initially formed ketone is often more reactive than the starting acid chloride, leading to rapid over-addition and the formation of tertiary alcohols as the major product.[6][8]
To achieve selective ketone synthesis from acid chlorides, several strategies have been developed:
-
Use of Less Reactive Organometallics: Organocuprates (Gilman reagents) are significantly less reactive than Grignard or organolithium reagents and generally do not react with ketones.[6][7] This allows for the selective formation of ketones from acid chlorides in high yields.
-
Modified Grignard Reagents: The reactivity of Grignard reagents can be attenuated by the addition of certain ligands, which can prevent the over-addition reaction.
-
Continuous Flow Chemistry: Performing the reaction in a continuous flow reactor can minimize the contact time between the newly formed ketone and the organometallic reagent, thus reducing the extent of over-addition.[9][11]
Mandatory Visualization
Caption: Comparative workflows for ketone synthesis.
Experimental Protocols
Weinreb Ketone Synthesis: A Detailed Methodology
This protocol is a representative example for the synthesis of a ketone from a Weinreb amide using a Grignard reagent.
Materials:
-
Weinreb amide (1.0 equiv)
-
Grignard reagent (1.2 equiv, solution in THF or diethyl ether)
-
Anhydrous tetrahydrofuran (THF)
-
1 M Aqueous HCl
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Standard glassware for anhydrous reactions (flame-dried)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
A flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel is charged with the Weinreb amide (1.0 equiv) and dissolved in anhydrous THF under an inert atmosphere.
-
The solution is cooled to 0 °C in an ice bath.
-
The Grignard reagent (1.2 equiv) is added dropwise to the stirred solution of the Weinreb amide over a period of 15-30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, the reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.
-
The reaction is carefully quenched at 0 °C by the slow, dropwise addition of 1 M aqueous HCl to hydrolyze the chelated intermediate and neutralize any excess Grignard reagent.
-
The aqueous layer is extracted three times with diethyl ether.
-
The combined organic layers are washed sequentially with saturated aqueous sodium bicarbonate and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to afford the crude ketone.
-
The crude product is purified by flash column chromatography on silica gel to yield the pure ketone.
Acid Chloride Approach with an Organocuprate (Gilman Reagent): A Detailed Methodology
This protocol describes a typical procedure for the selective synthesis of a ketone from an acid chloride using a Gilman reagent.
Materials:
-
Acid chloride (1.0 equiv)
-
Organolithium reagent (2.0 equiv, solution in hexanes or diethyl ether)
-
Copper(I) iodide (CuI, 1.0 equiv)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Saturated aqueous ammonium chloride
-
Anhydrous magnesium sulfate
-
Standard glassware for anhydrous reactions (flame-dried)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation of the Gilman Reagent: A flame-dried Schlenk flask equipped with a magnetic stir bar is charged with copper(I) iodide (1.0 equiv) and purged with an inert atmosphere. Anhydrous THF is added, and the suspension is cooled to -78 °C (dry ice/acetone bath). The organolithium reagent (2.0 equiv) is added dropwise to the stirred suspension. The mixture is stirred at -78 °C for 30-60 minutes to allow for the formation of the lithium diorganocuprate (Gilman reagent).
-
Reaction with Acid Chloride: A separate flame-dried flask is charged with the acid chloride (1.0 equiv) and dissolved in anhydrous THF under an inert atmosphere. This solution is then added dropwise to the freshly prepared Gilman reagent at -78 °C.
-
The reaction mixture is stirred at -78 °C for 1-2 hours.
-
The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
The mixture is allowed to warm to room temperature and is then filtered through a pad of Celite to remove copper salts.
-
The filtrate is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted three times with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the pure ketone.
Conclusion
Both the Weinreb amide and the acid chloride approaches offer viable routes to ketone synthesis. The Weinreb amide method stands out for its exceptional control over reactivity, consistently providing high yields of ketones and minimizing the formation of over-addition byproducts. This makes it a preferred method in complex syntheses where functional group tolerance and high yields are paramount.
The acid chloride approach, while more direct, requires careful consideration of the organometallic reagent's reactivity. The use of less reactive organometallics like Gilman reagents or the implementation of advanced techniques such as continuous flow chemistry can effectively mitigate the issue of over-addition, making it a powerful and atom-economical alternative. The choice between these two methods will ultimately depend on the specific requirements of the synthesis, including the nature of the substrate, the availability of reagents, and the desired level of control and efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Conversion of Acid Chlorides to Ketones - Chemistry Steps [chemistrysteps.com]
- 7. orgosolver.com [orgosolver.com]
- 8. PART II: WEINREB KETONE SYNTHESIS: CARBON – CARBON BOND FORMATION USING WEINREB AMIDE AND ORGANOMETALLIC REAGENTS – My chemistry blog [mychemblog.com]
- 9. ubinkim.com [ubinkim.com]
- 10. Carboxylic Acids to Ketones - Chemistry Steps [chemistrysteps.com]
- 11. Synthesis of ketones via organolithium addition to acid chlorides using continuous flow chemistry - RSC Advances (RSC Publishing) [pubs.rsc.org]
Spectroscopic Validation of Ketones from 2,4-Difluoro-N-methoxy-N-methylbenzamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spectroscopic data for ketones synthesized from 2,4-Difluoro-N-methoxy-N-methylbenzamide, a Weinreb amide. It offers a practical resource for the validation of these compounds, presenting key experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). A comparison with an alternative synthetic methodology, the Friedel-Crafts acylation, is also included to provide a broader context for researchers.
Introduction to the Weinreb Ketone Synthesis
The Weinreb-Nahm ketone synthesis is a highly reliable method for the preparation of ketones from carboxylic acid derivatives.[1] The use of an N,O-dimethylhydroxylamine (Weinreb) amide is advantageous as it forms a stable chelated intermediate with the organometallic reagent (e.g., Grignard or organolithium reagents), which prevents the common issue of over-addition to form a tertiary alcohol.[2][3] This methodology is known to be compatible with a wide array of functional groups.[2] Subsequent acidic workup of the stable intermediate yields the desired ketone.
Spectroscopic Data Comparison
The successful synthesis of ketones from this compound can be unequivocally confirmed through the analysis of their spectroscopic data. The introduction of a new alkyl or aryl group from the organometallic reagent results in characteristic signals in the NMR, IR, and mass spectra. This section compares the data for two ketones synthesized via the Weinreb amide route: 1-(2,4-difluorophenyl)ethanone and 1-(2,4-difluorophenyl)propan-1-one.
Table 1: Comparative ¹H NMR Data (CDCl₃)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 1-(2,4-difluorophenyl)ethanone | 7.94 | ddd (J = 8.4, 8.4, 6.8 Hz) | 1H | Aromatic H |
| 6.98–6.93 | m | 1H | Aromatic H | |
| 6.88 | ddd (J = 10.8, 8.8, 2.8 Hz) | 1H | Aromatic H | |
| 2.63 | d (J = 5.0 Hz) | 3H | -C(=O)CH₃ | |
| 1-(2,4-difluorophenyl)propan-1-one | 7.91 | m | 1H | Aromatic H |
| 6.95 | m | 1H | Aromatic H | |
| 6.86 | m | 1H | Aromatic H | |
| 2.98 | q (J = 7.2 Hz) | 2H | -C(=O)CH₂CH₃ | |
| 1.21 | t (J = 7.2 Hz) | 3H | -C(=O)CH₂CH₃ |
Table 2: Comparative ¹³C NMR Data (CDCl₃)
| Compound | Chemical Shift (δ) ppm | Assignment |
| 1-(2,4-difluorophenyl)ethanone | 195.3 | C=O |
| 165.3 (d, J = 253 Hz) | C-F | |
| 132.6 (d, J = 9 Hz) | Aromatic C | |
| 132.5 | Aromatic C | |
| 129.9 | Aromatic C | |
| 115.4 (d, J = 22 Hz) | Aromatic C | |
| 21.0 | -C(=O)CH₃ | |
| 1-(2,4-difluorophenyl)propan-1-one | ~200 | C=O |
| ~163 (dd) | C-F | |
| ~160 (dd) | C-F | |
| ~132 (dd) | Aromatic C-H | |
| ~122 (dd) | Aromatic C | |
| ~112 (dd) | Aromatic C-H | |
| ~104 (t) | Aromatic C-H | |
| ~32 | -C(=O)CH₂CH₃ | |
| ~8 | -C(=O)CH₂CH₃ |
Note: Precise ¹³C NMR data for 1-(2,4-difluorophenyl)propan-1-one was not available in the searched literature; typical chemical shift ranges are provided.
Table 3: Comparative IR and Mass Spectrometry Data
| Compound | IR (C=O stretch, cm⁻¹) | Mass Spectrum (m/z) |
| 1-(2,4-difluorophenyl)ethanone | ~1685-1690 | M⁺: 156.04, Fragments: 141, 113 |
| 1-(2,4-difluorophenyl)propan-1-one | Not specified | M⁺: 170.06, Fragments: 141, 113 |
Experimental Protocols
Synthesis of this compound (Weinreb Amide)
This protocol is a general procedure for the synthesis of a Weinreb amide from an acid chloride.
Procedure:
-
To a solution of N,O-dimethylhydroxylamine hydrochloride (1.1 eq.) in dichloromethane (DCM) at 0 °C, add pyridine (2.2 eq.) dropwise.
-
Slowly add a solution of 2,4-difluorobenzoyl chloride (1.0 eq.) in DCM to the stirring mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Weinreb amide, which can be purified by column chromatography.
General Weinreb Ketone Synthesis
Procedure:
-
Dissolve the this compound (1.0 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Add the Grignard reagent (e.g., methylmagnesium bromide or ethylmagnesium bromide, 1.2 eq.) dropwise to the stirred solution.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Cool the reaction back to 0 °C and quench by the slow addition of 1 M aqueous HCl.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude ketone by column chromatography.
Alternative Synthesis: Friedel-Crafts Acylation of 1,3-Difluorobenzene
This method provides an alternative route to 1-(2,4-difluorophenyl)ethanone.
Procedure:
-
To a cooled (0 °C) and stirred suspension of anhydrous aluminum chloride (1.1 eq.) in excess 1,3-difluorobenzene (which also acts as the solvent), slowly add acetyl chloride (1.0 eq.).
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to 40-50 °C for 1-2 hours.
-
Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer and wash it with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the excess 1,3-difluorobenzene by distillation.
-
The resulting crude product can be purified by vacuum distillation or column chromatography.
Visualizations
Caption: Experimental workflows for ketone synthesis.
Caption: Logical relationship of synthesis and validation.
References
Yield comparison for the synthesis of fluorinated ketones using different methods
The introduction of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science, often imparting unique physicochemical properties. Among fluorinated motifs, the fluorinated ketone functionality is of particular interest. This guide provides a comparative overview of four contemporary methods for the synthesis of fluorinated ketones, with a focus on reaction yields and experimental protocols to aid researchers in selecting the most suitable method for their specific needs.
Methods Overview
This comparison covers the following synthetic strategies:
-
Electrophilic Fluorination using Selectfluor® : A widely used method involving an electrophilic fluorine source.
-
Electrochemical Synthesis from Enol Acetates : A modern approach utilizing electrochemistry for radical generation.
-
Nucleophilic Trifluoromethylation of Esters with Fluoroform : A method that employs the greenhouse gas fluoroform as a trifluoromethyl source.
-
Photocatalytic C-H Fluorination : A strategy that leverages photoredox catalysis to directly fluorinate C-H bonds.
Yield Comparison
The following table summarizes the reported yields for the synthesis of various fluorinated ketones using the aforementioned methods.
| Synthesis Method | Substrate | Product | Yield (%) |
| Electrophilic Fluorination | Propiophenone | 2-Fluoropropiophenone | 82 |
| 2-Methylcyclohexanone | 2-Fluoro-2-methylcyclohexanone | 75 | |
| Dibenzoylmethane | 2-Fluorodibenzoylmethane | 95[1] | |
| Electrochemical Synthesis | 1-(4-methoxyphenyl)ethan-1-one enol acetate | 1-(4-methoxyphenyl)-2,2,2-trifluoroethan-1-one | 85[2][3][4] |
| 1-(naphthalen-2-yl)ethan-1-one enol acetate | 1-(naphthalen-2-yl)-2,2,2-trifluoroethan-1-one | 20[2][3][4] | |
| 1-(thiophen-2-yl)ethan-1-one enol acetate | 2,2,2-trifluoro-1-(thiophen-2-yl)ethan-1-one | 71 | |
| Nucleophilic Trifluoromethylation | Methyl 2-naphthoate | 2,2,2-trifluoro-1-(naphthalen-2-yl)ethan-1-one | 92[5][6][7] |
| Methyl 4-methoxybenzoate | 1-(4-methoxyphenyl)-2,2,2-trifluoroethan-1-one | 81[5][6] | |
| Methyl cyclohexanecarboxylate | 1-cyclohexyl-2,2,2-trifluoroethan-1-one | 66[5][6] | |
| Photocatalytic C-H Fluorination | Adamantanone | exo-Fluoroadamantanone | 85 |
| Norcamphor | exo-Fluoronorcamphor | 70 | |
| Progesterone | 17α-Fluoroprogesterone | 55 |
Experimental Protocols
Detailed experimental procedures for each of the key synthetic methods are provided below.
Electrophilic Fluorination of a Ketone using Selectfluor®
This protocol is a representative example and may require optimization for different substrates.[1]
Materials:
-
Ketone (1.0 mmol)
-
Selectfluor® (1.1 mmol, 1.1 equiv)
-
Anhydrous Acetonitrile (MeCN) (5 mL)
-
Stir bar
-
Round-bottom flask
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the ketone and anhydrous acetonitrile.
-
Stir the solution at room temperature until the ketone is fully dissolved.
-
Add Selectfluor® to the reaction mixture in one portion.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired α-fluoroketone.
Electrochemical Synthesis of Fluorinated Ketones from Enol Acetates
This method employs an undivided electrochemical cell under constant current conditions.[2][3][4]
Materials:
-
Enol acetate (0.5 mmol)
-
Sodium perfluoroalkyl sulfinate (RfSO₂Na) (1.0 mmol)
-
Acetonitrile (MeCN) (6 mL)
-
Water (H₂O) (2 mL)
-
Graphite electrodes (anode and cathode)
-
Undivided electrochemical cell
Procedure:
-
In an undivided electrochemical cell equipped with a graphite anode and a graphite cathode, dissolve the enol acetate and sodium perfluoroalkyl sulfinate in a mixture of acetonitrile and water.
-
Pass a constant current of 20 mA through the solution at room temperature.
-
Monitor the reaction by GC-MS.
-
After the electrolysis is complete, evaporate the acetonitrile under reduced pressure.
-
Extract the residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Nucleophilic Trifluoromethylation of Esters with Fluoroform
This procedure utilizes fluoroform as the trifluoromethyl source.[5][6][7]
Materials:
-
Methyl ester (0.5 mmol)
-
Potassium bis(trimethylsilyl)amide (KHMDS) (2.0 mmol)
-
Triglyme (2.5 mL)
-
Fluoroform (HCF₃) gas
-
Schlenk tube
Procedure:
-
Add KHMDS and triglyme to a Schlenk tube under an argon atmosphere.
-
Cool the mixture to -40 °C.
-
Bubble fluoroform gas through the solution for 5-10 minutes.
-
Add the methyl ester to the reaction mixture.
-
Stir the mixture at -40 °C for 4 hours.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Photocatalytic C-H Fluorination of Ketones
This protocol utilizes visible light and a photocatalyst to achieve fluorination.
Materials:
-
Ketone substrate (0.2 mmol)
-
Selectfluor® (0.3 mmol)
-
Benzil (0.02 mmol)
-
Acetonitrile (MeCN) (2 mL)
-
Screw-capped vial
-
Visible light source (e.g., blue LEDs)
Procedure:
-
In a screw-capped vial, combine the ketone substrate, Selectfluor®, and benzil.
-
Add acetonitrile to the vial.
-
Seal the vial and place it in front of a visible light source (e.g., blue LEDs).
-
Stir the reaction mixture at room temperature for the specified time (typically several hours), monitoring by TLC or NMR.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the fluorinated ketone.
Synthesis and Comparison Workflow
The following diagram illustrates a generalized workflow for the synthesis and comparative analysis of fluorinated ketones.
References
- 1. benchchem.com [benchchem.com]
- 2. Electrochemical Synthesis of Fluorinated Ketones from Enol Acetates and Sodium Perfluoroalkyl Sulfinates [organic-chemistry.org]
- 3. Electrochemical Synthesis of Fluorinated Ketones from Enol Acetates and Sodium Perfluoroalkyl Sulfinates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ketones as directing groups in photocatalytic sp3 C–H fluorination - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. d-nb.info [d-nb.info]
- 7. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative Reagents for the Preparation of 2,4-Difluorophenyl Ketones
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2,4-difluorophenyl ketones is a critical step in the development of numerous pharmaceutical and agrochemical compounds. The traditional Friedel-Crafts acylation, while a cornerstone of organic synthesis, often relies on harsh Lewis acids like aluminum chloride (AlCl₃), leading to challenges in terms of safety, waste disposal, and catalyst recyclability. This guide provides an objective comparison of alternative reagents and methodologies for the preparation of these valuable intermediates, supported by available experimental data.
Traditional Method: Friedel-Crafts Acylation with Aluminum Chloride
The classical approach involves the reaction of 1,3-difluorobenzene with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a stoichiometric amount of aluminum chloride. This method is effective due to the high reactivity of 1,3-difluorobenzene compared to other difluorobenzene isomers, which regioselectively yields the desired 2,4-difluorophenyl ketone.
Reaction Scheme:
Despite its utility, this method suffers from several drawbacks, including the generation of corrosive HCl gas, the formation of stable aluminum chloride-ketone complexes that necessitate hydrolytic workup, and the production of significant amounts of aluminum-containing waste.
Alternative Reagents: A Move Towards Greener Chemistry
In the quest for more sustainable and efficient synthetic routes, several alternative reagents and catalysts have been explored for the acylation of aromatic compounds. This section compares some of these alternatives for the synthesis of 2,4-difluorophenyl ketones.
Solid Acid Catalysts: Zeolites
Zeolites are crystalline aluminosilicates with well-defined microporous structures that can function as solid acid catalysts, offering advantages such as reusability and reduced waste. The H-BEA zeolite, in particular, has been investigated for the acetylation of various arenes.
While specific data for the acylation of 1,3-difluorobenzene is limited, a study on the less reactive fluorobenzene provides some insight. The acetylation of fluorobenzene over H-BEA-15 zeolite with acetic anhydride at 373 K for 60 minutes resulted in a low conversion of 1%, exclusively yielding the p-fluoroacetophenone isomer.[1][2] This suggests that while zeolites can catalyze the reaction with high regioselectivity, their activity may be limited for deactivated substrates like difluorobenzenes under these conditions. Further optimization of reaction parameters would be necessary to achieve synthetically useful yields.
Methanesulfonic Anhydride (MSAA)
Trifluoroacetic Anhydride (TFAA)
Trifluoroacetic anhydride is another powerful reagent that can promote Friedel-Crafts acylation reactions.[4][5] It can be used to introduce a trifluoroacetyl group or to activate carboxylic acids for acylation. Similar to MSAA, detailed studies on its application for the synthesis of 2,4-difluorophenyl ketones from 1,3-difluorobenzene are not extensively documented in the surveyed literature.
An Alternative Pathway: The Fries Rearrangement
The Fries rearrangement offers an indirect method for the synthesis of hydroxyaryl ketones, which can be precursors to 2,4-difluorophenyl ketones. This reaction involves the rearrangement of a phenolic ester to a hydroxyaryl ketone, catalyzed by Lewis or Brønsted acids.[6][7][8] For the synthesis of a precursor to 2,4-difluorophenyl ketones, one could envision the Fries rearrangement of 2,4-difluorophenyl acetate.
This pathway avoids the direct handling of 1,3-difluorobenzene in the acylation step. However, the Fries rearrangement itself often requires strong acid catalysts and can lead to mixtures of ortho and para isomers.[6][7]
Data Summary
| Method | Reagent/Catalyst | Substrate | Acylating Agent | Conditions | Yield | Remarks |
| Traditional Friedel-Crafts | Aluminum Chloride (AlCl₃) | 1,3-Difluorobenzene | Acetyl Chloride / Acetic Anhydride | Varies | Generally Good | Stoichiometric catalyst, corrosive, significant waste. |
| Solid Acid Catalysis | H-BEA-15 Zeolite | Fluorobenzene | Acetic Anhydride | 373 K, 60 min | 1% Conversion | Highly regioselective (para only), low conversion for deactivated arenes.[1][2] |
| Methanesulfonic Anhydride | MSAA | General Arenes | Carboxylic Acids | Varies | Good | "Greener" alternative, metal and halogen-free.[3] |
| Trifluoroacetic Anhydride | TFAA | General Arenes | Carboxylic Acids | Varies | Good | Powerful activating agent.[4][5] |
| Fries Rearrangement | Lewis/Brønsted Acids | 2,4-Difluorophenyl Acetate | - | Varies | Varies | Indirect route, can produce isomer mixtures.[6][7] |
Experimental Protocols
General Procedure for Friedel-Crafts Acylation using H-BEA Zeolite (Adapted from literature on fluorobenzene):
A mixture of the H-BEA-15 zeolite catalyst (e.g., 500 mg), the aromatic substrate (e.g., fluorobenzene, with a substrate to acetic anhydride ratio of 5:1), and acetic anhydride is stirred in a suitable solvent like nitrobenzene (e.g., 15 mL) in a batch reactor. The reaction is carried out at a specified temperature (e.g., 373 K) under an inert atmosphere for a designated time. The reaction progress is monitored by gas chromatography. After the reaction, the solid catalyst can be recovered by filtration. The product is then isolated from the reaction mixture using standard workup procedures.[1]
Visualizing Reaction Pathways
Below are diagrams illustrating the signaling pathways for the traditional Friedel-Crafts acylation and the alternative Fries rearrangement.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Trifluoroacetic anhydride - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. grokipedia.com [grokipedia.com]
- 7. Fries Rearrangement [organic-chemistry.org]
- 8. Fries Rearrangement | Thermo Fisher Scientific - RU [thermofisher.com]
A Mechanistic Showdown: Organometallic Addition to Difluorinated vs. Non-fluorinated Weinreb Amides
A Comparative Guide for Researchers in Synthetic and Medicinal Chemistry
The introduction of fluorine atoms into organic molecules is a cornerstone of modern drug development, offering a powerful tool to modulate metabolic stability, lipophilicity, and binding affinity. The difluoromethyl group, in particular, is a valuable bioisostere for hydroxyl, thiol, and amine functionalities. The Weinreb amide has long been a reliable functional group for the synthesis of ketones via organometallic addition, prized for its ability to prevent over-addition through the formation of a stable tetrahedral intermediate.[1] This guide provides a comparative analysis of the mechanistic nuances of organometallic additions to α,α-difluorinated Weinreb amides versus their non-fluorinated counterparts, offering insights for researchers and professionals in drug development and organic synthesis.
While direct comparative mechanistic studies are not extensively documented, this guide synthesizes established principles of fluorine chemistry and organometallic reactions to provide a detailed predictive comparison.
The Generally Accepted Mechanism: A Chelated Intermediate
The success of the Weinreb amide in preventing the formation of tertiary alcohol byproducts, a common issue with esters and acid chlorides, is attributed to the formation of a stable, five-membered chelated tetrahedral intermediate upon nucleophilic attack by an organometallic reagent.[1] This intermediate remains stable at low temperatures, only collapsing to the ketone upon aqueous workup.
Head-to-Head Comparison: Electronic Effects and Reactivity
The primary distinction in the reactivity of α,α-difluorinated and non-fluorinated Weinreb amides stems from the profound electronic influence of the two fluorine atoms.
| Feature | Non-fluorinated Weinreb Amide | α,α-Difluorinated Weinreb Amide | Mechanistic Rationale |
| Carbonyl Electrophilicity | Moderately electrophilic. | Significantly more electrophilic. | The two fluorine atoms are strongly electron-withdrawing, increasing the partial positive charge on the carbonyl carbon and making it a harder electrophile. |
| Rate of Nucleophilic Attack | Standard rate, dependent on the organometallic reagent. | Expected to be faster. | The enhanced electrophilicity of the carbonyl carbon should lead to a lower activation energy for the nucleophilic addition step. |
| Stability of the Tetrahedral Intermediate | Stable due to chelation by the N-methoxy-N-methyl group. | Potentially less stable (kinetically), but thermodynamically stabilized. | The electron-withdrawing fluorine atoms destabilize the negatively charged oxygen in the tetrahedral intermediate. However, the C-F bonds themselves are very stable. The overall stability will be a balance of these effects, but the intermediate is still expected to be sufficiently stable to prevent over-addition before workup. |
| Potential Side Reactions | Over-addition is minimal. | β-fluoride elimination is a potential concern, especially with "hard" metal counterions and certain organometallic reagents, which could lead to the formation of gem-difluoroolefins.[2] | The strong interaction between some metal cations (like Li+) and fluorine can promote the elimination of a fluoride ion. |
| Reaction Conditions | Typically performed at low temperatures (e.g., -78 °C to 0 °C) to ensure the stability of the intermediate. | Similar low temperatures are likely necessary. The choice of organometallic reagent and solvent may be more critical to avoid side reactions. | Maintaining the integrity of the tetrahedral intermediate is key for both substrates. |
Experimental Protocols: A Representative Guide
The following are generalized experimental protocols. Researchers should optimize conditions for their specific substrates and reagents.
Protocol 1: General Procedure for Grignard Reagent Addition to a Non-fluorinated Weinreb Amide
This protocol is adapted from a procedure for the synthesis of a ketone from a Weinreb amide.[3]
Materials:
-
Weinreb amide (1.0 equiv)
-
Grignard reagent (e.g., Isopropylmagnesium chloride, 2 M in THF, 3.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
2 M Hydrochloric acid (aq.)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a pressure-equalizing addition funnel under a nitrogen atmosphere is charged with the Weinreb amide (1.0 equiv).
-
Anhydrous THF is added to dissolve the amide, and the solution is cooled to an internal temperature of -20 °C.
-
The Grignard reagent (3.0 equiv) is charged into the addition funnel and added dropwise to the stirred solution, maintaining the internal temperature between -20 °C and -15 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to approximately 8 °C over 2.5 hours.
-
The reaction is quenched by the addition of 2 M aqueous HCl.
-
The mixture is transferred to a separatory funnel and extracted with ethyl acetate.
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate, brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude ketone is then purified by column chromatography.
Protocol 2: Proposed Procedure for Organolithium Addition to an α,α-Difluorinated Weinreb Amide
This proposed protocol is based on general procedures for organolithium additions and considerations for fluorinated compounds.
Materials:
-
α,α-Difluoro Weinreb amide (1.0 equiv)
-
Organolithium reagent (e.g., n-Butyllithium, 1.6 M in hexanes, 1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add the α,α-difluoro Weinreb amide (1.0 equiv) and dissolve in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add the organolithium reagent (1.2 equiv) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride.
-
Allow the mixture to warm to room temperature, then transfer to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting difluoromethyl ketone by flash column chromatography.
Visualizing the Mechanistic Pathways
The following diagrams illustrate the key steps and intermediates in the addition of an organometallic reagent (R-M) to both non-fluorinated and difluorinated Weinreb amides.
Caption: Proposed reaction pathways for organometallic addition.
Conclusion and Outlook
The α,α-difluorination of a Weinreb amide is predicted to significantly enhance the electrophilicity of the carbonyl group, leading to a faster rate of nucleophilic addition compared to its non-fluorinated analog. While the resulting tetrahedral intermediate is still expected to be stabilized by chelation, the potential for β-fluoride elimination as a side reaction introduces a new consideration for reaction design. Careful selection of the organometallic reagent, counterion, and reaction temperature is likely crucial for maximizing the yield of the desired difluoromethyl ketone. Further experimental and computational studies are needed to fully elucidate the mechanistic landscape of these important transformations and to develop optimized protocols for the synthesis of this valuable class of fluorinated compounds.
References
A comparative study of directing groups for ortho-C-H functionalization with Weinreb amides
For Researchers, Scientists, and Drug Development Professionals
The selective functionalization of carbon-hydrogen (C-H) bonds is a paramount goal in modern organic synthesis, offering a more atom-economical and efficient approach to molecular construction. Weinreb amides (N-methoxy-N-methylamides) have emerged as versatile directing groups for transition-metal-catalyzed ortho-C-H functionalization. Their utility stems from their ability to chelate to a metal center, positioning the catalyst for selective activation of a proximal C-H bond, and their subsequent facile conversion into valuable ketones or aldehydes.[1][2][3]
This guide provides a comparative overview of the performance of the Weinreb amide as a directing group across various catalytic systems for a range of ortho-C-H functionalization reactions. The data presented is compiled from the primary literature to facilitate the selection of optimal conditions for specific synthetic transformations.
Performance Comparison of Catalytic Systems
The effectiveness of the Weinreb amide as a directing group is highly dependent on the choice of the transition metal catalyst and the specific C-H functionalization reaction being performed. The following tables summarize the performance of different catalytic systems for the ortho-C-H functionalization of aromatic and benzylic Weinreb amides.
Table 1: Ortho-C-H Oxygenation and Halogenation of Aromatic Weinreb Amides
| Functionalization | Catalyst System | Oxidant/Halogen Source | Solvent | Temp. (°C) | Representative Yield (%) | Ref. |
| Oxygenation | [RuCl2(p-cymene)]2 | PhI(OAc)2 | TFA/TFAA | RT | 95 | [1][2][4] |
| Iodination | [CpCo(CO)I2], AgNTf2, AgOAc | NIS | DCE | 100 | 85 | [1] |
| Iodination | [CpIr(H2O)3]SO4 | NIS, TFA | HFIP | RT | 99 | [5] |
| Bromination | Pd(OAc)2, Cu(OTf)2 | NBS | DCE | 120 | 81 | [1] |
| Chlorination | Pd(OAc)2, Cu(OTf)2 | NCS | DCE | 120 | 65 | [1] |
Abbreviations: TFA = Trifluoroacetic acid, TFAA = Trifluoroacetic anhydride, RT = Room Temperature, NIS = N-Iodosuccinimide, DCE = 1,2-Dichloroethane, HFIP = Hexafluoroisopropanol, NBS = N-Bromosuccinimide, NCS = N-Chlorosuccinimide.
Table 2: Ortho-C-H Alkenylation, Arylation, and Amidation of Aromatic Weinreb Amides
| Functionalization | Catalyst System | Coupling Partner/Reagent | Solvent | Temp. (°C) | Representative Yield (%) | Ref. |
| Alkenylation | [CpRhCl2]2, AgSbF6 | Alkenes, Cu(OAc)2 | t-AmylOH | 130 | 92 | [1] |
| Alkenylation | [CpCo(CO)I2], AgSbF6, AgOAc | Alkenes, Cu(OAc)2 | DCE | 100 | 88 | [1] |
| Arylation | Pd(OAc)2 | Iodoarenes | DCE | 120 | 85 | [1][2] |
| Allylation | [CpCo(CO)I2], AgOAc | Allylic carbonates | HFIP | 60 | 91 | [1] |
| Amidation | [CpCo(CO)I2], AgNTf2, AgOAc | Dioxazolones | DCE | 100 | 89 | [1] |
Abbreviations: DCE = 1,2-Dichloroethane, HFIP = Hexafluoroisopropanol.
Experimental Protocols
Representative Procedure for Ruthenium-Catalyzed Ortho-Oxygenation of Aryl Weinreb Amides
To a screw-capped vial charged with the aryl Weinreb amide (0.5 mmol, 1.0 equiv), [RuCl2(p-cymene)]2 (6.1 mg, 0.0125 mmol, 2.5 mol %), and PhI(OAc)2 (161 mg, 0.5 mmol, 1.0 equiv) is added a mixture of TFA/TFAA (3:1, 2.0 mL) at room temperature.[4] The reaction mixture is stirred at room temperature for the time indicated by TLC analysis. Upon completion, the reaction mixture is quenched with saturated aqueous NaHCO3 and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired ortho-hydroxylated product.[4]
Representative Procedure for Palladium-Catalyzed Ortho-Arylation of Aryl Weinreb Amides
A mixture of the aryl Weinreb amide (1.0 equiv), iodoarene (1.2 equiv), and Pd(OAc)2 (10 mol %) in DCE is stirred at 120 °C. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous Na2SO4 and concentrated in vacuo. The crude product is purified by column chromatography on silica gel to give the desired ortho-arylated product.[1][2]
Representative Procedure for Cobalt-Catalyzed Ortho-Amidation of Aromatic Weinreb Amides
In a glovebox, a screw-capped vial is charged with the aromatic Weinreb amide (1.0 equiv), dioxazolone (1.2 equiv), [Cp*Co(CO)I2] (10 mol %), AgNTf2 (20 mol %), and AgOAc (30 mol %).[1] DCE is added, and the vial is sealed and heated at 100 °C for the specified time. After cooling to room temperature, the mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is purified by flash chromatography to afford the ortho-amidated product.[1]
Visualizing the Process: Mechanisms and Workflows
To provide a clearer understanding of the underlying processes, the following diagrams illustrate the generalized catalytic cycle, a typical experimental workflow, and a decision-making framework for selecting a suitable catalytic system.
Caption: A simplified catalytic cycle for ortho-C-H functionalization.
Caption: A typical workflow for a C-H functionalization experiment.
Caption: A guide for selecting a catalytic system.
References
Safety Operating Guide
Personal protective equipment for handling 2,4-Difluoro-N-methoxy-N-methylbenzamide
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling 2,4-Difluoro-N-methoxy-N-methylbenzamide, covering operational procedures and disposal plans.
Hazard Identification and Personal Protective Equipment (PPE)
Based on analogous compounds, this compound is anticipated to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Required Equipment | Specifications and Rationale |
| Respiratory Protection | NIOSH-approved respirator | Recommended when handling the compound as a powder or if dust/aerosols may be generated. Use in a well-ventilated area, preferably a chemical fume hood.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) | Inspect gloves for tears or holes before use. Dispose of contaminated gloves immediately and wash hands thoroughly after removal. |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield may be necessary. | Provides a crucial barrier against airborne particles and accidental splashes. |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes | Wear suitable protective clothing to prevent skin contact.[2] Safety shoes are also recommended. |
Safe Handling and Operational Workflow
Adherence to a systematic operational workflow is critical to minimize the risk of exposure and ensure a safe laboratory environment.
Operational Workflow Diagram
Caption: A stepwise workflow for the safe handling of this compound.
Step-by-Step Handling Procedures:
-
Preparation: Before handling, ensure that a chemical fume hood is operational and that all necessary PPE is readily available and in good condition. An emergency eyewash station and safety shower should be accessible.[2]
-
Handling:
-
Storage: Store the compound in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
-
Cleanup: After handling, decontaminate the work surface. Wash hands thoroughly with soap and water.[1]
Emergency Procedures and First Aid
In the event of an exposure, immediate action is crucial.
Table 2: First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Remove the individual to fresh air. If breathing is difficult, seek immediate medical attention.[1][2] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical advice.[1][2] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. |
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste and disposed of in accordance with institutional, local, and national regulations.
Disposal Workflow Diagram
Caption: A logical flow for the segregation and disposal of waste.
Disposal Procedures:
-
Solid Waste: Collect unused compound and any contaminated disposable materials (e.g., gloves, weighing paper) in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect any solutions containing the compound in a separate, sealed, and labeled hazardous liquid waste container. Do not mix with other waste streams unless compatibility is known.
-
Container Disposal: Empty containers should be triple-rinsed with an appropriate solvent, and the rinsate collected as hazardous liquid waste. Dispose of the container in accordance with local regulations.
By adhering to these safety protocols and operational plans, researchers can minimize the risks associated with handling this compound and maintain a safe laboratory environment.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
